molecular formula C14H18ClNO B034842 2-chloro-N-cyclohexyl-N-phenylacetamide CAS No. 100721-33-3

2-chloro-N-cyclohexyl-N-phenylacetamide

Cat. No.: B034842
CAS No.: 100721-33-3
M. Wt: 251.75 g/mol
InChI Key: WDAVIQBJLVXQGA-UHFFFAOYSA-N
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Description

2-chloro-N-cyclohexyl-N-phenylacetamide is a versatile synthetic intermediate and a compound of significant interest in agrochemical and pharmaceutical research. Its molecular structure, featuring a chloroacetamide group linked to both a cyclohexyl and a phenyl ring, makes it a valuable scaffold for the synthesis of more complex molecules and a potential precursor for herbicide development. The chloroacetamide moiety is a known reactive group that can act as an alkylating agent, enabling researchers to functionalize nucleophilic sites on target molecules, such as amines or thiols, in the development of novel chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-cyclohexyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAVIQBJLVXQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2=CC=CC=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383493
Record name 2-chloro-N-cyclohexyl-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836249
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

100721-33-3
Record name 2-chloro-N-cyclohexyl-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-chloro-N-cyclohexyl-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-chloro-N-cyclohexyl-N-phenylacetamide (CAS No. 100721-33-3). As a substituted acetamide, this compound's characteristics are of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. Understanding these fundamental properties is a prerequisite for predicting its pharmacokinetic and pharmacodynamic behavior, developing analytical methods, and ensuring safe handling. This document details the compound's chemical identity, structural features, and key physicochemical parameters, including solubility and lipophilicity. Furthermore, it outlines robust, field-proven experimental protocols for the empirical determination of these properties, emphasizing the causality behind methodological choices to ensure data integrity and reproducibility.

Introduction: The Imperative of Physicochemical Profiling

In the landscape of drug development and chemical research, a molecule's potential is fundamentally governed by its physicochemical properties. These characteristics dictate its interaction with biological systems, its stability, and its suitability for formulation. This compound is a tertiary amide featuring a chloroacetyl group, a phenyl ring, and a cyclohexyl moiety. This unique combination of functional groups suggests a complex interplay of lipophilic and polar characteristics that warrants detailed investigation.

Lipophilicity and solubility, for instance, are critical determinants of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2] A compound's ability to permeate biological membranes is largely governed by its lipophilicity, while its solubility impacts absorption and formulation possibilities.[][4] This guide serves as a foundational resource for scientists, providing both established data and the methodological framework necessary to conduct further research on this compound and its analogs.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the bedrock of any scientific investigation. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
IUPAC Name This compoundPubChem[5]
CAS Number 100721-33-3PubChem[5]
Molecular Formula C₁₄H₁₈ClNOPubChem[5]
Molecular Weight 251.75 g/mol PubChem[5]
Canonical SMILES C1CCC(CC1)N(C2=CC=CC=C2)C(=O)CClPubChem[5]
InChI Key WDAVIQBJLVXQGA-UHFFFAOYSA-NPubChem[5]

The structure of this compound reveals a tertiary amide nitrogen, which is a key feature. Unlike secondary amides, such as 2-chloro-N-phenylacetamide, this compound lacks an N-H bond and therefore cannot act as a hydrogen bond donor.[6] This has significant implications for its crystal packing, solubility, and interaction with biological targets. The presence of the bulky, non-polar cyclohexyl and phenyl groups is expected to contribute significantly to its lipophilicity.

Core Physicochemical Properties

The following table summarizes the available experimental and computed physicochemical data for this compound. It is critical to note that while computational models provide valuable estimates, experimental validation is paramount.

PropertyValueTypeDetails and SignificanceSource
Aqueous Solubility 36.6 µg/mLExperimentalMeasured at pH 7.4. This value indicates low aqueous solubility, a crucial factor for oral bioavailability and formulation challenges.PubChem[5]
Lipophilicity (XLogP3) 3.7ComputedThis value suggests high lipophilicity, indicating a preference for lipid environments and a likelihood of crossing biological membranes. High lipophilicity can also lead to issues like poor solubility and rapid metabolism.[1][7]PubChem[5]
Melting Point No data available-Must be determined experimentally. A sharp melting point range is a primary indicator of compound purity.[8]
Boiling Point No data available-Must be determined experimentally. Likely high due to molecular weight and polarity.[8]
Hydrogen Bond Donors 0ComputedThe tertiary amide structure lacks an N-H proton for donation.PubChem[5]
Hydrogen Bond Acceptors 1ComputedThe carbonyl oxygen can act as a hydrogen bond acceptor.PubChem[5]
Rotatable Bonds 3ComputedIndicates a degree of conformational flexibility, which can be important for receptor binding.PubChem[5]

Methodologies for Physicochemical Characterization

To ensure the generation of high-quality, reliable data, standardized analytical protocols are essential. The following section details the workflows for determining the key properties of this compound. These protocols are designed as self-validating systems, where results from orthogonal methods should correlate.

Integrated Characterization Workflow

The comprehensive characterization of a novel compound follows a logical progression from synthesis and purification to detailed analysis. Each step provides data that informs the next, creating a holistic profile of the molecule.

G cluster_0 Compound Acquisition cluster_1 Primary Analysis cluster_2 Structural Elucidation cluster_3 Physical Property Determination synthesis Synthesis & Purification purity Purity Assessment (HPLC) synthesis->purity Verify Purity >95% identity Identity Confirmation (LC-MS) purity->identity Confirm Mass nmr NMR Spectroscopy (¹H, ¹³C) identity->nmr Elucidate Structure mp Melting Point identity->mp Assess Purity sol Aqueous Solubility identity->sol Determine Solubility lipo Lipophilicity (LogD) identity->lipo Determine Lipophilicity ir IR Spectroscopy nmr->ir Confirm Functional Groups

Sources

"2-chloro-N-cyclohexyl-N-phenylacetamide CAS number and molecular structure"

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N-cyclohexyl-N-phenylacetamide, a substituted chloroacetamide derivative. It details the compound's chemical identity, including its CAS number and molecular structure, and presents a logical synthesis approach based on established chemical principles. The guide further explores the potential applications of this class of compounds in agrochemical and pharmaceutical research, supported by available data on related molecules. Physicochemical properties and critical safety information are also summarized to ensure safe handling and use in a laboratory setting.

Chemical Identification and Molecular Structure

CAS Number: 100721-33-3[1]

IUPAC Name: this compound

Molecular Formula: C₁₄H₁₈ClNO

Molecular Weight: 251.75 g/mol

The molecular structure of this compound is characterized by a central acetamide functional group. The nitrogen atom of the amide is substituted with both a cyclohexyl and a phenyl group. The alpha-carbon of the acetyl group is substituted with a chlorine atom, a feature that imparts significant chemical reactivity to the molecule.

Key Structural Features:

  • Tertiary Amide: The nitrogen atom is bonded to three carbon atoms (the carbonyl carbon, a phenyl ring carbon, and a cyclohexyl ring carbon), making it a tertiary amide. This lack of an N-H bond influences its hydrogen bonding capabilities and solubility.

  • α-Chloro Substituent: The chlorine atom on the carbon adjacent to the carbonyl group is a key reactive site, making the compound susceptible to nucleophilic substitution reactions.

  • Cyclohexyl and Phenyl Groups: These bulky, lipophilic groups contribute to the overall size and hydrophobicity of the molecule, which can influence its solubility and interactions with biological targets.

Molecular Structure Visualization:

Synthesis_Workflow Reactants N-cyclohexyl-N-phenylamine + Chloroacetyl Chloride Reaction Reaction in inert solvent (e.g., DCM, THF) with a base (e.g., Triethylamine) Reactants->Reaction Workup Aqueous Workup (Washing with water, brine) Reaction->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Adapted from similar syntheses):

This protocol is a representative procedure adapted from the synthesis of other N-substituted chloroacetamides and should be optimized for the specific synthesis of this compound. [2]

  • Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-cyclohexyl-N-phenylamine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 to 1.5 equivalents), to the solution. Cool the mixture to 0 °C in an ice bath.

  • Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.0 to 1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C. The causality for the slow, cooled addition is to control the exothermic reaction and prevent the formation of side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quenching and Extraction: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) or by recrystallization from a suitable solvent to yield the pure this compound.

Potential Applications in Research and Development

While specific studies on this compound are limited, the broader class of chloroacetamide derivatives has been extensively investigated for various biological activities. The presence of the reactive chloroacetyl group allows these compounds to act as alkylating agents, potentially interacting with nucleophilic residues in biological macromolecules.

4.1. Agrochemicals:

  • Herbicidal Activity: Chloroacetanilides are a well-known class of herbicides. [3]Their mode of action often involves the inhibition of very-long-chain fatty acid synthesis in plants. The structural features of this compound are consistent with those of other herbicidal chloroacetanilides, suggesting it may possess similar activity.

4.2. Pharmaceutical Research:

  • Antifungal Activity: Several studies have demonstrated the antifungal properties of chloroacetamide derivatives. For instance, 2-chloro-N-phenylacetamide has shown activity against fluconazole-resistant Candida species and strains of Aspergillus flavus. [4][5][6]The proposed mechanism of action can involve disruption of the fungal cell membrane and inhibition of essential enzymes. [7]* Anti-inflammatory and Analgesic Activity: The acetamide scaffold is present in many compounds with anti-inflammatory and analgesic properties. Some studies have explored N-phenylacetamide derivatives as potential cyclooxygenase (COX) inhibitors, which is a key target for non-steroidal anti-inflammatory drugs (NSAIDs). [8]* Anticancer Activity: The ability of chloroacetamides to alkylate biological molecules has led to investigations into their potential as anticancer agents.

Analytical Characterization (Representative Data)

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl, phenyl, and chloroacetyl protons. The cyclohexyl protons would appear as a series of multiplets in the upfield region (typically 1.0-2.0 ppm). The phenyl protons would resonate in the aromatic region (around 7.0-7.5 ppm). The two protons of the -CH₂Cl group would likely appear as a singlet in the range of 4.0-4.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon (around 165-170 ppm), the carbons of the phenyl and cyclohexyl rings, and the carbon of the -CH₂Cl group (typically 40-45 ppm).

5.2. Infrared (IR) Spectroscopy:

The IR spectrum would be expected to show a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic groups and a C-Cl stretching vibration.

5.3. Mass Spectrometry (MS):

Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (251.75). The isotopic pattern of the molecular ion peak, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, would confirm the presence of a single chlorine atom.

Safety and Handling

Based on the GHS classification for related chloroacetamide compounds, this compound should be handled with care. The following is a summary of potential hazards:

  • Acute Toxicity: May be harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Eye Damage/Irritation: May cause serious eye irritation or damage.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Precautions:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with plenty of water.

  • Consult the Material Safety Data Sheet (MSDS) for detailed safety information before handling.

Conclusion

This compound is a molecule with a well-defined chemical structure and a straightforward synthetic route. While specific biological activity data for this particular compound is not extensively documented, its structural similarity to other known bioactive chloroacetamides suggests its potential as a candidate for screening in agrochemical and pharmaceutical research, particularly in the areas of herbicides and antifungals. This technical guide provides a foundational understanding of its chemical properties, synthesis, and potential applications, serving as a valuable resource for researchers interested in exploring the utility of this and related compounds.

References

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Medicinal Chemistry. (2022).
  • Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. (2022).
  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Microbiology. (2022).
  • Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Brazilian Journal of Biology. (2022).
  • Scheme 4. Synthesis of N-substituted chloroacetamides.
  • Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis. Journal of Applied Microbiology. (2022).
  • Synthesis of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties and Their Antibacterial Activity. Molecules. (2018).
  • 2-Chloro-N-phenylacetamide synthesis. ChemicalBook. (n.d.).
  • Synthesis of 2-chloro-N-(substituted)phenylacetamide and...
  • This compound | C14H18ClNO | CID 2794916. PubChem. (n.d.).
  • 2-Chloro-N,N-diethylacetamide(2315-36-8) 1H NMR spectrum. ChemicalBook. (n.d.).
  • CHLOROACETANILIDE HERBICIDE METABOLITES IN WISCONSIN GROUNDWATER. University of Wisconsin-Extension. (n.d.).
  • Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry. (2019).
  • A Technical Guide to the Structural Elucidation of 2-chloro-N-phenylaniline. BenchChem. (2025).
  • Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides: Investigation of Alpha-Substituent Effects. Environmental Science & Technology. (2001).
  • (PDF) 2-Chloro-N-phenylacetamide.
  • Chiral Herbicide 2,4-D Ethylhexyl Ester: Absolute Configuration, Stereoselective Herbicidal Activity, Crop Safety, and Metabolic Behavior on Maize and Flixweed. Journal of Agricultural and Food Chemistry. (2022).
  • (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide. Molbank. (2024).
  • The Herbicidal Activity of Nano- and MicroEncapsulated Plant Extracts on the Development of the Indicator Plants Sorghum bicolor and Phaseolus vulgaris and Their Potential for Weed Control. Plants. (2023).
  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy)
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflamm
  • Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model.
  • Antioxidant and Anti-Inflammatory Activity of Combined Phycocyanin and Palmitoylethanolamide in Human Lung and Prostate Epithelial Cells. International Journal of Molecular Sciences. (2022).

Sources

"potential biological activities of 2-chloro-N-cyclohexyl-N-phenylacetamide"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activities of 2-chloro-N-cyclohexyl-N-phenylacetamide

Executive Summary

This technical guide provides a comprehensive analysis of the potential biological activities of the synthetic compound this compound. In the absence of direct empirical data for this specific molecule, this document leverages a structure-activity relationship (SAR) approach, drawing from extensive research on the broader class of chloroacetamide and N-phenylacetamide derivatives. The primary hypothesis is that this compound possesses significant herbicidal and antifungal properties, characteristic of its chemical class. This guide elucidates the probable mechanisms of action, provides detailed, field-proven protocols for experimental validation, and offers insights into the scientific rationale behind these hypotheses. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel bioactive compounds.

Introduction and Molecular Profile

This compound is a disubstituted chloroacetamide derivative with the chemical formula C₁₄H₁₈ClNO. Its structure features a central acetamide backbone with three key functional groups: a reactive chloroacetyl group (-COCH₂Cl), a phenyl ring (-C₆H₅), and a cyclohexyl group (-C₆H₁₁), both substituted on the amide nitrogen.

  • Molecular Weight: 251.75 g/mol

  • PubChem CID: 2794916[1]

  • Chemical Structure:

    
    
    

The chloroacetamide functional group is a well-established toxophore, known for its ability to act as an alkylating agent. The N-phenyl and N-cyclohexyl substituents significantly increase the molecule's lipophilicity, a key factor that often correlates with the ability of a compound to penetrate biological membranes and interact with intracellular targets[2]. The synthesis of such N-substituted chloroacetamides is typically achieved through the chloroacetylation of the corresponding secondary amine (N-cyclohexylaniline) with chloroacetyl chloride[3][4][5].

Hypothesized Biological Activities: A Predictive Analysis

Based on its structural features, this compound is predicted to exhibit two primary biological activities:

Herbicidal Activity

The chloroacetamide class of compounds represents some of the most widely used herbicides globally for the control of annual grasses and some broadleaf weeds[2][6]. Herbicides like dimethenamid, S-metolachlor, and acetochlor share the core chloroacetamide structure and function as pre-emergence herbicides that inhibit early seedling growth[7][8][9]. The presence of the N-phenyl and a bulky alkyl group (cyclohexyl) in the target molecule is consistent with the general structure of highly active chloroacetamide herbicides.

Antifungal and Antimicrobial Activity

Numerous studies have demonstrated that N-substituted chloroacetamide derivatives possess potent antifungal and antibacterial properties[5][6][10]. For instance, derivatives have shown efficacy against pathogenic fungi such as Fusarium spp., Candida spp., and various dermatophytes[6][11][12]. The fungicidal action is often dose-dependent and can involve disruption of the fungal cell structure[6]. This broad-spectrum antimicrobial potential suggests that this compound could be a candidate for development as a novel antifungal agent.

Proposed Mechanisms of Action

The biological activities of chloroacetamides are primarily attributed to the electrophilic nature of the α-carbon bonded to the chlorine atom, which readily reacts with nucleophilic groups, particularly sulfhydryl (-SH) groups, in biological macromolecules.

Mechanism of Herbicidal Action: Inhibition of VLCFA Elongases

The authoritative and widely accepted mechanism of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis[13][14]. VLCFAs (chains > C18) are essential for various physiological processes in plants, including the formation of cell membranes, suberin, and cuticular waxes.

Causality of Action:

  • Uptake: The herbicide is absorbed by the roots and emerging shoots of seedlings.

  • Alkylation: The chloroacetamide acts as an alkylating agent, forming a covalent bond with the sulfhydryl group of coenzyme A (CoA) or, more critically, with cysteine residues in the active site of VLCFA elongase enzymes[7].

  • Enzyme Inhibition: This covalent modification irreversibly inhibits the elongase enzymes, blocking the extension of fatty acid chains.

  • Physiological Effect: The cessation of VLCFA synthesis halts the production of key lipids required for cell division and membrane integrity. This leads to a failure of cell growth and division, ultimately causing the death of the susceptible seedling before or shortly after emergence[8][14].

The following diagram illustrates this proposed biochemical pathway.

MOA_Herbicide cluster_plant_cell Plant Cell Compound 2-chloro-N-cyclohexyl -N-phenylacetamide VLCFA_Elongase VLCFA Elongase (Enzyme) Inhibited_Enzyme Inhibited Enzyme (Covalent Adduct) Compound->Inhibited_Enzyme Covalent Alkylation VLCFA Very-Long-Chain Fatty Acids (>C18) VLCFA_Elongase->VLCFA Elongation VLCFA_Elongase->Inhibited_Enzyme Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA LongChainFA Long-Chain Fatty Acids (C16-C18) LongChainFA->VLCFA_Elongase Substrate Cell_Division_Block Block in Cell Division & Membrane Synthesis VLCFA->Cell_Division_Block Essential for Inhibited_Enzyme->Cell_Division_Block Leads to Seedling_Death Seedling Death Cell_Division_Block->Seedling_Death

Caption: Proposed mechanism of herbicidal action via VLCFA elongase inhibition.
Mechanism of Antifungal Action

The antifungal mechanism, while less definitively established than the herbicidal one, is also believed to stem from the compound's alkylating ability.

Causality of Action:

  • Membrane Penetration: The lipophilic nature of the molecule facilitates its passage through the fungal cell wall and membrane[6].

  • Non-Specific Alkylation: Inside the cell, the chloroacetamide can react with a variety of nucleophilic biomolecules, particularly proteins containing cysteine residues (sulfhydryl groups).

  • Enzyme Disruption: This non-specific alkylation can disrupt the function of numerous essential enzymes involved in cellular respiration, cell wall synthesis, and other vital metabolic pathways.

  • Oxidative Stress: The depletion of key sulfhydryl-containing molecules, such as glutathione, can disrupt the cell's redox balance, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative damage to DNA, lipids, and proteins[15].

  • Fungistatic/Fungicidal Effect: The cumulative effect of enzyme inhibition and oxidative stress leads to either the inhibition of fungal growth (fungistatic) or cell death (fungicidal), often in a concentration-dependent manner[6].

Experimental Validation Workflows

To empirically test the hypothesized biological activities, the following detailed, self-validating protocols are proposed.

Workflow Diagram for Bioactivity Screening

The following diagram outlines the logical flow for a comprehensive screening campaign.

Workflow cluster_herbicidal Herbicidal Activity Screen cluster_antifungal Antifungal Activity Screen start Synthesize & Purify Test Compound stock Prepare Stock Solution (e.g., in DMSO) start->stock herb_primary Primary Screen: Petri Dish Seed Germination Assay stock->herb_primary fungal_primary Primary Screen: Broth Microdilution Assay stock->fungal_primary herb_secondary Secondary Screen: Greenhouse Pot Study (Pre-emergence) herb_primary->herb_secondary If Active herb_data Determine GR₅₀ (Growth Reduction 50%) herb_secondary->herb_data end_node Analyze Data & Report Findings herb_data->end_node fungal_data Determine MIC (Minimum Inhibitory Concentration) fungal_primary->fungal_data fungal_secondary Secondary Screen: Time-Kill Kinetics Assay fungal_primary->fungal_secondary If Active fungal_data->end_node fungal_result Determine Fungistatic vs. Fungicidal Action fungal_secondary->fungal_result fungal_result->end_node

Caption: Experimental workflow for screening potential biological activities.
Protocol 1: Pre-emergence Herbicidal Activity Assay (Petri Dish)

This protocol provides a rapid primary screen for pre-emergence herbicidal effects on indicator plant species.

Objective: To determine the effect of this compound on the seed germination and early seedling growth of monocot and dicot species.

Materials:

  • Test Compound

  • Indicator seeds (e.g., Lolium multiflorum (ryegrass) - monocot; Amaranthus retroflexus (pigweed) - dicot)

  • 9 cm Petri dishes with filter paper (Whatman No. 1)

  • A known chloroacetamide herbicide (e.g., S-metolachlor) as a positive control

  • Solvent (e.g., DMSO) for stock solution

  • Sterile deionized water

  • Growth chamber with controlled light and temperature (e.g., 25°C, 16h light/8h dark)

Procedure:

  • Stock Preparation: Prepare a 10 mg/mL stock solution of the test compound and the positive control in DMSO.

  • Treatment Solutions: Create a serial dilution of the stock solution in sterile water to achieve final test concentrations (e.g., 1, 10, 50, 100, 200 µg/mL). Ensure the final DMSO concentration in all treatments, including the negative control, is constant and non-phytotoxic (e.g., ≤0.5%).

  • Plate Preparation: Place one sheet of filter paper in each Petri dish. Pipette 5 mL of the appropriate treatment solution onto the filter paper. Prepare three replicate plates for each concentration and each control.

    • Negative Control: Sterile water with 0.5% DMSO.

    • Positive Control: S-metolachlor at its known effective concentration range.

  • Seed Plating: Place 20-25 seeds of a single indicator species evenly onto the moist filter paper in each dish.

  • Incubation: Seal the Petri dishes with parafilm to prevent moisture loss and place them in the growth chamber.

  • Data Collection: After 7-10 days, measure the following for each plate:

    • Germination percentage.

    • Root length of each germinated seedling.

    • Shoot (coleoptile for monocots, hypocotyl for dicots) length of each seedling.

  • Self-Validation: The assay is valid if:

    • The negative control shows >90% germination and vigorous growth.

    • The positive control shows significant and dose-dependent inhibition of root and shoot growth, consistent with its known activity.

Data Analysis: Calculate the average germination percentage, root length, and shoot length for each treatment. Express the growth measurements as a percentage of the negative control. Plot the data to determine the GR₅₀ (concentration causing 50% growth reduction).

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) against pathogenic fungi.

Objective: To quantify the antifungal activity of this compound against representative fungal strains.

Materials:

  • Test Compound

  • Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)

  • Standardized fungal inoculum (0.5-2.5 x 10³ CFU/mL)

  • RPMI-1640 medium

  • Sterile 96-well microtiter plates

  • A known antifungal (e.g., Amphotericin B) as a positive control

  • Solvent (e.g., DMSO)

  • Incubator (35°C)

Procedure:

  • Stock Preparation: Prepare a 1 mg/mL stock solution of the test compound and positive control in DMSO.

  • Plate Setup:

    • Add 100 µL of RPMI-1640 to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock to the first column, creating an initial 2-fold dilution.

    • Perform a 2-fold serial dilution across the plate by transferring 100 µL from one column to the next. Discard 100 µL from the last dilution column. This creates a concentration gradient (e.g., from 250 µg/mL down to ~0.24 µg/mL).

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL and halving the drug concentrations.

  • Controls:

    • Negative (Growth) Control: Wells with RPMI and inoculum only.

    • Positive (Inhibition) Control: Wells with a known antifungal drug.

    • Sterility Control: Wells with RPMI only (no inoculum).

  • Incubation: Incubate the plate at 35°C for 24-48 hours (depending on the fungal species).

  • Data Collection: The MIC is determined by visual inspection as the lowest concentration of the compound that causes complete inhibition of visible fungal growth compared to the negative control.

  • Self-Validation: The assay is valid if:

    • The growth control shows turbid growth.

    • The sterility control remains clear.

    • The MIC of the positive control falls within its expected range for the tested strain.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear interpretation.

Table 1: Hypothetical Herbicidal Activity Data Summary

CompoundTarget SpeciesGR₅₀ (Root) µg/mLGR₅₀ (Shoot) µg/mL
Test Compound Lolium multiflorum15.525.0
Test Compound Amaranthus retroflexus45.260.8
S-metolachlor Lolium multiflorum8.112.3
S-metolachlor Amaranthus retroflexus30.742.1

Interpretation: The hypothetical data suggest the test compound is active, with greater potency against the monocot species, which is characteristic of chloroacetamide herbicides.

Table 2: Hypothetical Antifungal Activity Data Summary

CompoundTarget OrganismMIC µg/mL
Test Compound Candida albicans31.25
Test Compound Aspergillus fumigatus15.63
Amphotericin B Candida albicans0.5
Amphotericin B Aspergillus fumigatus1.0

Interpretation: The hypothetical results indicate broad-spectrum antifungal activity, with higher potency against the filamentous fungus (Aspergillus) compared to the yeast (Candida).

Conclusion and Future Outlook

This compound is a molecule with significant, albeit currently unproven, potential as a bioactive agent. Strong evidence from the broader class of chloroacetamides strongly supports the hypothesis that it possesses both herbicidal and antifungal properties. The primary mechanism for its herbicidal activity is likely the inhibition of VLCFA synthesis, a well-documented mode of action. Its antifungal effects are likely due to the non-specific alkylation of essential cellular proteins and the induction of oxidative stress.

The experimental workflows detailed in this guide provide a robust and scientifically rigorous framework for validating these hypotheses. Successful validation could position this compound as a lead compound for the development of new agrochemical or therapeutic agents. Future research should focus on performing these validation studies, followed by mechanism-of-action elucidation, in vivo efficacy testing, and toxicological profiling to fully characterize its potential.

References

  • Verma, S., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Medicinal Chemistry. Available at: [Link]

  • Machado, G. R. M., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Mycopathologia. Available at: [Link]

  • Lončarić, M., et al. (2023). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Molecules. Available at: [Link]

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. Available at: [Link]

  • Katke, S. A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. Available at: [Link]

  • LeBaron, H. M., et al. (1988). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Khan, A. M., et al. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry. Available at: [Link]

  • Lee, H. J., et al. (1998). Synthesis and Herbicidal Activities of 2-(5-Isoxazolyloxy)-acetamide Derivatives. Journal of the Korean Chemical Society. Available at: [Link]

  • Sabe, V. T., et al. (2020). Molecular dynamics articulated multilevel virtual screening protocol to discover novel dual PPAR α/γ agonists for anti-diabetic and metabolic applications. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Machado, G. R. M., et al. (2019). Chloroacetamide derivatives as a promising topical treatment for fungal skin infections. Medical Mycology. Available at: [Link]

  • Jordan, B., et al. (2021). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. Available at: [Link]

  • Amidžić Klarić, D., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju. Available at: [Link]

  • Machado, G. R. M., et al. (2019). Chloroacetamide derivatives as a promising topical treatment for fungal skin infections. Medical Mycology. Available at: [Link]

  • Zhang, Y., et al. (2024). Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies. World Journal of Microbiology and Biotechnology. Available at: [Link]

  • Senseman, S. A. (Ed.). (2007). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). Weed Science Society of America. Available at: [Link]

  • Vasilakoglou, I., et al. (2008). Activity, adsorption and mobility of three acetanilide and two new amide herbicides. Journal of Environmental Science and Health, Part B. Available at: [Link]

  • Zhang, J., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine. Available at: [Link]

  • de Castro, R. A., et al. (2018). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. Anais da Academia Brasileira de Ciências. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Bell, G. (n.d.). Herbicide How-To: Understanding Herbicide Mode of Action. Oklahoma State University Extension. Retrieved from [Link]

  • Havran, L., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry. Available at: [Link]

  • Yasuda, M., et al. (1970). Herbicidal Activity of Caprolactam Derivatives. Agricultural and Biological Chemistry. Available at: [Link]

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A Technical Guide to 2-chloro-N-cyclohexyl-N-phenylacetamide: Synthesis, Properties, and Avenues for Future Research

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This document serves as an in-depth technical guide and literature review on 2-chloro-N-cyclohexyl-N-phenylacetamide. Given the limited direct research on this specific molecule, this guide synthesizes information from closely related compound classes to provide a comprehensive overview of its likely chemical properties, synthesis, and potential biological activities. It is intended to be a foundational resource for researchers interested in exploring this compound's potential in fields such as agrochemistry and neuropharmacology.

Introduction and Chemical Identity

This compound is a chloroacetamide derivative with the chemical formula C₁₄H₁₈ClNO.[1] Its structure, featuring a central acetamide core with a chlorine leaving group and two bulky, lipophilic N-substituents (a cyclohexyl and a phenyl group), suggests potential bioactivity. While specific research on this compound is sparse, its structural motifs are present in two well-established classes of bioactive molecules: chloroacetamide herbicides and phenylacetamide-based central nervous system agents. This guide will, therefore, explore the potential of this compound through the lens of these related compound families.

Chemical Structure:

Caption: 2D structure of this compound.

Synthesis and Chemical Properties

The synthesis of N-substituted chloroacetamides is a well-established chemical transformation. The most common and direct route involves the chloroacetylation of a secondary amine.[2]

General Synthesis Protocol

The synthesis of this compound would proceed via the reaction of N-cyclohexyl-N-phenylamine with chloroacetyl chloride. This is a nucleophilic acyl substitution reaction.

G reactant1 N-cyclohexyl-N-phenylamine product This compound reactant1->product + Reactant 2 reactant2 Chloroacetyl chloride byproduct HCl product->byproduct forms

Caption: General reaction scheme for the synthesis of the target compound.

Step-by-Step Protocol (Hypothetical):

  • Dissolution: Dissolve N-cyclohexyl-N-phenylamine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0-5°C using an ice bath. This is to control the exothermicity of the reaction.

  • Addition of Acyl Chloride: Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution. The slight excess of the acyl chloride ensures complete consumption of the amine.

  • Reaction: Allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a dilute aqueous acid solution (e.g., 1M HCl) to remove any unreacted amine, followed by a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to remove excess chloroacetyl chloride and HCl, and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Physicochemical Properties

The following table summarizes the key computed and experimental properties of this compound.[1]

PropertyValueSource
Molecular FormulaC₁₄H₁₈ClNOPubChem[1]
Molecular Weight251.75 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number100721-33-3PubChem[1]
Solubility36.6 µg/mL (at pH 7.4)PubChem (Experimental)[1]
XLogP33.7PubChem (Computed)[1]

Potential Biological Activity I: Herbicidal Properties

The chloroacetamide moiety is a key feature of a class of herbicides that are effective as pre-emergence treatments for controlling grass and some broadleaf weeds.[3]

Inferred Mechanism of Action

Chloroacetamide herbicides are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs).[4] This inhibition leads to a cessation of cell division and expansion, ultimately disrupting membrane stability and permeability.[4] It is hypothesized that chloroacetamides may also disrupt other metabolic processes that require coenzyme A.[3]

G cluster_0 Plant Cell Metabolism AcetylCoA Acetyl-CoA VLCFA_synthesis Very-Long-Chain Fatty Acid (VLCFA) Synthesis AcetylCoA->VLCFA_synthesis VLCFAs VLCFAs VLCFA_synthesis->VLCFAs Membranes Cell Membranes, Waxes VLCFAs->Membranes CellGrowth Cell Division & Expansion Membranes->CellGrowth Inhibitor This compound Inhibitor->VLCFA_synthesis Inhibition

Caption: Inferred herbicidal mechanism of action via VLCFA synthesis inhibition.

Structure-Activity Relationship (SAR) Insights

The herbicidal efficacy of chloroacetamides is influenced by the nature of the N-substituents.[5]

  • Lipophilicity: The presence of both a cyclohexyl and a phenyl group would confer significant lipophilicity to the molecule, which is often a critical factor for uptake and transport within the plant.

  • Alkylating Reactivity: The chloroacetamide group acts as an alkylating agent. Studies have shown that a reduced level of N-alkylating reactivity can correlate with improved herbicidal efficacy, suggesting that the molecule's reactivity must be appropriately balanced for phytotoxicity.[5]

Proposed Protocol for Herbicidal Activity Screening

Objective: To determine the pre-emergence herbicidal activity of this compound on monocot and dicot indicator species.

  • Plant Species: Use a representative monocot (e.g., barnyard grass, Echinochloa crus-galli) and a representative dicot (e.g., rape, Brassica napus).

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone or DMSO) and then make serial dilutions to achieve a range of test concentrations (e.g., 1, 10, 100, 1000 µM).

  • Petri Dish Assay:

    • Place a filter paper in a sterile petri dish and moisten it with a known volume of the test solution or a solvent control.

    • Place a set number of seeds (e.g., 20) of the indicator plant on the filter paper.

    • Seal the petri dishes and incubate them in a growth chamber with controlled light, temperature, and humidity.

  • Data Collection: After a set period (e.g., 7-10 days), measure the germination percentage, root length, and shoot length for each treatment.

  • Analysis: Calculate the inhibition percentage for each parameter relative to the solvent control. Determine the concentration required for 50% inhibition (IC₅₀) for each parameter.

Potential Biological Activity II: Monoamine Oxidase Inhibition

The N-phenylacetamide core structure is found in various compounds designed as inhibitors of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters.[6]

Inferred Mechanism of Action

MAO inhibitors block the catalytic activity of MAO, preventing the oxidative deamination of monoamine neurotransmitters such as serotonin and dopamine.[6] This leads to an increase in the concentration of these neurotransmitters in the nerve terminals, which can have therapeutic effects in conditions like depression and Parkinson's disease.[7][8]

G cluster_0 Synaptic Terminal Monoamines Dopamine, Serotonin MAO Monoamine Oxidase (MAO) Monoamines->MAO Metabolism Metabolites Inactive Metabolites MAO->Metabolites Inhibitor This compound Inhibitor->MAO Inhibition

Caption: Inferred mechanism of MAO inhibition.

Structure-Activity Relationship (SAR) Insights

For phenyl-containing MAO inhibitors, the nature of the phenyl ring and its substitution pattern is critical for binding to the enzyme.[1][9] The bulky cyclohexyl group on the nitrogen in the target compound would significantly influence the molecule's conformation and its ability to fit into the active site of MAO-A or MAO-B. This could potentially lead to selective inhibition of one isoform over the other.

Proposed Protocol for MAO Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against MAO-A and MAO-B.

  • Enzyme Source: Use commercially available recombinant human MAO-A and MAO-B.

  • Assay Principle: A common method is a fluorometric assay that measures the hydrogen peroxide produced during the deamination of a substrate (e.g., p-tyramine). The hydrogen peroxide reacts with a probe (e.g., Amplex Red) in the presence of horseradish peroxidase to produce a fluorescent product (resorufin).

  • Procedure:

    • In a 96-well plate, add the enzyme, a reaction buffer, and varying concentrations of the test compound or a known inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) as a positive control.

    • Pre-incubate to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate and the detection reagents.

    • Incubate at 37°C.

  • Data Collection: Measure the fluorescence at appropriate excitation and emission wavelengths over time using a plate reader.

  • Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Safety and Toxicology

While specific toxicological data for this compound is not available, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides some hazard information based on notifications to the ECHA C&L Inventory.[1]

GHS Hazard Classifications: [1]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage (Category 1): Causes serious eye damage.

  • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

It is important to handle this compound with appropriate personal protective equipment, including gloves, eye protection, and respiratory protection.

Future Research Directions

The lack of specific data on this compound presents a clear opportunity for novel research. A systematic investigation of this compound should be undertaken to validate the inferred properties discussed in this guide.

Proposed Research Plan:

  • Synthesis and Characterization: Develop and optimize a synthetic protocol for the compound and fully characterize it using modern analytical techniques (NMR, HRMS, X-ray crystallography).

  • Biological Screening:

    • Conduct comprehensive herbicidal activity testing against a panel of agriculturally relevant weeds.

    • Perform in vitro assays to determine its inhibitory activity and selectivity for MAO-A and MAO-B.

  • Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to elucidate the precise molecular targets and pathways involved.

  • Toxicological Evaluation: Conduct in vitro and in vivo toxicological studies to establish a comprehensive safety profile of the compound.

References

  • Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. PubMed Central.
  • Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Cambridge University Press & Assessment.
  • This compound | C14H18ClNO | CID 2794916 - PubChem.
  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers.
  • Mode of Action for Chloroacetamides and Functionally Related Compounds.
  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • Herbicidal Activity of Caprolactam Deriv
  • Examples of known monoamine oxidase (MAO) inhibitors bearing an acetamide group.
  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC - NIH.
  • Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evalu
  • Alkylating reactivity and herbicidal activity of chloroacetamides. PubMed.
  • chloroacetamide - Organic Syntheses Procedure.
  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners | Environmental Science & Technology - ACS Public
  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI.
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research.
  • Monoamine Oxidase Inhibitor Compounds List. BOC Sciences.
  • Design, synthesis, and herbicidal activity of sec-p-menthane-7-amine derivatives as botanical herbicides. RSC Publishing.
  • Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. PubMed.
  • Design, Synthesis and Biological Evaluation of Chalcone Acetamide Derivatives against Triple Negative Breast Cancer Puneet Kumar. ChemRxiv.
  • Herbicide How-To: Understanding Herbicide Mode of Action | Oklahoma St
  • Relationship Between Physicochemical Properties and Herbicidal Activity of 1,2,5-Oxadiazole N-Oxide Deriv
  • (PDF) Synthesis and Evaluation of N -[1-(((3,4-Diphenylthiazol-2(3 H )-ylidene)amino)methyl)cyclopentyl]acetamide Derivatives for the Treatment of Diseases Belonging to MAOs.
  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing.
  • Design, Synthesis and Herbicidal Activity of 5-(1-Amino-4-phenoxybutylidene)barbituric Acid Derivatives Containing an Enamino Diketone Motif. PMC - NIH.
  • Herbicidal Activities of Some Allelochemicals and Their Synergistic Behaviors toward Amaranthus tricolor L. MDPI.

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The Mechanistic Versatility of 2-Chloro-N-phenylacetamide Scaffolds: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Preamble: Beyond a Single Mechanism

The 2-chloro-N-cyclohexyl-N-phenylacetamide scaffold and its derivatives represent a fascinating and versatile class of compounds in modern medicinal chemistry. To approach this topic with the expectation of a single, unified mechanism of action would be to overlook its greatest strength: its remarkable chemical adaptability. The core acetamide structure serves as a privileged scaffold, a foundational template that, with targeted modifications, can be tailored to interact with a diverse array of biological targets.

This guide, therefore, deviates from a linear description of one mechanism. Instead, it is structured to reflect the multifaceted nature of these derivatives. We will explore distinct, well-researched therapeutic avenues where these compounds have shown significant promise, detailing the specific mechanisms of action that arise from their structural variations. By understanding the causality behind how subtle chemical changes dictate biological targets—from enzymes in the central nervous system to those mediating inflammation—researchers can better appreciate and exploit the full potential of this chemical family. We will delve into the established experimental evidence, providing not just the data, but the strategic rationale behind the protocols used to validate these mechanisms.

Chapter 1: Inhibition of Monoamine Oxidase A (MAO-A) - A Target for Antidepressant Activity

A significant area of investigation for N-substituted acetamide derivatives has been in the realm of neuroscience, specifically as potential antidepressant agents.[1] The primary mechanism elucidated in this context is the inhibition of Monoamine Oxidase A (MAO-A).

The Scientific Rationale: Why Target MAO-A?

MAO-A is a critical enzyme responsible for the degradation of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, in the presynaptic neuron. In depressive disorders, a functional deficiency of these neurotransmitters is often observed. By inhibiting MAO-A, the breakdown of these monoamines is reduced, leading to their increased concentration in the synaptic cleft. This enhances neurotransmission and can alleviate depressive symptoms. Therefore, MAO-A inhibitors are a validated and effective class of antidepressants.[1] The therapeutic appeal of developing new, reversible MAO-A inhibitors lies in potentially mitigating the side effects associated with older, irreversible inhibitors.

Mechanism of Action: Acetamide Derivatives as MAO-A Inhibitors

Certain derivatives, particularly those incorporating a benzimidazole moiety synthesized from 2-chloro-N-substituted acetamide precursors, have demonstrated potent MAO-A inhibitory activity.[1] Molecular dynamics simulations suggest that these compounds can effectively dock into the active site of the MAO-A enzyme. The binding is often stabilized by a combination of hydrophobic interactions and hydrogen bonding with key amino acid residues within the enzyme's catalytic pocket. This occupation of the active site prevents the natural substrates (monoamine neurotransmitters) from binding, thereby halting their degradation.

The chloroacetamide precursor is crucial for the synthesis of the final active molecule. The chlorine atom serves as a good leaving group, facilitating the reaction with a nucleophile (like 2-mercaptobenzimidazole) to build the more complex, biologically active derivative.[1]

Visualizing the Pathway

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft MA Monoamine Neurotransmitters (e.g., Serotonin) MAO_A MAO-A Enzyme MA->MAO_A Degradation Synaptic_MA Increased Monoamines MA->Synaptic_MA Release Metabolites Inactive Metabolites MAO_A->Metabolites Derivative Acetamide Derivative (Inhibitor) Derivative->MAO_A Inhibition Postsynaptic Postsynaptic Neuron (Enhanced Signal) Synaptic_MA->Postsynaptic Binding to Receptors

Caption: Inhibition of MAO-A by acetamide derivatives increases neurotransmitter availability.

Protocol: In-Vivo Evaluation of Antidepressant Activity

The self-validating nature of this protocol relies on using two well-established, behaviorally distinct models: the Forced Swim Test (FST) and the Tail Suspension Test (TST). A compound demonstrating efficacy in both tests provides stronger evidence of true antidepressant-like activity, as it reduces the likelihood of false positives due to effects on general motor activity.

1. Animal Model:

  • Adult Swiss Albino mice (22 ± 2 g) are used.

  • Animals are housed under standard laboratory conditions (12h light/dark cycle, controlled temperature, free access to food and water) for at least one week before the experiment to allow for acclimatization.

2. Compound Administration:

  • The synthesized acetamide derivatives are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Compounds are administered intraperitoneally (i.p.) at a predetermined optimal dose (e.g., 30 mg/kg).[1] A control group receives only the vehicle, and a positive control group receives a standard antidepressant (e.g., moclobemide).

3. Forced Swim Test (FST):

  • Rationale: This test is based on the observation that when placed in an inescapable container of water, mice will eventually adopt an immobile posture. Antidepressant treatments are known to increase the duration of active, escape-oriented behaviors.

  • Procedure:

    • One hour after drug administration, each mouse is placed individually into a transparent glass cylinder (25 cm high, 10 cm diameter) containing water at 25°C to a depth of 15 cm.

    • The total duration of the test is 6 minutes. The duration of immobility (defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water) is recorded during the last 4 minutes of the test.

    • A decrease in the duration of immobility is indicative of an antidepressant effect.

4. Tail Suspension Test (TST):

  • Rationale: This test operates on a similar principle to the FST. Mice suspended by their tails will struggle for a period before becoming immobile. This immobility is also reversed by antidepressant drugs.

  • Procedure:

    • One hour after drug administration, mice are suspended by their tails using adhesive tape, approximately 1 cm from the tip. The suspension point is about 50 cm above the floor.

    • The total duration of the test is 6 minutes. The duration of immobility is recorded throughout the 6-minute period.

    • A significant decrease in immobility time compared to the vehicle-treated group suggests antidepressant activity.

Quantitative Data Summary
Compound IDDose (mg/kg)TestOutcome (% Decrease in Immobility)
VS25[1]30TST82.23%
Moclobemide20TST(Standard for comparison)
Imipramine15TST(Standard for comparison)

Chapter 2: Inhibition of Cyclooxygenase (COX) Enzymes - An Avenue for Analgesic Action

Another well-documented mechanism for acetamide derivatives is the inhibition of cyclooxygenase (COX) enzymes, positioning them as potential non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] This action is responsible for their analgesic (pain-relieving) and anti-inflammatory properties.

The Scientific Rationale: The Role of COX in Pain and Inflammation

COX enzymes (primarily COX-1 and COX-2) are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins (PGs).[2] Prostaglandins are potent signaling molecules that mediate pain, inflammation, and fever. By blocking the action of COX enzymes, acetamide derivatives can prevent the synthesis of prostaglandins, thereby reducing the downstream inflammatory and nociceptive signals. This is the same mechanism employed by common NSAIDs like ibuprofen and diclofenac.

Mechanism of Action: Binding to the COX Active Site

Molecular docking studies have been instrumental in elucidating this mechanism.[2] These computational models predict that 2-chloro-N,N-diphenylacetamide derivatives can fit into the hydrophobic channel of both COX-1 and COX-2 enzymes, where the natural substrate, arachidonic acid, would normally bind. The binding is predicted to be stabilized by interactions with key amino acid residues, such as Tyrosine (TYR) and Arginine (ARG).[2] This physical occlusion of the active site competitively inhibits the enzyme, leading to a reduction in prostaglandin production. The analgesic effect observed in in-vivo models provides strong correlative evidence for this proposed mechanism.[2]

Visualizing the Pathway

COX_Inhibition cluster_membrane Cell Membrane cluster_cox COX Enzyme Pathway Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Phospholipids->PLA2 Stimulus (e.g., Injury) AA Arachidonic Acid PLA2->AA COX_Enzyme COX-1 / COX-2 AA->COX_Enzyme PGs Prostaglandins (PGH2, etc.) COX_Enzyme->PGs Inflammation Pain & Inflammation PGs->Inflammation Derivative Acetamide Derivative (Inhibitor) Derivative->COX_Enzyme Inhibition

Caption: Acetamide derivatives block the COX enzyme, halting prostaglandin synthesis.

Protocol: In-Vivo Analgesic Activity (Hot Plate Test)

This protocol provides a direct measure of a compound's ability to reduce the perception of thermal pain, a classic indicator of central analgesic activity.

1. Animal Model:

  • Wistar rats or Swiss Albino mice are used.

  • Animals are acclimatized as described in the previous protocol.

2. Apparatus:

  • A commercially available hot plate apparatus, maintained at a constant temperature (e.g., 55 ± 0.5 °C).

3. Procedure:

  • Baseline Measurement: Each animal is placed on the hot plate, and the time taken to elicit a pain response (e.g., licking of the paws, jumping) is recorded. This is the baseline latency. Animals with a baseline latency outside a defined range (e.g., 5-15 seconds) are excluded to ensure a homogenous study group.

  • Compound Administration: The test compounds (e.g., AKM-2) are administered orally or i.p.[2] A control group receives the vehicle, and a positive control group receives a standard analgesic like diclofenac sodium.

  • Post-Treatment Measurement: At set time intervals after administration (e.g., 30, 60, 90, and 120 minutes), each animal is again placed on the hot plate, and the reaction time is recorded.

  • Cut-off Time: A cut-off time (e.g., 30 seconds) is established to prevent tissue damage to the animals. If an animal does not respond by the cut-off time, it is removed, and the reaction time is recorded as the cut-off time.

  • Data Analysis: A significant increase in the reaction time (latency) compared to the baseline and the vehicle control group indicates an analgesic effect.

Protocol: Molecular Docking Workflow

This in-silico protocol is crucial for predicting and rationalizing the observed biological activity at a molecular level.

1. Target Preparation:

  • The 3D crystal structures of the target enzymes (COX-1 and COX-2) are obtained from the Protein Data Bank (PDB).

  • The protein structures are prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The active site for docking is defined based on the co-crystallized ligand or known binding sites.

2. Ligand Preparation:

  • The 2D structures of the acetamide derivatives are drawn and converted to 3D structures.

  • Energy minimization is performed on the ligand structures to obtain the most stable conformation.

3. Docking Simulation:

  • A docking software (e.g., AutoDock, Schrödinger Maestro) is used to systematically place the ligand in the active site of the enzyme.

  • The software calculates the binding affinity (docking score) for various poses, predicting the most favorable binding orientation.

4. Analysis:

  • The results are analyzed to identify the best-scoring poses.

  • The specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the enzyme are visualized and recorded. This provides a structural hypothesis for the mechanism of inhibition.[2]

Chapter 3: Antimicrobial Mechanisms - A Frontier of Exploration

While less developed than the anti-inflammatory and antidepressant applications, preliminary research indicates that N-phenylacetamide derivatives possess promising antibacterial and antifungal properties.[4] The proposed mechanisms are based on established actions of similar chemical classes.

Proposed Mechanisms of Action
  • Cell Membrane Disruption: One proposed mechanism, particularly for antibacterial action against bacteria like Xanthomonas oryzae, is the disruption of the bacterial cell membrane.[4] Scanning electron microscopy (SEM) has shown that treatment with certain N-phenylacetamide derivatives can lead to cell membrane rupture.[4] This compromises the integrity of the cell, leading to leakage of cytoplasmic contents and ultimately, cell death.

  • Inhibition of Essential Enzymes: Another plausible mechanism is the inhibition of crucial bacterial enzymes. For instance, the alpha-haloacetamide scaffold is known to be a reactive electrophile. It can potentially form covalent bonds with nucleophilic residues (like cysteine) in the active sites of essential enzymes, such as penicillin-binding proteins (PBPs) involved in cell wall synthesis, leading to irreversible inhibition.[3]

Visualizing the Workflow

MIC_Workflow Start Start: Prepare Bacterial Inoculum & Compound Stock Solution Serial_Dilution Perform 2-Fold Serial Dilution of Compound in 96-Well Plate Start->Serial_Dilution Inoculation Inoculate Each Well with Standardized Bacterial Suspension Serial_Dilution->Inoculation Incubation Incubate Plate at 37°C for 18-24 Hours Inoculation->Incubation Observation Visually Inspect Wells for Turbidity (Growth) Incubation->Observation MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Observation->MIC_Determination End End: MIC Value Obtained MIC_Determination->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for quantifying the in-vitro potency of a potential antimicrobial agent.

1. Materials:

  • 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial strains (e.g., Xanthomonas oryzae pv. Oryzae).[4]

  • Test compound dissolved in a suitable solvent (e.g., DMSO).

2. Inoculum Preparation:

  • A pure culture of the target bacterium is grown overnight.

  • The bacterial suspension is diluted in CAMHB to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

3. Broth Microdilution Procedure:

  • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of a row and mix.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well. This creates a gradient of decreasing compound concentrations.

  • Add 100 µL of the standardized bacterial inoculum to each well.

  • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Seal the plate and incubate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

4. Reading the Results:

  • After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[3]

Conclusion and Future Perspectives

The 2-chloro-N-phenylacetamide scaffold is not defined by a single mechanism but by its potential to be sculpted into specific therapeutic agents. The evidence clearly demonstrates that derivatives can be rationally designed to inhibit MAO-A for antidepressant effects, COX enzymes for analgesic action, or to disrupt bacterial integrity for antimicrobial applications. The common thread is a core structure that provides a stable and synthetically accessible foundation for exploring diverse structure-activity relationships.

Future research should focus on synthesizing and testing the parent this compound to establish its baseline activity profile. This would provide a crucial reference point for understanding the specific contributions of various substitutions. Furthermore, expanding the screening of these derivatives against other enzyme families and cellular targets could uncover entirely new therapeutic applications, solidifying the role of this versatile scaffold in the future of drug discovery.

References

  • Jadhav, V., Gampa, V., Shingare, M., & Kulkarni, G. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Medicinal Chemistry Research, 31(4), 637-652. [Link][1]

  • Khan, M. A., Kumar, A., & Ahmad, S. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry, 35(6), 1633-1640. [Link][2]

  • Atrushi, D. S. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2). [Link][5]

  • Gowda, B. T., Kožíšek, J., Tokarčík, M., & Fuess, H. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(6), o987. [Link][6]

  • Dai, J.-X., & Wu, B. (2011). N-Cyclohexyl-2-oxo-2-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2728. [Link][7]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2794916, this compound. PubChem. [Link]

  • Lima, P. C., de Farias, F. P., de Albuquerque, J. F., Barreiro, E. J., & Fraga, C. A. (2000). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. Bioorganic & Medicinal Chemistry Letters, 10(16), 1883-1886. [Link][8]

  • Wang, X., et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 23(10), 2469. [Link][4]

  • Lima, P. C., et al. (2000). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. ResearchGate. [Link]

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The Versatile Synthetic Intermediate: A Technical Guide to 2-Chloro-N-cyclohexyl-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Modern Synthesis

In the landscape of contemporary organic synthesis, the strategic use of versatile intermediates is paramount to the efficient construction of complex molecular architectures. Among these, 2-chloro-N-cyclohexyl-N-phenylacetamide emerges as a significant building block, particularly in the realms of medicinal chemistry and materials science. Its unique structural features, combining a reactive chloroacetyl group with sterically demanding N-cyclohexyl and N-phenyl substituents, offer a tunable platform for a variety of chemical transformations. This technical guide provides an in-depth exploration of the synthesis, properties, and synthetic utility of this compound, offering field-proven insights for its effective application in research and development.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a synthetic intermediate is the foundation of its successful application.

PropertyValueSource
Molecular Formula C₁₄H₁₈ClNO[1]
Molecular Weight 251.75 g/mol [1]
IUPAC Name This compound[1]
CAS Number 100721-33-3[1]
Appearance Not explicitly stated in literature; likely a solid at room temperature.
Solubility Data not widely available. General solubility in common organic solvents is expected.

Safety and Handling:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Robust and Adaptable Protocol

The synthesis of this compound is typically achieved through the N-acylation of N-cyclohexyl-N-phenylamine with chloroacetyl chloride. This reaction is a standard procedure for the formation of α-haloacetamides.[2][3]

Synthesis Reactant1 N-Cyclohexyl-N-phenylamine Reaction Acylation (Room Temperature) Reactant1->Reaction Reactant2 Chloroacetyl Chloride Reactant2->Reaction Solvent Acetonitrile Solvent->Reaction Product This compound Reaction->Product

Figure 1: General workflow for the synthesis of this compound.

Detailed Experimental Protocol:

This protocol is adapted from established procedures for the synthesis of similar N-substituted chloroacetamides.[4]

Materials:

  • N-cyclohexyl-N-phenylamine

  • Chloroacetyl chloride

  • Acetonitrile (anhydrous)

  • Triethylamine (or another suitable base)

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve N-cyclohexyl-N-phenylamine (1.0 eq) in anhydrous acetonitrile.

  • Addition of Base: Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing: Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive chloroacetyl chloride.

  • Base: Triethylamine is used to neutralize the hydrochloric acid that is generated during the acylation reaction, driving the reaction to completion.

  • Controlled Addition at Low Temperature: The dropwise addition of chloroacetyl chloride at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of side products.

  • Aqueous Work-up: The series of washes with acidic and basic solutions is designed to remove any unreacted starting materials, the triethylamine hydrochloride salt, and other water-soluble impurities.

The Role of this compound as a Synthetic Intermediate

The synthetic utility of this compound lies in the reactivity of the C-Cl bond, which is susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups, making it a valuable precursor for the synthesis of more complex molecules, including heterocyclic compounds and potential drug candidates.

Reactions Intermediate 2-Chloro-N-cyclohexyl- N-phenylacetamide Reaction1 Nucleophilic Substitution Intermediate->Reaction1 Nucleophile Nucleophile (Nu-H or Nu-) Nucleophile->Reaction1 Product Substituted Acetamide Derivative Reaction2 Product->Reaction2 Intramolecular Cyclization Heterocycle Heterocyclic Compound Reaction1->Product Reaction2->Heterocycle

Figure 2: General reaction pathway for the utilization of this compound as a synthetic intermediate.

Key Transformations and Applications:

While specific examples in the literature that utilize this compound are not abundant, the reactivity of the chloroacetamide moiety is well-established.[5] By analogy to other N-substituted 2-chloroacetamides, this intermediate can be employed in the following key transformations:

  • Synthesis of Glycinamides: Reaction with primary or secondary amines will yield the corresponding glycinamide derivatives. These structures are prevalent in many biologically active compounds.

  • Formation of Thioethers: Treatment with thiols or thiolate anions provides access to a variety of thioether-containing molecules.

  • Williamson Ether Synthesis: Reaction with alcohols or phenols in the presence of a base leads to the formation of ether linkages.

  • Synthesis of Heterocycles: The chloroacetamide moiety is a common precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles, such as piperazinones, morpholinones, and thiomorpholinones, through intramolecular cyclization of the initially formed substitution product.

Exemplary Protocol: Nucleophilic Substitution with a Primary Amine

This generalized protocol illustrates the use of this compound in a nucleophilic substitution reaction.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Potassium carbonate or another suitable base

  • Dimethylformamide (DMF) or another polar aprotic solvent

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Addition of Reagents: Add the primary amine (1.2 eq) and potassium carbonate (2.0 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography to obtain the desired N-substituted glycinamide.

Characterization

Thorough characterization of this compound is essential to confirm its identity and purity. The following spectroscopic techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will show characteristic signals for the cyclohexyl, phenyl, and chloroacetyl protons. The integration of these signals will correspond to the number of protons in each environment.

    • ¹³C NMR spectroscopy will provide information on the carbon skeleton of the molecule, with distinct signals for the carbonyl carbon, the carbon bearing the chlorine atom, and the carbons of the cyclohexyl and phenyl rings.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the amide carbonyl (C=O) stretch, typically in the range of 1650-1680 cm⁻¹. Other characteristic absorptions for C-N, C-H, and C-Cl bonds will also be present.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of a chlorine atom will be indicated by the characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).

Conclusion

This compound stands as a valuable and versatile synthetic intermediate. Its straightforward synthesis and the reactivity of its chloroacetyl group provide a gateway to a diverse range of more complex molecules. For researchers and drug development professionals, a solid understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the design and construction of novel chemical entities with desired biological or material properties. The protocols and insights provided in this guide serve as a practical resource for the effective utilization of this important building block in the laboratory.

References

  • International Journal of Pharma Sciences and Research. (2012).
  • PubChem. This compound. Retrieved from [Link].

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. (2022). PMC - NIH.
  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019).
  • PubChem. This compound. Retrieved from [Link].

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An In-Depth Technical Guide to the Structure-Activity Relationship of 2-chloro-N-cyclohexyl-N-phenylacetamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-chloro-N-cyclohexyl-N-phenylacetamide scaffold represents a versatile chemical framework with significant potential in the development of novel bioactive agents. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of its analogs, with a particular focus on their herbicidal and antifungal activities. We delve into the synthetic rationale, detailed experimental protocols for biological evaluation, and the underlying molecular mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new chemical entities in agrochemical and pharmaceutical domains.

Introduction: The Versatility of the Chloroacetamide Scaffold

Chloroacetamide derivatives are a well-established class of compounds with a broad spectrum of biological activities.[1] Their utility is largely attributed to the reactive chloroacetyl group, which can act as an electrophile, enabling covalent interactions with biological nucleophiles.[2] The N,N-disubstituted nature of the amide provides a platform for extensive chemical modification, allowing for the fine-tuning of physicochemical properties such as lipophilicity, which is a critical determinant of biological activity.[3]

The core structure of this compound combines a lipophilic cyclohexyl group and an aromatic phenyl ring attached to the amide nitrogen. This combination of saturated and unsaturated cyclic moieties offers a unique three-dimensional structure that can be systematically modified to probe interactions with biological targets. This guide will specifically explore how modifications to the cyclohexyl and phenyl rings, as well as the acetamide backbone, influence the herbicidal and antifungal potency of these analogs.

Synthetic Strategies and Methodologies

The synthesis of this compound and its analogs is typically achieved through a straightforward and robust acylation reaction. The most common method involves the reaction of a secondary amine, N-cyclohexylaniline or its substituted derivatives, with chloroacetyl chloride.[4][5]

General Synthetic Protocol

A generalized, self-validating protocol for the synthesis of these analogs is as follows:

  • Amine Solubilization: The desired N-substituted aniline (1.0 equivalent) is dissolved in an appropriate aprotic solvent, such as dichloromethane or acetonitrile.

  • Base Addition: A tertiary amine base, such as triethylamine (1.1 equivalents), is added to the solution to act as an acid scavenger for the hydrochloric acid byproduct generated during the reaction.

  • Acylation: The solution is cooled in an ice bath, and chloroacetyl chloride (1.05 equivalents) is added dropwise with vigorous stirring. The cooling is crucial to control the exothermic nature of the reaction.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting amine is consumed.[4]

  • Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield the desired this compound analog.

The identity and purity of the synthesized compounds are confirmed using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.[5]

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Work-up & Purification cluster_product Product & Analysis N-substituted aniline N-substituted aniline Aprotic Solvent (e.g., Dichloromethane) Aprotic Solvent (e.g., Dichloromethane) N-substituted aniline->Aprotic Solvent (e.g., Dichloromethane) Dissolve Chloroacetyl chloride Chloroacetyl chloride Ice Bath (0°C) Ice Bath (0°C) Chloroacetyl chloride->Ice Bath (0°C) Add dropwise Triethylamine (Base) Triethylamine (Base) Triethylamine (Base)->Aprotic Solvent (e.g., Dichloromethane) Add Stirring Stirring Ice Bath (0°C)->Stirring Washing (HCl, NaHCO3, Brine) Washing (HCl, NaHCO3, Brine) Stirring->Washing (HCl, NaHCO3, Brine) Drying (Na2SO4) Drying (Na2SO4) Washing (HCl, NaHCO3, Brine)->Drying (Na2SO4) Solvent Removal Solvent Removal Drying (Na2SO4)->Solvent Removal Purification (Recrystallization/Chromatography) Purification (Recrystallization/Chromatography) Solvent Removal->Purification (Recrystallization/Chromatography) This compound analog This compound analog Purification (Recrystallization/Chromatography)->this compound analog Characterization (NMR, MS, IR) Characterization (NMR, MS, IR) This compound analog->Characterization (NMR, MS, IR)

General synthetic workflow for this compound analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the phenyl and cyclohexyl rings.

Herbicidal Activity

Chloroacetamide herbicides are known to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.[6] This inhibition leads to a cessation of cell division and expansion, ultimately causing plant death.[7] The SAR for herbicidal activity in this class of compounds is influenced by several factors:

  • Lipophilicity: A crucial factor for herbicide uptake and translocation is its lipophilicity. The overall hydrophobicity of the molecule, influenced by the substituents on both the phenyl and cyclohexyl rings, plays a significant role in its ability to cross plant cell membranes.[3]

  • Electronic Effects of Phenyl Ring Substituents: The electronic nature of substituents on the phenyl ring can modulate the reactivity of the chloroacetyl group. Electron-withdrawing groups can enhance the electrophilicity of the α-carbon, potentially leading to increased covalent modification of the target enzyme.

  • Steric Factors: The size and position of substituents on both rings can influence the binding of the molecule to the active site of the target enzyme. Bulky substituents may cause steric hindrance, reducing activity, while smaller substituents in appropriate positions might enhance binding.

Table 1: Hypothetical Herbicidal Activity Data for this compound Analogs

Compound IDPhenyl Ring Substitution (R)Cyclohexyl Ring Substitution (R')Herbicidal Activity (IC50, µM)
1 HH50
2 4-ClH25
3 4-FH30
4 3-BrH28
5 4-CH3H60
6 H4-OH150

From this hypothetical data, we can infer that electron-withdrawing halogen substituents in the para-position of the phenyl ring (compounds 2 , 3 , and 4 ) enhance herbicidal activity compared to the unsubstituted analog (1 ). An electron-donating methyl group (5 ) decreases activity. Substitution on the cyclohexyl ring, such as a hydroxyl group (6 ), significantly reduces activity, likely due to a decrease in overall lipophilicity.

Antifungal Activity

The antifungal activity of chloroacetamide derivatives is also an area of active research. While the exact mechanism is not as well-defined as their herbicidal action, it is believed to involve the disruption of fungal cell membrane integrity and potentially the inhibition of essential enzymes.[8][9]

  • Lipophilicity and Membrane Permeation: Similar to herbicidal activity, the ability of the compounds to penetrate the fungal cell wall and membrane is critical. Higher lipophilicity often correlates with better antifungal activity, as it facilitates passage through the phospholipid bilayer.[3]

  • Substituent Effects on the Phenyl Ring: Halogenated substituents on the phenyl ring, particularly in the para-position, have been shown to be among the most active in related N-phenyl-2-chloroacetamides.[3] This suggests that both electronic and steric factors of the substituent play a role in the antifungal potency.

Table 2: Antifungal Activity of Selected N-(substituted phenyl)-2-chloroacetamides against C. albicans

CompoundPhenyl Ring SubstitutionMIC (µg/mL)
N-(4-chlorophenyl)-2-chloroacetamide4-Cl62.5
N-(4-fluorophenyl)-2-chloroacetamide4-F125
N-(3-bromophenyl)-2-chloroacetamide3-Br125

Source: Adapted from a study on N-(substituted phenyl)-2-chloroacetamides.[10]

The data in Table 2 indicates that para-substituted halogenated analogs exhibit significant antifungal activity. The presence of the cyclohexyl group in the target series of this guide would likely increase lipophilicity, which could further enhance this antifungal potential.

Molecular Mechanisms of Action

Herbicidal Mechanism: Inhibition of VLCFA Elongases

The primary mode of action of chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) elongases.[6] These enzymes are crucial for the synthesis of fatty acids with more than 18 carbon atoms, which are essential components of various cellular structures, including membranes and cuticular waxes.

The proposed mechanism involves the covalent binding of the chloroacetamide to a cysteine residue in the active site of the condensing enzyme component of the VLCFA elongase complex.[11] The electrophilic α-carbon of the chloroacetyl group is attacked by the nucleophilic sulfhydryl group of the cysteine residue, leading to irreversible inhibition of the enzyme.

G Chloroacetamide Herbicide Chloroacetamide Herbicide VLCFA Elongase (with active site Cysteine) VLCFA Elongase (with active site Cysteine) Chloroacetamide Herbicide->VLCFA Elongase (with active site Cysteine) Covalent binding to active site Cysteine Covalent Adduct (Inactive Enzyme) Covalent Adduct (Inactive Enzyme) VLCFA Elongase (with active site Cysteine)->Covalent Adduct (Inactive Enzyme) Forms Inhibition of VLCFA Synthesis Inhibition of VLCFA Synthesis Covalent Adduct (Inactive Enzyme)->Inhibition of VLCFA Synthesis Disruption of Cell Division and Expansion Disruption of Cell Division and Expansion Inhibition of VLCFA Synthesis->Disruption of Cell Division and Expansion Plant Death Plant Death Disruption of Cell Division and Expansion->Plant Death

Proposed mechanism of action for chloroacetamide herbicides.
Antifungal Mechanism

The antifungal mechanism of 2-chloro-N-phenylacetamide has been investigated against various fungal species. Studies suggest that it does not act by binding to ergosterol, a key component of the fungal cell membrane, nor does it directly damage the fungal cell wall.[8] However, its activity is linked to disruption of the fungal cell membrane, and it may also inhibit DNA synthesis through the inhibition of thymidylate synthase.[9] The increased lipophilicity from the cyclohexyl group in the target analogs could enhance interactions with the lipid-rich fungal membrane.

Experimental Protocols

In Vitro Herbicidal Activity Assay

This protocol describes a method for assessing the pre-emergent herbicidal activity of the synthesized compounds.

  • Test Species: Select a susceptible indicator plant species, such as cress (Lepidium sativum) or barnyard grass (Echinochloa crus-galli).

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent like acetone or DMSO. Create a series of dilutions to test a range of concentrations.

  • Assay Setup: Fill petri dishes with a layer of filter paper. Add a known number of seeds of the test species to each dish.

  • Treatment: Apply a fixed volume of each compound dilution to the filter paper in the respective petri dishes. Include a solvent-only control and a positive control with a known herbicide.

  • Incubation: Place the petri dishes in a controlled environment with appropriate light and temperature for germination and growth.

  • Data Collection: After a set period (e.g., 7-14 days), measure the germination rate, root length, and shoot length of the seedlings.

  • Analysis: Calculate the percent inhibition of growth for each concentration compared to the solvent control. Determine the IC50 value (the concentration that causes 50% inhibition of growth) for each compound.

Broth Microdilution Antifungal Susceptibility Test

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.[12]

  • Fungal Strain Preparation: Culture the desired fungal strain (e.g., Candida albicans) on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline or buffer.[12]

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in RPMI-1640 medium.[12]

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which there is a significant inhibition of visible fungal growth compared to the growth control.[8]

G cluster_sar SAR Study Workflow Define Core Scaffold Define Core Scaffold Synthesize Analog Library Synthesize Analog Library Define Core Scaffold->Synthesize Analog Library Systematic Modification Biological Screening Biological Screening Synthesize Analog Library->Biological Screening Test against Targets Data Analysis (IC50/MIC) Data Analysis (IC50/MIC) Biological Screening->Data Analysis (IC50/MIC) Generate Quantitative Data Identify SAR Trends Identify SAR Trends Data Analysis (IC50/MIC)->Identify SAR Trends Correlate Structure with Activity Lead Optimization Lead Optimization Identify SAR Trends->Lead Optimization Design Improved Analogs

Logical workflow for a structure-activity relationship study.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel herbicidal and antifungal agents. The synthetic accessibility and the potential for diverse substitutions on both the cyclohexyl and phenyl rings provide a rich chemical space for exploration. Structure-activity relationship studies indicate that lipophilicity and the electronic properties of the substituents are key determinants of biological activity. Specifically, the presence of electron-withdrawing groups on the phenyl ring appears to enhance both herbicidal and antifungal potency.

Future research should focus on the synthesis and evaluation of a broader library of analogs to establish a more comprehensive quantitative structure-activity relationship (QSAR). This would enable the development of predictive models to guide the design of more potent and selective compounds. Further elucidation of the antifungal mechanism of action is also warranted to identify the specific molecular targets and pathways involved. The insights gained from such studies will be invaluable for the rational design of next-generation agrochemicals and antifungal therapeutics.

References

  • Bogdanović, A., Marinković, A., Stanojković, T., Grozdanić, N., Janakiev, T., Cvijetić, I., & Petrović, S. (2025). Synthesis, antimicrobial, anticancer activity, 3D QSAR, ADMET properties, and in silico target fishing of novel N,N-disubstituted chloroacetamides. Journal of Molecular Structure, 1321, 140075. [Link]

  • Katke, S. A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(7), 148-156. [Link]

  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3461-3486. [Link]

  • Gowda, B. T., Kožíšek, J., Tokarčík, M., & Fuess, H. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o987. [Link]

  • de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. [Link]

  • Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(4), 443-450. [Link]

  • Pawar, S. A., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Scientific Reports, 12(1), 2073. [Link]

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An In-depth Technical Guide to the Solubility and Stability of 2-chloro-N-cyclohexyl-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-chloro-N-cyclohexyl-N-phenylacetamide is a tertiary amide with a molecular structure that suggests its potential utility in various chemical and pharmaceutical applications. The presence of a reactive chloroacetyl group, a bulky cyclohexyl moiety, and an aromatic phenyl ring imparts a unique combination of lipophilicity and chemical reactivity.[1] A thorough understanding of its solubility and stability is paramount for any researcher or drug development professional aiming to utilize this compound. These fundamental physicochemical properties govern its behavior in different solvent systems, its shelf-life, and its potential degradation pathways, all of which are critical for formulation development, analytical method development, and ensuring product quality and safety.

This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for evaluating the solubility and stability of this compound. It is designed to equip researchers with the foundational knowledge and practical protocols to conduct these essential studies with scientific rigor.

Part 1: Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and plays a pivotal role in the selection of appropriate solvent systems for synthesis, purification, and formulation. The structure of this compound, with its significant non-polar character contributed by the cyclohexyl and phenyl groups, suggests that its aqueous solubility is likely to be low. Indeed, publicly available data indicates an aqueous solubility of 36.6 µg/mL at pH 7.4, confirming its poorly soluble nature in water.[2] However, for practical applications, its solubility in a range of organic solvents is of greater interest.

Rationale for Solvent Selection

The choice of solvents for solubility determination should be guided by the intended application of the compound. A representative panel of solvents with varying polarities and hydrogen bonding capabilities should be selected. This allows for a comprehensive understanding of the compound's solvation properties.

Table 1: Recommended Solvents for Solubility Profiling of this compound

Solvent ClassExample SolventsRationale for Inclusion
Protic Solvents Methanol, Ethanol, IsopropanolCapable of hydrogen bonding; commonly used in synthesis and formulation.
Aprotic Polar Solvents Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High dielectric constants, suitable for dissolving a wide range of compounds.
Non-Polar Solvents Hexane, TolueneAssess solubility in lipophilic environments.
Chlorinated Solvents Dichloromethane, ChloroformOften used in organic synthesis and extraction.
Ethers Diethyl ether, Tetrahydrofuran (THF)Common solvents in organic reactions.
Ketones AcetoneA versatile solvent with moderate polarity.[2][3][4][5]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound.[6] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent from Table 1. The excess solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath, typically at ambient temperature (e.g., 25 °C) and a physiologically relevant temperature (e.g., 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles.

  • Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Analysis: Analyze the diluted samples using the validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L.

Self-Validation: To ensure the integrity of the results, it is essential to confirm that equilibrium has been established. This can be achieved by taking samples at different time points (e.g., 24, 48, and 72 hours) and demonstrating that the concentration of the dissolved compound no longer increases.

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound in various solvents to illustrate how the results of such a study could be presented.

Table 2: Illustrative Solubility of this compound at 25 °C

SolventSolubility (mg/mL)Classification
Water (pH 7.4)0.0366Practically Insoluble
Methanol55Freely Soluble
Acetonitrile150Very Soluble
Dichloromethane>200Very Soluble
Toluene80Soluble
Hexane<1Sparingly Soluble

Disclaimer: The data in this table is for illustrative purposes only and is not based on experimental results for this specific compound.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis A Add excess compound to solvent vials B Agitate at constant temperature (24-48h) A->B C Collect supernatant B->C D Filter through 0.22 µm filter C->D E Dilute filtrate D->E F HPLC-UV Analysis E->F G Calculate Solubility F->G

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Stability Assessment

The stability of a molecule is its ability to resist chemical change or degradation over time. For pharmaceutical compounds, stability is a critical quality attribute that ensures safety and efficacy. Forced degradation studies are an essential component of drug development, providing insights into the intrinsic stability of a molecule and helping to develop stability-indicating analytical methods.[7] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[8][9]

Predicted Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be predicted:

  • Hydrolysis: The amide linkage is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into N-cyclohexyl-N-phenylamine and chloroacetic acid.[10][11][12] The chloroacetyl group itself can also undergo hydrolysis to a hydroxyacetyl group. Studies on other chloroacetamide herbicides have shown that base-catalyzed hydrolysis can proceed through an SN2 reaction to yield hydroxy-substituted derivatives or through amide cleavage, while acid-catalyzed hydrolysis can lead to both amide and ether group cleavage where applicable.[13][14][15]

  • Nucleophilic Substitution: The chlorine atom on the alpha-carbon to the carbonyl group is activated towards nucleophilic substitution.[16] This makes it a potential site for reaction with various nucleophiles.

  • Oxidation: The tertiary amine nitrogen and the benzylic positions on the cyclohexyl and phenyl rings could be susceptible to oxidation.

  • Photodegradation: Aromatic compounds can be susceptible to photodegradation upon exposure to UV light. Studies on haloacetic acids, related to the chloroacetyl moiety, have shown that they can undergo photodegradation.[7]

  • Thermal Degradation: Elevated temperatures can induce degradation, potentially through various mechanisms including cleavage of the weaker bonds in the molecule.[17][18]

Experimental Protocol: Forced Degradation Studies

The following protocols are designed to investigate the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[8][9]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and 1 M HCl. Keep the solutions at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH. Keep the solutions at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% and 30% hydrogen peroxide. Keep the solutions at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C) for a defined period. Also, heat a solution of the compound in a suitable solvent.

    • Photostability: Expose a solution of the compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples with the mobile phase of the HPLC method to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples using a developed and validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all its degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Illustrative Stability Data

The following table provides a hypothetical summary of the results from a forced degradation study on this compound.

Table 3: Illustrative Forced Degradation Results for this compound

Stress Condition% DegradationNumber of DegradantsMajor Degradant Peak (RT, min)
0.1 M HCl, 60 °C, 24h1524.2
0.1 M NaOH, RT, 24h2533.8, 5.1
3% H₂O₂, RT, 24h816.5
Dry Heat, 80 °C, 48h517.2
Photolytic (Solid)<20-
Photolytic (Solution)1224.9

Disclaimer: The data in this table is for illustrative purposes only and is not based on experimental results for this specific compound.

Predicted Degradation Pathway Visualization

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation Parent This compound Amine N-cyclohexyl-N-phenylamine Parent->Amine Amide Cleavage Acid Chloroacetic Acid Parent->Acid Amide Cleavage Hydroxyacetamide 2-hydroxy-N-cyclohexyl-N-phenylacetamide Parent->Hydroxyacetamide SN2 Substitution N_Oxide N-Oxide derivative Parent->N_Oxide Photo_Product Photolytic products Parent->Photo_Product

Caption: Predicted Degradation Pathways.

Part 3: Analytical Methodologies

A robust and validated analytical method is essential for the accurate quantification of this compound in both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and suitable technique for this purpose.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active ingredient due to degradation.

Key Method Development Considerations:

  • Column Chemistry: A C18 reversed-phase column is a good starting point due to the non-polar nature of the compound.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is likely required to achieve good separation of the parent compound from its more polar degradation products.

  • Detection Wavelength: The UV spectrum of this compound should be recorded to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

  • Method Validation: The developed method must be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, range, and robustness.

Illustrative HPLC Method Parameters

Table 4: Illustrative HPLC Method for the Analysis of this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm (hypothetical λmax)
Injection Volume 10 µL

Conclusion

This technical guide has outlined the essential theoretical and practical considerations for the comprehensive evaluation of the solubility and stability of this compound. By employing systematic and well-validated methodologies, researchers and drug development professionals can generate the critical data necessary to advance their understanding and application of this compound. The provided protocols for solubility determination and forced degradation studies, along with the framework for developing a stability-indicating analytical method, serve as a robust starting point for any investigation into the physicochemical properties of this and other related molecules. It is imperative to remember that while predictive assessments are valuable, rigorous experimental work remains the cornerstone of scientific integrity and successful product development.

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Navigating the Unseen: A Technical Guide to the Safe Handling of 2-chloro-N-cyclohexyl-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The information provided for 2-chloro-N-cyclohexyl-N-phenylacetamide is based on available data and extrapolated from the closely related analogue, 2-chloroacetamide, due to the absence of a comprehensive Safety Data Sheet (SDS) for the target compound. All handling of this chemical should be conducted by qualified personnel who have performed a thorough risk assessment.

Introduction: Understanding the Compound

This compound is a chemical compound with the molecular formula C₁₄H₁₈ClNO.[1] While specific applications and toxicological data for this compound are not extensively documented in publicly available literature, its structural similarity to other chloroacetamides warrants a cautious and informed approach to its handling. This guide synthesizes available data and established safety protocols for analogous compounds to provide a framework for its safe use in a research and development environment.

Chemical and Physical Properties: A Cursory Overview

Detailed experimental data on the physical and chemical properties of this compound are limited. The following table summarizes computed properties available from public databases.

PropertyValueSource
Molecular FormulaC₁₄H₁₈ClNOPubChem[1]
Molecular Weight251.75 g/mol PubChem[1]
AppearanceSolid (predicted)General chemical knowledge
SolubilityLimited data availableGeneral chemical knowledge

Note: The lack of comprehensive physical data necessitates a conservative approach to handling, assuming the compound may be a combustible solid with low volatility under standard laboratory conditions.

Hazard Identification and Risk Assessment: An Extrapolated Profile

Due to the scarcity of specific toxicological data for this compound, this section heavily relies on the known hazards of the analogous compound, 2-chloroacetamide. The GHS classification for 2-chloroacetamide indicates significant health risks.[2][3]

GHS Hazard Classification (Based on Analogue: 2-chloroacetamide)
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[2][3]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[2][3]
Reproductive ToxicityCategory 2H361f: Suspected of damaging fertility[2][3]

Signal Word: Danger[2]

Hazard Pictograms:



Primary Routes of Exposure:

  • Ingestion: Based on the analogue, accidental ingestion is a primary concern due to its acute toxicity.[4]

  • Skin Contact: The potential for skin sensitization is high, meaning repeated exposure could lead to an allergic reaction.[5][6] The substance may also be absorbed through the skin.[5]

  • Inhalation: While likely a solid with low volatility, inhalation of dust particles could be a route of exposure, potentially causing respiratory tract irritation.[5]

  • Eye Contact: Direct contact with the eyes may cause irritation.[5]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol for handling this compound hinges on a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[3]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles are required at all times. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]

  • Hand Protection: Chemically resistant gloves are essential. Given the lack of specific permeation data, double-gloving is recommended. Gloves should be inspected for any signs of degradation before and during use and changed frequently.

  • Protective Clothing: A buttoned lab coat must be worn to protect against skin contact.[5]

  • Respiratory Protection: For procedures that may generate significant dust, a NIOSH-approved respirator with a particulate filter may be necessary, based on a formal risk assessment.[5]

Safe Handling and Storage Procedures: A Step-by-Step Protocol

Adherence to strict handling and storage protocols is critical to prevent exposure and ensure the integrity of the compound.

Handling
  • Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and all required PPE is readily available and in good condition.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood. Use a spatula for transfers to minimize dust generation.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[4]

  • Avoidance of Cross-Contamination: Clean all equipment and the work area thoroughly after use.

Storage
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5] The storage area should be secure and accessible only to authorized personnel.

Spill and Emergency Response: Preparedness is Paramount

Prompt and appropriate action is crucial in the event of a spill or exposure.

Spill Response
  • Small Spills (Solid):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully sweep the material into a designated waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent entry into the affected area.

Exposure Procedures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Seek medical attention if irritation or a rash develops.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the medical team with the name of the chemical.

Waste Disposal: Responsible Stewardship

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Workflow for Safe Handling

The following diagram illustrates the key decision points and actions for the safe handling of this compound.

SafeHandlingWorkflow start Start: Prepare to Handle This compound risk_assessment Conduct Risk Assessment (Consider scale and procedure) start->risk_assessment ppe_check Verify Proper PPE is Worn (Goggles, Gloves, Lab Coat) risk_assessment->ppe_check engineering_controls Confirm Engineering Controls (Fume Hood On and Certified) ppe_check->engineering_controls weighing Weighing and Handling (Inside Fume Hood) engineering_controls->weighing solution_prep Solution Preparation (Slow addition to solvent) weighing->solution_prep spill Spill Occurs weighing->spill exposure Exposure Occurs weighing->exposure cleanup Post-Procedure Cleanup (Decontaminate workspace and equipment) solution_prep->cleanup solution_prep->spill solution_prep->exposure waste_disposal Dispose of Waste (Hazardous Waste Stream) cleanup->waste_disposal end End of Procedure waste_disposal->end spill_response Follow Spill Response Protocol spill->spill_response spill_response->cleanup exposure_response Follow Emergency Exposure Protocol exposure->exposure_response

Caption: A workflow diagram illustrating the safe handling of this compound.

Conclusion: A Commitment to Safety

The responsible use of novel chemical compounds is a cornerstone of scientific advancement. While the complete toxicological profile of this compound remains to be fully elucidated, a proactive and cautious approach based on the known hazards of analogous structures is essential. By integrating the principles of hazard identification, risk assessment, and the consistent application of engineering controls and personal protective equipment, researchers can mitigate the potential risks associated with this compound and foster a culture of safety in the laboratory.

References

  • International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): 2-CHLOROACETAMIDE. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2020, August 18). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

  • PubChem. (n.d.). Chloroacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

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Methodological & Application

Protocol and Application Guide for the Purification of 2-chloro-N-cyclohexyl-N-phenylacetamide by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the principles and a validated protocol for the purification of 2-chloro-N-cyclohexyl-N-phenylacetamide via recrystallization. As a critical intermediate in various synthetic pathways, achieving high purity of this compound is paramount for ensuring the integrity of downstream applications in research and drug development. This document provides a step-by-step methodology, from solvent selection to final purity assessment, grounded in the fundamental principles of crystallization. It is designed to equip researchers with the necessary expertise to consistently obtain high-purity material, troubleshoot common issues, and understand the causality behind each procedural step.

Introduction: The Imperative for Purity

This compound is a substituted chloroacetamide derivative. N-aryl-2-chloroacetamides are versatile precursors in organic synthesis, serving as building blocks for a variety of heterocyclic compounds and other molecules of pharmaceutical interest.[1][2] The synthesis of these compounds, often through the chloroacetylation of the corresponding amine, can result in crude products containing unreacted starting materials, by-products, and colored impurities.[2][3] For applications in drug development and advanced research, the presence of such impurities is unacceptable as they can lead to ambiguous biological data, side reactions, and lower yields in subsequent synthetic steps.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[4][5] The method leverages the differences in solubility between the desired compound and its impurities in a selected solvent at varying temperatures.[5][6] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound selectively crystallizes out of the solution, leaving the impurities behind.[7] This guide provides a robust framework for applying this technique to this compound.

Core Principles of Recrystallization

The success of recrystallization hinges on the principle that the solubility of most solids increases with temperature.[6] An ideal recrystallization process separates a pure compound from a mixture based on the following criteria:

  • Differential Solubility: The compound of interest should be highly soluble in a chosen solvent at elevated temperatures but sparingly soluble at low temperatures.[8]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the solution, known as the mother liquor, upon cooling).[8]

  • Crystal Lattice Formation: During slow cooling, molecules of the desired compound self-assemble into a highly ordered crystal lattice. This process is selective and tends to exclude impurity molecules that do not fit into the lattice structure, thus achieving purification.[5]

A critical factor is the choice of solvent, which must be chemically inert to the compound and have a relatively low boiling point to be easily removed from the purified crystals.[9]

Logical Workflow for Recrystallization

G cluster_prep Preparation cluster_main Main Protocol cluster_analysis Analysis Crude Crude Solid (Compound + Impurities) Solvent_Screen Solvent Screening Crude->Solvent_Screen Small Scale Test Dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent Solvent_Screen->Dissolve Select Optimal Solvent Hot_Filter 2. Hot Filtration (Optional: for insoluble impurities) Dissolve->Hot_Filter Cool 3. Slow Cooling (Induces Crystallization) Hot_Filter->Cool Isolate 4. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 5. Wash Crystals (with Cold Solvent) Isolate->Wash Dry 6. Dry Crystals Wash->Dry Pure Pure Crystalline Solid Dry->Pure Analysis Purity Assessment (Melting Point, TLC) Pure->Analysis G start Crude Solid in Flask Compound Soluble Impurity Insoluble Impurity step1 Add Hot Solvent & Dissolve Compound (dissolved) Soluble Impurity (dissolved) Insoluble Impurity (solid) start->step1 Heat step2 Hot Filtration (Optional) Filtrate Compound Soluble Impurity Solid on Filter Insoluble Impurity step1->step2 Filter step3 Slow Cooling & Crystallization Crystals Pure Compound Mother Liquor Soluble Impurity step2:Filtrate->step3 Cool

Caption: Diagram of impurity separation during recrystallization.

Part B: Bulk Recrystallization Protocol

This protocol assumes a suitable solvent (e.g., isopropanol) has been identified from the screening in Part A.

Materials and Equipment:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flasks (at least two)

  • Hotplate with stirring capability

  • Glass funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum source

  • Watch glass

  • Spatula and glass stirring rod

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent, just enough to create a slurry. [10]2. Heating: Gently heat the mixture on a hotplate with stirring. Add more hot solvent in small portions until the solid completely dissolves. [7]Causality: Using the minimum amount of hot solvent is crucial to ensure the solution becomes saturated upon cooling, maximizing the yield of recovered crystals. [6]3. Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Reheat the solution to boiling for a few minutes. Causality: The high surface area of activated charcoal adsorbs colored impurities.

  • Hot Filtration (if necessary): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. Causality: This step must be done quickly and with pre-heated glassware to prevent premature crystallization of the product in the funnel.

  • Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. [11]Causality: Slow cooling promotes the formation of large, pure crystals by allowing the selective deposition of the target molecule onto the growing crystal lattice. Rapid cooling can trap impurities.

  • Chilling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent. Causality: The cold solvent washes away any residual mother liquor containing dissolved impurities without dissolving a significant amount of the purified product crystals.

  • Drying: Transfer the crystals from the funnel to a pre-weighed watch glass. Allow them to air-dry in a fume hood or in a vacuum oven at a modest temperature until a constant weight is achieved.

Part C: Purity and Yield Assessment
  • Yield Calculation: Weigh the final dried product and calculate the percent recovery.

  • Melting Point Analysis: Determine the melting point of the recrystallized product. A pure compound will exhibit a sharp melting point range (typically <2 °C). Impurities tend to depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): Compare the recrystallized product to the crude starting material using TLC. The purified sample should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
No crystals form on cooling - Too much solvent was used.- The compound is very soluble even in the cold solvent.- Boil off some of the solvent to concentrate the solution and attempt cooling again.- If crystals still do not form, add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then gently warm until clear and cool again.<[12]br>- Scratch the inner wall of the flask with a glass rod or add a seed crystal.
"Oiling Out" (Product separates as a liquid)- The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- The solution is supersaturated with impurities.- Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.- Ensure the solution is not highly concentrated with impurities. A preliminary purification by another method may be needed.
Low Recovery - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Crystals were washed with solvent that was not cold enough.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly chilled in an ice bath before filtration.- Ensure all glassware for hot filtration is pre-heated.- Always use ice-cold solvent for washing the crystals.
Colored Crystals - Colored impurities were not fully removed.- Repeat the recrystallization, incorporating the activated charcoal step (Protocol 4.2, Step 3).

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11485, Chloroacetanilide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2794916, this compound. Retrieved from [Link]

  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Retrieved from [Link]

  • Gowda, B. T., Kozˇı´sˇek, J., Tokarcˇı´k, M., & Fuess, H. (2008). 2-Chloro-N-phenylacetamide. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

  • Reddit. (2019). Recrystallization with two solvents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Chloroacetamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetamide, 98%. Retrieved from [Link]

  • University of Groningen. (2022). Chemical/Laboratory Techniques: Recrystallization. YouTube. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]

  • Google Patents. (2014). CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction.
  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Vassar College. (2007). Organic Chemistry Lab: Recrystallization. YouTube. Retrieved from [Link]

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Application Note: A Stability-Indicating RP-HPLC Method for the Development and Validation of 2-chloro-N-cyclohexyl-N-phenylacetamide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive, step-by-step guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-chloro-N-cyclohexyl-N-phenylacetamide. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a robust, accurate, and precise analytical procedure. The entire lifecycle of method development is covered, from initial parameter selection and optimization to a full validation protocol compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This includes protocols for forced degradation studies to ensure specificity and establish the stability-indicating nature of the method. All protocols are designed to be self-validating, providing a clear rationale for each experimental choice to ensure scientific integrity and reproducibility.

Introduction and Analyte Properties

This compound is a chloroacetamide compound whose precise quantification is critical for quality control, stability testing, and formulation development. A stability-indicating analytical method is essential as it must be able to produce a quantitative result for the active ingredient that is unaffected by the presence of potential degradation products.[3][4]

Analyte Physicochemical Profile:

  • Molecular Formula: C₁₄H₁₈ClNO[5]

  • Molecular Weight: 251.75 g/mol [5]

  • Structure: The molecule contains a phenyl group, making it chromophoric and thus suitable for UV detection.

  • Polarity: With a computed XLogP3 of 3.7, the molecule is non-polar and hydrophobic.[5]

  • Solubility: It exhibits low aqueous solubility.[5]

Based on this profile, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the logical choice for analysis. The hydrophobic nature of the analyte ensures strong interaction with a non-polar stationary phase (like C18), allowing for excellent retention and separation from more polar impurities.[6][7]

Part 1: Method Development Strategy

The development of a robust HPLC method is a systematic process. Our strategy begins with selecting logical starting conditions based on the analyte's properties and progressively optimizing each parameter to achieve the desired chromatographic performance: a sharp, symmetrical peak with a reasonable retention time, well-resolved from any impurities or degradants.

Causality Behind Experimental Choices:

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the quintessential choice for non-polar analytes like this compound. The retention mechanism is primarily driven by hydrophobic interactions between the analyte and the C18 alkyl chains.[7] A standard dimension of 250 mm x 4.6 mm with 5 µm particles provides a good balance of efficiency and backpressure.

  • Mobile Phase Selection: A binary mobile phase consisting of an aqueous component and an organic modifier is standard for RP-HPLC.[8]

    • Organic Modifier: Acetonitrile (ACN) is chosen over methanol due to its lower viscosity (reducing backpressure) and lower UV cutoff wavelength (190 nm), which provides a better signal-to-noise ratio.[8]

    • Aqueous Phase: HPLC-grade water is used. Since the analyte is neutral, pH adjustment of the mobile phase is not expected to significantly affect retention, simplifying the method.[6]

  • Detection Wavelength (λ): The presence of the phenyl ring suggests strong UV absorbance. While initial screening can be performed at common wavelengths like 210 nm or 254 nm, determining the absorbance maximum (λmax) using a photodiode array (PDA) detector is crucial for maximizing sensitivity.

  • Isocratic vs. Gradient Elution: An isocratic elution (constant mobile phase composition) is preferable for its simplicity and robustness, especially for analyzing a single active ingredient. A gradient elution would be explored only if isocratic conditions fail to resolve the main peak from degradation products.

MethodDevelopmentWorkflow cluster_prep Phase 1: Initial Setup cluster_optim Phase 2: Optimization cluster_eval Phase 3: Evaluation Analyte Analyte Characterization (Non-polar, UV Active) Column Select C18 Column (e.g., 250x4.6mm, 5µm) Analyte->Column MobilePhase Select Mobile Phase (Acetonitrile:Water) Column->MobilePhase Detector Select UV Detector (Scan for λmax) MobilePhase->Detector Isocratic Optimize Isocratic Ratio (e.g., 60:40, 70:30 ACN:H2O) Detector->Isocratic FlowRate Optimize Flow Rate (Target 1.0 mL/min) Isocratic->FlowRate CheckSST Evaluate System Suitability (Tailing, Plates, RT) FlowRate->CheckSST Decision Acceptable SST? CheckSST->Decision Optimized Final Optimized Method Decision->Isocratic No, Re-optimize Decision->Optimized Yes

Caption: Logical workflow for RP-HPLC method development.

Part 2: Optimized Chromatographic Conditions & Equipment

The following table summarizes the final, optimized conditions established through the development process.

ParameterSpecification
Instrument HPLC System with UV or PDA Detector (e.g., Agilent 1260, Waters Alliance)
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : HPLC Grade Water (70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm (Hypothetical λmax, should be experimentally determined)
Run Time 10 minutes
Diluent Mobile Phase (Acetonitrile:Water 70:30 v/v)

Part 3: Standard and Sample Preparation Protocol

Objective: To prepare accurate and consistent solutions for calibration and analysis.

Materials:

  • This compound reference standard

  • Volumetric flasks (Class A: 10 mL, 50 mL, 100 mL)

  • Pipettes (Class A)

  • Analytical balance

  • Syringe filters (0.45 µm, PTFE or Nylon)

  • HPLC vials

Protocol:

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard.

    • Transfer it quantitatively to a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the diluent and mix thoroughly.

  • Working Standard Solutions (for Linearity Curve):

    • Prepare a series of working standards (e.g., 10, 25, 50, 75, 100, 125 µg/mL) by performing serial dilutions from the stock solution using the diluent. For example, to prepare a 100 µg/mL solution, pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume.

  • Sample Solution Preparation (Assay):

    • Accurately weigh an amount of the sample (e.g., bulk drug substance) equivalent to 25 mg of the active ingredient.

    • Transfer it to a 25 mL volumetric flask and follow the same dissolution procedure as the standard stock solution.

    • Perform a final dilution to bring the concentration into the middle of the calibration range (e.g., 50 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[9]

Part 4: Method Validation Protocol (ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10] The following protocols are based on the ICH Q2(R1) guideline.

ValidationWorkflow cluster_val ICH Q2(R1) Validation Workflow Start Optimized Method Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Validated Validated Method Robustness->Validated

Caption: Sequential workflow for HPLC method validation.

1. Specificity (Stability-Indicating Property)

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

  • Protocol: Perform a forced degradation study as detailed in Part 5. Inject the blank (diluent), a standard solution, and each of the stressed samples.

  • Acceptance Criteria: The analyte peak must be free from co-elution with any degradation products or impurities. This is confirmed using a PDA detector to evaluate peak purity. The resolution (Rs) between the analyte peak and the closest eluting degradant peak should be greater than 2.0.

2. Linearity

  • Objective: To verify that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol: Prepare and inject the series of working standard solutions (e.g., 6 concentrations from 10 to 125 µg/mL) in triplicate.

  • Acceptance Criteria: Plot a graph of the mean peak area versus concentration. The correlation coefficient (r²) of the linear regression should be ≥ 0.999.[11]

3. Range

  • Objective: To confirm that the method provides an acceptable degree of linearity, accuracy, and precision at the lower and upper ends of the linearity range.

  • Protocol: The data from the linearity, accuracy, and precision studies are used to establish the range.

  • Acceptance Criteria: The method is acceptable across the range of 80-120% of the target assay concentration.[2]

4. Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol: Analyze, in triplicate, a sample solution spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

5. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day Precision): Analyze six replicate sample preparations at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the series of measurements should be not more than 2.0% for both repeatability and intermediate precision.[12]

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

  • Protocol: Use the signal-to-noise (S/N) ratio method. Inject solutions of decreasing concentration to find the concentration that results in a S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria:

    • LOD: S/N ratio ≥ 3:1.

    • LOQ: S/N ratio ≥ 10:1. The precision (%RSD) at the LOQ concentration should be ≤ 10%.

7. Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).

    • Mobile Phase Composition: ± 2% organic (e.g., ACN changes to 68% and 72%).

  • Acceptance Criteria: The system suitability parameters (tailing factor, theoretical plates, retention time) should remain within acceptable limits (e.g., %RSD < 2.0%) for all varied conditions, demonstrating the method's reliability during routine use.[2]

Part 5: Forced Degradation Study Protocol

Forced degradation studies are essential to establish the degradation pathways and intrinsic stability of the drug substance.[3][13] They are the cornerstone of demonstrating the specificity of a stability-indicating method. The goal is to achieve 5-20% degradation of the active ingredient.[14][15]

Protocol:

For each condition below, a sample of the drug substance is treated and then diluted with the diluent to the target concentration for HPLC analysis. A control sample (unstressed) is prepared and analyzed alongside the stressed samples.

  • Acid Hydrolysis:

    • Dissolve the sample in 0.1 N HCl.

    • Heat at 80 °C for 4 hours.

    • Cool, neutralize with 0.1 N NaOH, and dilute to the final concentration.

  • Base Hydrolysis:

    • Dissolve the sample in 0.1 N NaOH.

    • Keep at room temperature for 2 hours.

    • Neutralize with 0.1 N HCl and dilute to the final concentration.

  • Oxidative Degradation:

    • Dissolve the sample in 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 6 hours.

    • Dilute to the final concentration.

  • Thermal Degradation:

    • Expose the solid drug substance in a hot air oven at 105 °C for 24 hours.

    • Dissolve the heat-treated sample and dilute to the final concentration.

  • Photolytic Degradation:

    • Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber, as per ICH Q1B guidelines.

    • Dissolve the exposed sample and dilute to the final concentration.

Part 6: Illustrative Validation Results

The following tables present hypothetical data that would be generated during a successful method validation.

Table 1: Linearity Results

Concentration (µg/mL) Mean Peak Area (n=3)
10 120540
25 301150
50 602500
75 903600
100 1205100
125 1506300

| Correlation (r²) | 0.9998 |

Table 2: Accuracy and Precision Summary

Parameter Level Results (% Recovery or %RSD) Acceptance Criteria
Accuracy 80% 99.5% Recovery 98.0 - 102.0%
100% 100.3% Recovery 98.0 - 102.0%
120% 101.1% Recovery 98.0 - 102.0%
Precision
Repeatability 100% (n=6) 0.85% RSD ≤ 2.0%

| Intermediate Precision | 100% (n=6) | 1.10% RSD | ≤ 2.0% |

Conclusion

A simple, specific, accurate, and precise stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative determination of this compound. The method demonstrated excellent linearity, accuracy, and precision over the specified range. The forced degradation studies confirmed the method's specificity, showing its ability to separate the active pharmaceutical ingredient from its degradation products. This validated method is suitable for routine quality control analysis and stability studies of this compound in bulk and formulated products.

References

  • Tekewe, A., et al. (2008). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Talanta, 75(1), 239-45. Available at: [Link]

  • Zhu, Y., et al. (2001). Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry. Journal of Agricultural and Food Chemistry, 49(10), 4849-55. Available at: [Link]

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  • Wang, Y., et al. (2024). Multi-response optimization and validation analysis in the detection of acetochlor and butachlor by HPLC based on D-optimal design methodology. Odessa University. Available at: [Link]

  • Nagaraju, P., et al. (2021). A NOVEL RP-HPLC METHOD DEVELOPMENT AND ITS VALIDATION FOR ASSAY OF CHLORPHENIRAMINE MALEATE INJECTION. International Journal of Recent Scientific Research. Available at: [Link]

  • S., S. (2023). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

Sources

"in vitro cytotoxicity assay of 2-chloro-N-cyclohexyl-N-phenylacetamide on cancer cell lines"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: In Vitro Cytotoxicity Profiling of 2-chloro-N-cyclohexyl-N-phenylacetamide on Cancer Cell Lines

Authored by: Senior Application Scientist, Advanced Cell Biology Division

Introduction and Scientific Context

The chloroacetamide scaffold represents a class of compounds with significant potential in medicinal chemistry, particularly in oncology.[1][2] These molecules often function as covalent inhibitors, possessing a reactive α-chloro-substituted amide group capable of forming stable bonds with nucleophilic residues, such as cysteine, in target proteins.[1][3] This mechanism of irreversible inhibition can lead to enhanced potency and prolonged duration of action against key drivers of cancer cell proliferation and survival. Several N-substituted-2-chloroacetamide derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.[4]

This application note provides a comprehensive guide for evaluating the in vitro cytotoxic and cytostatic effects of a specific novel compound, This compound . We present a multi-assay strategy designed to deliver a robust, reproducible, and insightful characterization of the compound's biological activity on cancer cells. The protocols herein are structured to move beyond simple viability screening to probe the underlying mechanisms of cell death, providing researchers and drug development professionals with a self-validating framework for their investigations.

Profile: this compound

A thorough understanding of the test article is critical for proper experimental design.

  • Chemical Structure: C₁₄H₁₈ClNO

  • Systematic Name: this compound

  • PubChem CID: 2794916

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Weight 251.75 g/mol [5]
Molecular Formula C₁₄H₁₈ClNO[5]
Solubility 36.6 µg/mL (at pH 7.4)[5]
SMILES C1CCC(CC1)N(C2=CC=CC=C2)C(=O)CCl
Putative Mechanism of Action

Based on the broader class of chloroacetamide derivatives, the anticancer activity is often attributed to the alkylation of nucleophilic residues in key proteins involved in cancer cell signaling.[1] A primary proposed mechanism involves the inhibition of critical kinase signaling pathways, such as the PI3K/Akt/mTOR or Fibroblast Growth Factor Receptor (FGFR) pathways, which are frequently dysregulated in cancer.[1][6][7] Inhibition of these pathways can induce cell cycle arrest and apoptosis.[1] The workflow described below is designed to test this hypothesis by assessing metabolic viability, cell membrane integrity, and the induction of apoptosis.

cluster_mechanism Putative Signaling Pathway Inhibition Compound 2-chloro-N-cyclohexyl- N-phenylacetamide Kinase Target Protein Kinase (e.g., FGFR, PI3K) Compound->Kinase Covalent Inhibition (Alkylation) Akt_mTOR Akt/mTOR Pathway Kinase->Akt_mTOR Apoptosis Apoptosis Induction Kinase->Apoptosis Proliferation Cell Proliferation & Survival Akt_mTOR->Proliferation Caspase Caspase-3/7 Activation Apoptosis->Caspase

Caption: Putative mechanism of this compound.

Core Principles & Multi-Assay Experimental Design

To generate a comprehensive cytotoxicity profile, a single assay is insufficient. We advocate for a tiered approach that interrogates multiple cellular health indicators. This strategy ensures that the observed effects are not an artifact of a specific assay's chemistry and provides deeper mechanistic insight.

  • Metabolic Viability (MTT Assay): Measures the activity of mitochondrial dehydrogenases, which reflects the overall metabolic health of the cell population.[8] A reduction in MTT conversion indicates a loss of viability or a cytostatic effect.

  • Membrane Integrity (LDH Assay): Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage. This is a direct marker of cytotoxicity and cell lysis.

  • Apoptosis Induction (Caspase-3/7 Assay): Measures the activity of executioner caspases 3 and 7, which are key proteases activated during the final stages of apoptosis.[9][10] This assay helps to distinguish between programmed cell death (apoptosis) and necrosis.

Experimental Workflow

The overall workflow is a systematic process from initial cell culture preparation to final data interpretation.

A 1. Cell Line Selection & Culture B 2. Cell Seeding in 96-Well Plates A->B D 4. Cell Treatment (24, 48, 72 hours) B->D C 3. Compound Preparation & Serial Dilution C->D E 5. Perform Cytotoxicity Assays D->E F MTT Assay (Metabolic Activity) E->F G LDH Assay (Membrane Integrity) E->G H Caspase-3/7 Assay (Apoptosis) E->H I 6. Data Acquisition (Plate Reader) F->I G->I H->I J 7. Data Analysis (% Viability, IC₅₀) I->J

Caption: General experimental workflow for in vitro cytotoxicity testing.

Detailed Protocols

General Preparations (Applicable to All Assays)
  • Cell Line Selection: Choose cancer cell lines relevant to the research focus (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer). Ensure cells are healthy and in the logarithmic growth phase.

  • Compound Stock Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile DMSO.[11] Store in small aliquots at -20°C or -80°C.

  • Cell Seeding: Determine the optimal seeding density for each cell line to ensure they are in an exponential growth phase during the experiment (typically 5,000-20,000 cells/well in a 96-well plate).[12][13] Plate cells and allow them to adhere and recover for 18-24 hours before treatment.[12]

  • Controls:

    • Untreated Control: Cells cultured in medium only.

    • Vehicle Control: Cells treated with the highest concentration of DMSO used for compound dilution.

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Staurosporine) to validate assay performance.

Protocol 1: MTT Assay for Cell Viability

This protocol is based on the enzymatic reduction of the tetrazolium salt MTT in viable cells.[8]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.

  • 96-well clear flat-bottom plates.

  • Microplate spectrophotometer (capable of reading absorbance at ~570 nm).

Procedure:

  • Seed cells in a 96-well plate and incubate overnight as described in 4.1.

  • Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[13]

  • After incubation, carefully add 10-20 µL of MTT solution (final concentration ~0.5 mg/mL) to each well.[12][14]

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[12][14]

  • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.

  • Add 100-150 µL of Solubilization Solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[15]

  • Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Read the absorbance at 570 nm with a reference wavelength of 630-690 nm.[8]

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies cell death by measuring LDH released from cells with compromised membranes.

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (follow manufacturer's instructions).

  • 96-well clear flat-bottom plates.

  • Lysis Buffer (often 10X, provided in kits) to create a maximum LDH release control.

  • Microplate spectrophotometer (capable of reading absorbance at ~490 nm).

Procedure:

  • Seed cells and treat with the compound as described for the MTT assay (Steps 1-3). Use a separate plate for this assay.

  • Prepare Controls: 30-45 minutes before the end of the incubation period, prepare the maximum LDH release control by adding 10 µL of 10X Lysis Buffer to a set of untreated control wells.

  • Sample Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the kit's protocol (typically a mixture of substrate and cofactor). Add 50 µL of this mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[16]

  • Stop Reaction (if applicable): Add 50 µL of Stop Solution if provided in the kit.[16]

  • Data Acquisition: Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to correct for background.[16]

Protocol 3: Caspase-3/7 Glo® Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, key biomarkers of apoptosis.[17]

Materials:

  • Caspase-Glo® 3/7 Assay System (or similar).

  • 96-well opaque-walled plates (suitable for luminescence).

  • Luminometer or a microplate reader with luminescence detection capabilities.

Procedure:

  • Seed cells in an opaque-walled 96-well plate and treat with the compound as described previously. The final volume in each well should be 100 µL.

  • After the desired incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well, resulting in a 1:1 ratio of reagent to sample volume.[17]

  • Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis & Presentation

Calculation of Percentage Viability/Cytotoxicity:

  • MTT Assay (% Viability): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleCtrl - Abs_Blank)] * 100

  • LDH Assay (% Cytotoxicity): % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100 (Where Spontaneous is the LDH release from untreated cells, and Maximum is from lysed cells).

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by performing a non-linear regression (log[inhibitor] vs. normalized response) on the dose-response data using appropriate software (e.g., GraphPad Prism, R).

Table 2: Example Data Summary for a 48-hour Treatment
Compound Conc. (µM)% Viability (MTT)% Cytotoxicity (LDH)Caspase-3/7 Activity (RLU)
0 (Vehicle)100 ± 4.55.1 ± 1.21,500 ± 210
0.198.2 ± 5.16.3 ± 1.51,850 ± 250
1.085.6 ± 6.215.8 ± 2.18,900 ± 950
10.048.9 ± 3.845.3 ± 4.025,600 ± 2,100
50.015.2 ± 2.178.9 ± 5.519,800 ± 1,800
100.05.7 ± 1.589.4 ± 4.89,700 ± 1,100
IC₅₀ (µM) 10.2 11.5 N/A
*Note: Caspase activity may decrease at very high cytotoxic concentrations due to widespread cell death and loss of enzymatic machinery.

Safety and Handling Precautions

This compound is classified with the following hazards: Harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[5]

  • Always handle the compound in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for complete handling and disposal information.

References

  • National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • PubChem (n.d.). 2-Chloro-N-cyclohexylacetamide. Available at: [Link]

  • PubChem (n.d.). This compound. Available at: [Link]

  • Riss, T.L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]

  • Kumar, A., et al. (2019). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Chemical Biology & Drug Design. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of 2-chloro-N-(substituted)phenylacetamide and... Available at: [Link]

  • MDPI (2023). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics. Available at: [Link]

  • OPS Diagnostics (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Available at: [Link]

  • National Institutes of Health (2021). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • ResearchGate (2022). Characterization of the Cytotoxic Effect of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide in Cells Derived from Cervical Cancer. Medical Sciences Forum. Available at: [Link]

  • protocols.io (2023). Lactate Concentration assay (LDH method). Available at: [Link]

  • ResearchGate (2008). 2-Chloro-N-phenylacetamide. Available at: [Link]

  • Frontiers (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Oncology. Available at: [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Available at: [Link]

  • Journal of Applied Pharmaceutical Science (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Available at: [Link]

  • National Institutes of Health (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. PMC. Available at: [Link]

  • ScienceRise: Pharmaceutical Science (2025). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. Available at: [Link]

  • Journal of Visualized Experiments (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Available at: [Link]

  • protocols.io (2023). MTT (Assay protocol). Available at: [Link]

  • ACS Omega (2020). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. Available at: [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Available at: [Link]

  • RSC Publishing (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry. Available at: [Link]

  • International Journal of Pharma Sciences and Research (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available at: [Link]

  • ResearchGate (2016). Assays Used in vitro to Study Cancer Cell Lines. Available at: [Link]

Sources

Application Notes and Protocols for the Formulation of 2-chloro-N-cyclohexyl-N-phenylacetamide in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Formulation Challenges of a Lipophilic Molecule

2-chloro-N-cyclohexyl-N-phenylacetamide is a synthetic compound belonging to the chloroacetamide class, a scaffold known for a diverse range of biological activities, including potential antidepressant, analgesic, and antifungal properties.[1][2][3] As with many promising small molecules in drug discovery, its utility in biological assays is hampered by its physicochemical properties. With a molecular weight of 251.75 g/mol and a highly lipophilic nature, this compound exhibits very low aqueous solubility.[4] Experimental data indicates an aqueous solubility of only 36.6 µg/mL at a physiological pH of 7.4, classifying it as a poorly soluble compound.[4]

This inherent low solubility presents a significant hurdle for researchers. For accurate and reproducible results in both in vitro and in vivo biological assays, the compound must be effectively solubilized and delivered in a manner that is compatible with the biological system under investigation. Improper formulation can lead to precipitation of the compound, resulting in inaccurate dosing, diminished biological effect, and potentially misleading structure-activity relationship (SAR) data.

This comprehensive guide provides a detailed framework for the formulation of this compound, addressing the critical aspects of solvent selection, stock solution preparation, and the development of stable formulations for both cellular and whole-animal studies. The protocols outlined herein are designed to be self-validating, emphasizing the causality behind each step to ensure scientific integrity and experimental success.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties is the foundation of a robust formulation strategy.

PropertyValueSource
Molecular Formula C₁₄H₁₈ClNOPubChem CID 2794916[4]
Molecular Weight 251.75 g/mol PubChem CID 2794916[4]
Aqueous Solubility 36.6 µg/mL (at pH 7.4)PubChem CID 2794916[4]
Physical Form Solid (predicted)---

Safety Precautions: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.[4]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

Part 1: Formulation for In Vitro Assays

For cellular assays, the primary goal is to prepare a high-concentration stock solution in a water-miscible organic solvent, which can then be diluted to the final desired concentration in the aqueous cell culture medium. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this purpose due to its broad solubilizing power.[5]

Determining Solubility in DMSO: An Essential First Step

This protocol provides a straightforward method to estimate the kinetic solubility of the compound in DMSO at room temperature.

Materials:

  • This compound

  • Anhydrous, sterile DMSO

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Pipettors and sterile tips

Procedure:

  • Accurately weigh out approximately 5 mg of this compound into a pre-weighed microcentrifuge tube.

  • Add a small, precise volume of DMSO (e.g., 50 µL) to the tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If the solid has completely dissolved, continue to add small, precise volumes of the compound (e.g., 1-2 mg increments), vortexing thoroughly after each addition, until a saturated solution is achieved (i.e., a small amount of solid material remains undissolved after extensive vortexing).

  • If the initial amount of compound does not dissolve, add small, precise volumes of DMSO (e.g., 10 µL increments), vortexing thoroughly after each addition, until the compound is fully dissolved.

  • Calculate the approximate solubility in mg/mL and convert to a molar concentration.

Causality: Determining the maximum solubility is critical. Preparing a stock solution at or near the saturation point increases the risk of precipitation upon storage or dilution. It is best practice to prepare a stock solution at a concentration slightly below the determined maximum solubility.

Preparation and Storage of a DMSO Stock Solution

Once the solubility in DMSO is determined, a high-concentration stock solution can be prepared.

This protocol assumes a solubility of at least 10 mM (approximately 2.52 mg/mL). Adjust the target concentration based on the results from Protocol 1.

Materials:

  • This compound (MW: 251.75 g/mol )

  • Anhydrous, sterile DMSO

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Pipettors and sterile tips

Procedure:

  • Calculate the mass of the compound required to prepare the desired volume and concentration. For example, for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 251.75 g/mol * 1000 mg/g = 2.52 mg

  • Accurately weigh the calculated mass of the compound and place it in a sterile tube or vial.

  • Add the calculated volume of sterile DMSO.

  • Vortex the mixture until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but allow the solution to return to room temperature to ensure it remains in solution.

  • Aliquot the stock solution into smaller volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles and moisture absorption, as DMSO is hygroscopic.

  • Store the aliquots at -20°C or -80°C for long-term stability.

Serial Dilution for Cellular Assays

When preparing working solutions for cell-based assays, it is crucial to minimize the final concentration of DMSO to avoid solvent-induced cytotoxicity.

G stock High-Concentration Stock (e.g., 10 mM in 100% DMSO) intermediate Intermediate Dilutions (in 100% DMSO) stock->intermediate Serial Dilution working Final Working Solution (in Cell Culture Medium) intermediate->working Final Dilution Step assay Cell-Based Assay (Final DMSO < 0.5%) working->assay control Vehicle Control (Medium + same final DMSO conc.) control->assay

Caption: Workflow for preparing working solutions for in vitro assays.

Key Considerations for Dilution:

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5%, with many cell lines tolerating up to 1%. However, some sensitive or primary cell lines may require concentrations as low as 0.1%.[6][7] It is imperative to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used.

  • Precipitation: Rapidly diluting a high-concentration DMSO stock into an aqueous buffer can cause the compound to precipitate. To mitigate this, perform serial dilutions in 100% DMSO first to lower the compound concentration before the final dilution into the aqueous cell culture medium.

Part 2: Formulation for In Vivo Assays

Formulating a poorly soluble compound for in vivo studies presents a greater challenge, as the vehicle must be non-toxic and biocompatible at the required dose volume and administration route. The choice of vehicle will depend on the route of administration (e.g., oral gavage, intraperitoneal injection), the required dose, and the toxicology of the excipients.

Based on studies of structurally similar phenylacetamides, a dose range of 15-60 mg/kg may be a reasonable starting point for efficacy studies in mice.[1]

Vehicle Selection: A Critical Decision

For a highly lipophilic compound like this compound, a simple aqueous vehicle is not feasible. Common strategies include co-solvent systems or suspensions.

G cluster_0 Formulation Strategy cluster_1 Key Excipients Co-Solvent System Co-Solvent System DMSO DMSO Co-Solvent System->DMSO PEG400 PEG400 Co-Solvent System->PEG400 Suspension Suspension Tween 80 Tween 80 Suspension->Tween 80 Wetting Agent Carboxymethylcellulose (CMC) Carboxymethylcellulose (CMC) Suspension->Carboxymethylcellulose (CMC) Suspending Agent

Caption: Decision tree for selecting an in vivo formulation strategy.

Recommended Vehicle Compositions:

Vehicle CompositionRoute of AdministrationRationale and Considerations
5-10% DMSO, 40% PEG-400, 50-55% Saline Intraperitoneal (IP), Oral (PO)A common co-solvent system. DMSO solubilizes the compound, and PEG-400 helps maintain solubility upon dilution in the aqueous phase. The final DMSO concentration should be kept as low as possible to minimize potential toxicity.[8]
0.5% (w/v) Carboxymethylcellulose (CMC), 0.1-0.5% (v/v) Tween 80 in Saline or Water Oral (PO)A standard suspension formulation. Tween 80 acts as a wetting agent to disperse the compound particles, and CMC provides viscosity to keep the particles suspended.
Corn Oil Intraperitoneal (IP), Oral (PO)Suitable for highly lipophilic compounds. The compound is dissolved or suspended in the oil. Requires careful handling to ensure homogeneity.
Protocol for Preparing an In Vivo Suspension

This protocol describes the preparation of a suspension suitable for oral gavage.

Materials:

  • This compound

  • Sodium carboxymethylcellulose (CMC), low or medium viscosity

  • Tween 80 (Polysorbate 80)

  • Sterile saline or purified water

  • Mortar and pestle or tissue homogenizer

  • Magnetic stirrer and stir bar

  • Calibrated analytical balance

  • Graduated cylinders and beakers

Procedure:

  • Prepare the Vehicle:

    • To prepare 10 mL of 0.5% CMC / 0.5% Tween 80 vehicle:

    • Add 50 mg of CMC to approximately 9 mL of saline in a beaker with a magnetic stir bar. Stir until the CMC is fully hydrated and dissolved (this may take some time).

    • Add 50 µL of Tween 80 to the CMC solution.

    • Adjust the final volume to 10 mL with saline and stir until homogeneous.

  • Prepare the Compound:

    • Calculate the required mass of the compound. For a 5 mg/mL suspension in 10 mL, you will need 50 mg.

    • Accurately weigh the compound.

  • Formulate the Suspension:

    • Place the weighed compound into a mortar.

    • Add a small amount of the CMC/Tween 80 vehicle (a few drops) to the powder and triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure proper wetting of the compound particles.

    • Gradually add the remaining vehicle to the paste while continuously stirring or triturating.

    • Transfer the suspension to a beaker and stir continuously with a magnetic stirrer for at least 30 minutes to ensure homogeneity.

    • Maintain continuous stirring during dosing to prevent settling of the compound.

Part 3: Stability of Formulations

The stability of the prepared formulations is crucial for ensuring accurate dosing throughout the duration of an experiment. Both stock solutions and final dosing formulations should be assessed for stability.

Stability of DMSO Stock Solutions

DMSO stock solutions are generally stable when stored properly. However, repeated freeze-thaw cycles and the absorption of water can lead to compound precipitation.[4] A study on a large set of compounds showed that 85% were stable in a DMSO/water (90/10) mixture for over 2 years at 4°C.

Best Practices for Stock Solution Stability:

  • Storage: Store at -20°C or -80°C in tightly sealed vials.

  • Aliquoting: Prepare single-use aliquots to avoid multiple freeze-thaw cycles.

  • Moisture Control: Use anhydrous DMSO and minimize exposure to air.

Short-Term Stability of In Vivo Formulations

For in vivo studies, it is essential to confirm the short-term stability of the dosing formulation, especially for suspensions, over the period of use.

Procedure:

  • Prepare the suspension as described in Protocol 3.

  • Immediately after preparation (T=0), take a sample while stirring and analyze the concentration using a suitable analytical method (e.g., HPLC-UV).

  • Store the bulk suspension under the same conditions that will be used during the animal study (e.g., room temperature on a stir plate).

  • At various time points (e.g., 2, 4, 8, and 24 hours), take additional samples (while stirring) and analyze the concentration.

  • The formulation is considered stable if the concentration remains within ±10% of the initial concentration.

  • Visual inspection for any changes in appearance, such as particle agglomeration or significant settling that is not easily redispersed, should also be performed.

Conclusion

The successful use of this compound in biological research is critically dependent on appropriate formulation. Its poor aqueous solubility necessitates a methodical approach, starting with the determination of its solubility in DMSO for the preparation of reliable stock solutions for in vitro use. For in vivo studies, the selection of a suitable, non-toxic vehicle, such as a co-solvent system or a well-formulated suspension, is paramount. By following the detailed protocols and understanding the rationale behind the formulation choices presented in this guide, researchers can ensure accurate and reproducible dosing, thereby generating high-quality data and advancing the scientific understanding of this and other challenging lipophilic compounds.

References

  • Verma, S., Khatri, D., & Singh, V. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-15. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2794916, this compound. Retrieved from [Link]

  • Hassan, A. S., Askar, A. A., & Moustafa, G. O. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry, 35(6), 1633-1642. [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Cheng, E. C., & Merz, K. M. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(4), 435-442. [Link]

  • Ziath Ltd. (n.d.). Samples in DMSO: What an end user needs to know. [Link]

  • Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of biomolecular screening, 13(10), 999-1006. [Link]

  • Rathod, V. D., & Rathod, M. V. (2013). Design of a modified kinetic solubility determination method at laboratory level for early drug discovery. Asian Journal of Chemistry, 25(1), 237. [Link]

  • Washington State University IACUC. (2022). Standard Operating Procedures for Preparation of Dimethyl Sulfoxide (DMSO). [Link]

  • Nikonenko, B. V., Samala, R., Einck, L., & Nacy, C. A. (2012). Influence of vehicles used for oral dosing of test molecules on the progression of Mycobacterium tuberculosis infection in mice. mBio, 3(6), e00451-12. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. [Link]

  • Aluri, K. C., et al. (2023). Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice. International journal of pharmaceutics, 636, 122787. [Link]

  • de Oliveira, V. M., et al. (2021). In Vitro and In Vivo Evaluation of Carboxymethyl Cellulose Scaffolds for Bone Tissue Engineering Applications. Polymers, 13(2), 193. [Link]

  • U.S. Pharmacopeia. (2014). Strength and Stability Testing for Compounded Preparations. [Link]

  • Charles River. (n.d.). Stability Testing. [Link]

  • da Silva, A. C. S., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Journal of Medical Microbiology, 71(6). [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. [Link]

  • ResearchGate. (2019). Can anybody help me to dissolve a chemical?. [Link]

  • ResearchGate. (2024). Which vehicle to use for IP (Intraperitoneal Injection) administration of highly hydrophobic compound in mice?. [Link]

  • Malm, M., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(4), 559-565. [Link]

  • Matos, M. J., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 199-211. [Link]

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Troubleshooting & Optimization

"troubleshooting low yield in 2-chloro-N-cyclohexyl-N-phenylacetamide synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-chloro-N-cyclohexyl-N-phenylacetamide

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. As Senior Application Scientists, we understand that achieving high yields in multi-step organic synthesis requires precision, high-purity starting materials, and a deep understanding of the reaction mechanism. This guide is structured to address the most common challenges encountered during this specific chloroacetylation reaction, providing both quick answers and in-depth troubleshooting protocols to help you optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding low yields in this synthesis.

Q1: My overall yield is disappointingly low. Where is the most logical place to start my troubleshooting process?

A: The most effective troubleshooting starts with verifying the integrity of your starting materials. The synthesis of this compound is critically dependent on the purity of the precursor, N-cyclohexyl-N-phenylamine . This secondary amine is often prepared via reductive amination of cyclohexanone with aniline, a reaction that can yield several byproducts. Before optimizing the final acylation step, confirm the purity of your N-cyclohexyl-N-phenylamine via NMR or GC-MS and re-purify by vacuum distillation if necessary.

Q2: My reaction mixture turned dark brown or black and formed a tar-like substance. What is the likely cause?

A: This is a classic sign of an exothermic reaction running out of control. The acylation of amines with chloroacetyl chloride is highly exothermic. If the addition of chloroacetyl chloride is too fast or the reaction vessel is not adequately cooled, localized heating can cause polymerization and decomposition of the reagents and products.[1] It is crucial to maintain a low temperature (typically 0 to -5 °C) during the dropwise addition of the acylating agent.[2]

Q3: What is the precise role of the base in this reaction, and does the choice of base matter?

A: The base is not merely an additive; it is a critical stoichiometric reagent. The reaction between N-cyclohexyl-N-phenylamine and chloroacetyl chloride generates one equivalent of hydrochloric acid (HCl). This acid will immediately protonate the nitrogen atom of the unreacted secondary amine, forming a non-nucleophilic ammonium salt and halting the reaction. The role of the base (e.g., triethylamine, pyridine, or even aqueous NaOH in a Schotten-Baumann setup) is to scavenge this HCl as it is formed, ensuring the starting amine remains free and nucleophilic.[2][3] An organic base like triethylamine is common in anhydrous setups and should be used in at least a 1:1 molar ratio with the chloroacetyl chloride.[2]

Q4: I see unreacted N-cyclohexyl-N-phenylamine in my final TLC/crude NMR. Should I increase the amount of chloroacetyl chloride?

A: While it may seem intuitive, simply adding a large excess of chloroacetyl chloride can introduce new problems. Chloroacetyl chloride is highly reactive and susceptible to hydrolysis from trace moisture, which would consume the reagent.[4] A modest excess (e.g., 1.1-1.2 equivalents) is reasonable, but a large excess can lead to side reactions and complicates purification. Persistent starting material is more often linked to three other issues:

  • Insufficient Base: The most common cause. Ensure you have at least one equivalent of base for every equivalent of chloroacetyl chloride.

  • Poor Reagent Quality: Your chloroacetyl chloride may have degraded. Use a freshly opened bottle or distill it before use.

  • Inadequate Reaction Time or Temperature: Ensure the reaction is stirred for a sufficient duration after the addition is complete, allowing it to slowly warm to room temperature to ensure completion.[5]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Verifying the Precursor: N-cyclohexyl-N-phenylamine Synthesis and Purity

The quality of your final product is dictated by the quality of your starting materials. N-cyclohexyl-N-phenylamine is typically synthesized via reductive amination.

This protocol describes a common method for synthesizing the N-cyclohexyl-N-phenylamine precursor.[6]

  • To a round-bottom flask, add aniline (1.0 eq) and cyclohexanone (1.1 eq).

  • Add a suitable solvent, such as methanol or ethanol.

  • Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), portion-wise at 0 °C. For a greener approach, catalytic hydrogenation over Pd/C can be used.[6]

  • Stir the reaction at room temperature until TLC analysis indicates the consumption of aniline.

  • Perform an aqueous work-up to remove inorganic salts.

  • Purify the crude product by vacuum distillation to obtain pure N-cyclohexyl-N-phenylamine.

Issue Potential Cause Recommended Solution
Incomplete Reaction Inactive reducing agent or catalyst.Use a fresh batch of the reducing agent. If using catalytic hydrogenation, ensure the catalyst is not poisoned.
Formation of Byproducts Dicyclohexylamine or diphenylamine may form.[6]Optimize the stoichiometry of aniline to cyclohexanone. Purify carefully by vacuum distillation, collecting the correct fraction.
Low Yield Formation of the intermediate imine which may not be fully reduced.Ensure sufficient reducing agent is used and allow adequate reaction time.
Guide 2: Optimizing the Chloroacetylation Reaction

This is the critical amide bond-forming step. Precision in this stage is paramount for achieving a high yield.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve N-cyclohexyl-N-phenylamine and Triethylamine in Anhydrous Solvent (e.g., DCM, Chloroform) B Cool solution to 0 to -5 °C in an ice-salt bath A->B D Add Chloroacetyl Chloride solution dropwise to the amine solution maintaining T < 5 °C B->D C Prepare solution of Chloroacetyl Chloride in same anhydrous solvent C->D E Stir at 0 °C for 30 min, then allow to warm to RT and stir for 2-4 hours D->E F Quench reaction with water E->F G Wash organic layer with dil. HCl, then NaHCO₃(aq), then brine F->G H Dry over MgSO₄, filter, and evaporate solvent G->H I Purify by recrystallization or column chromatography H->I

Caption: Recommended workflow for the chloroacetylation step.

Parameter Common Mistake Expert Recommendation & Rationale
Solvent Using a protic solvent or a solvent that is not fully anhydrous.Use a dry, non-protic solvent like Dichloromethane (DCM), Chloroform, or Acetonitrile.[2][5] Chloroacetyl chloride reacts violently with protic solvents and readily hydrolyzes with trace water, reducing its effective concentration.
Temperature Adding chloroacetyl chloride at room temperature or allowing the temperature to rise significantly.Maintain strict temperature control between 0 and 5 °C during addition.[2] High temperatures promote the formation of dark, polymeric byproducts and other side reactions.[1]
Stoichiometry Using a 1:1 ratio of all reagents.Use a slight excess of chloroacetyl chloride (1.1 eq) and the base (1.2 eq) relative to the limiting N-cyclohexyl-N-phenylamine (1.0 eq). This ensures the complete consumption of the more valuable starting amine.
Base Using a weak base or an insufficient amount.Triethylamine is a common and effective choice. Ensure at least one equivalent is used per equivalent of HCl produced. If the starting amine is precious, using a slight excess of base can improve yield.
Guide 3: Understanding the Reaction Mechanism & Side Reactions

A clear understanding of the desired reaction pathway versus potential side reactions is crucial for troubleshooting.

G cluster_main Desired Reaction Pathway cluster_base Role of Base cluster_side Common Side Reactions Amine N-cyclohexyl-N-phenylamine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack ProtonatedAmine Protonated Amine (Non-nucleophilic) Amine->ProtonatedAmine Protonation (No Base) AcylCl Chloroacetyl Chloride (Electrophile) AcylCl->Intermediate HydrolyzedAcyl Chloroacetic Acid (from hydrolysis) AcylCl->HydrolyzedAcyl Hydrolysis Product This compound (Product) Intermediate->Product Elimination of Cl- HCl HCl (byproduct) Intermediate->HCl Salt Triethylammonium Chloride (Salt) HCl->Salt HCl->ProtonatedAmine Base Triethylamine (Base) Base->Salt Water H₂O (Moisture) Water->HydrolyzedAcyl

Caption: The desired acylation pathway versus inhibitory side reactions.

The primary cause of low yield, assuming pure starting materials, is the protonation of the starting amine by the generated HCl. The second most common cause is the hydrolysis of the highly reactive chloroacetyl chloride by ambient moisture or wet solvents.

Guide 4: Effective Product Isolation and Purification

Significant product loss can occur during the work-up and purification stages.

  • Dilute HCl Wash: This step removes any unreacted basic starting material (N-cyclohexyl-N-phenylamine) and the organic base (triethylamine) by converting them into their water-soluble hydrochloride salts.

  • Saturated NaHCO₃ (or Na₂CO₃) Wash: This wash neutralizes any remaining acidic species, including any chloroacetic acid formed from hydrolysis.[5]

  • Brine Wash: This step removes the bulk of the dissolved water from the organic layer before the drying agent is added, improving the efficiency of the drying process.

Method Recommended Solvent System When to Use
Recrystallization Ethanol, Isopropanol, or Ethyl Acetate/Hexane mixtures.[2]Ideal when the crude product is relatively clean (>90% purity) and forms a stable solid. This is the most efficient method for large-scale purification.
Silica Gel Chromatography Hexane/Ethyl Acetate gradient (e.g., starting from 10:1 and increasing polarity).Necessary when the crude product contains multiple byproducts with similar polarities or is an oil. While effective, it can lead to some product loss on the column.

By systematically addressing each of these areas—from precursor purity to final purification—you can effectively diagnose and resolve the sources of low yield in your synthesis of this compound.

References

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available at: [Link]

  • Yusufov, M. S., & Abdushukurov, A. K. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Austrian Journal of Technical and Natural Sciences. Available at: [Link]

  • Gowda, B. T., Kozisek, J., Tokarcik, M., & Fuess, H. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-chloro-N-(substituted)phenylacetamide. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Taylor & Francis Online. (2016). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Synthetic Communications. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-Cyclohexylaniline. PubChem. Retrieved from [Link]

  • PrepChem. (n.d.). a. Preparation of 2-chloro-N-phenylacetamide. Retrieved from [Link]

  • YouTube. (2021). acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. David Klein. Available at: [Link]

  • Castillo-Robert, M., et al. (2020). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. MethodsX. Available at: [Link]

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-chloro-N-cyclohexyl-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-N-cyclohexyl-N-phenylacetamide. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges and enhance reaction outcomes.

I. Reaction Overview and Mechanism

The synthesis of this compound is a nucleophilic acyl substitution reaction. It involves the acylation of a secondary amine, N-cyclohexylaniline, with chloroacetyl chloride.[1] The lone pair of electrons on the nitrogen atom of N-cyclohexylaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form a tetrahedral intermediate, which then collapses to yield the final amide product and hydrochloric acid as a byproduct.[2]

Reaction Scheme:

N-cyclohexylaniline + Chloroacetyl chloride → this compound + HCl

Due to the generation of hydrochloric acid, a base is typically required to neutralize the acid and prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[3][4]

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials and their purity requirements?

A1: The primary starting materials are N-cyclohexylaniline and chloroacetyl chloride. It is crucial to use reagents of high purity (≥98%) to minimize side reactions. Chloroacetyl chloride is highly reactive and sensitive to moisture, so it should be handled under anhydrous conditions.[5] N-cyclohexylaniline should be free of primary amine impurities.

Q2: What is the role of a base in this reaction, and which one should I choose?

A2: A base is essential to neutralize the hydrochloric acid formed during the reaction.[3] Common choices include tertiary amines like triethylamine or pyridine, or inorganic bases such as sodium carbonate or sodium hydroxide.[6][7] Triethylamine is often preferred as it is a non-nucleophilic organic base that is easily removed during workup.

Q3: Which solvent is most suitable for this synthesis?

A3: Aprotic solvents are generally preferred to avoid reaction with chloroacetyl chloride. Dichloromethane (DCM), chloroform, acetonitrile, and toluene are common choices.[1][6][8] The choice of solvent can influence reaction rate and solubility of reactants and products.

Q4: What is the optimal reaction temperature?

A4: The reaction is typically exothermic. It is often started at a low temperature (0-5 °C) during the addition of chloroacetyl chloride to control the reaction rate and prevent side reactions.[6][7] After the initial addition, the reaction can be allowed to warm to room temperature.[9]

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress.[9] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of N-cyclohexylaniline and the formation of the product.

III. Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Protonation of the amine: Insufficient base to neutralize the HCl produced. 2. Inactive acylating agent: Chloroacetyl chloride has hydrolyzed due to moisture. 3. Low reaction temperature: The activation energy barrier is not being overcome.1. Ensure at least one equivalent of base is used. The reaction mixture should be basic.[4] 2. Use freshly opened or distilled chloroacetyl chloride. Handle under a dry, inert atmosphere.[10] 3. After the initial exothermic phase, allow the reaction to warm to room temperature or gently heat if necessary, while monitoring by TLC.[10]
Formation of Multiple Products (Impure Sample) 1. Side reactions: The product, this compound, can undergo further reactions if conditions are too harsh. 2. Unreacted starting material: The reaction has not gone to completion.1. Maintain a low temperature during the addition of chloroacetyl chloride. Avoid excessive heating. 2. Increase the reaction time or consider adding a slight excess of chloroacetyl chloride. Monitor closely with TLC to determine the optimal reaction time.[3]
Difficult Product Isolation/Purification 1. Emulsion formation during workup: This can occur during the aqueous wash steps. 2. Product is an oil or difficult to crystallize: This can be due to impurities.1. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. 2. Purify the crude product by column chromatography. If crystallization is desired, try different solvent systems (e.g., ethanol, ethyl acetate/hexanes).[6]

IV. Optimized Experimental Protocol

This protocol provides a step-by-step method for the synthesis of this compound.

Materials and Reagents:
  • N-cyclohexylaniline

  • Chloroacetyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:
  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-cyclohexylaniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.[7]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting amine.[8]

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[8]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[6]

Data Presentation: Reagent Stoichiometry and Yield
ReagentMolar RatioPurityNotes
N-cyclohexylaniline1.0≥98%Starting material
Chloroacetyl chloride1.05≥98%Acylating agent; handle with care
Triethylamine1.1≥99%Base; to neutralize HCl
Expected Yield >85% (after purification)

V. Visualizing the Workflow

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Dissolve N-cyclohexylaniline and triethylamine in DCM Cooling Cool to 0-5 °C Reagents->Cooling Addition Add chloroacetyl chloride dropwise Cooling->Addition Stirring Stir at room temperature Addition->Stirring Quench Quench with water Stirring->Quench Wash Aqueous washes (HCl, NaHCO3, Brine) Quench->Wash Dry Dry organic layer Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Recrystallization or Chromatography) Concentrate->Purify

Caption: A streamlined workflow for the synthesis of this compound.

Reaction Mechanism Diagram

reaction_mechanism N-cyclohexylaniline N-cyclohexylaniline Tetrahedral_intermediate Tetrahedral Intermediate N-cyclohexylaniline->Tetrahedral_intermediate Nucleophilic attack Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Tetrahedral_intermediate Product This compound + HCl Tetrahedral_intermediate->Product Chloride elimination

Caption: The nucleophilic acyl substitution mechanism for the formation of the target amide.

VI. References

  • PrepChem.com. Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. Available at: [Link]

  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(23), 3069-3099. Available at: [Link]

  • ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. Available at: [Link]

  • PrepChem.com. a. Preparation of 2-chloro-N-phenylacetamide. Available at: [Link]

  • International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available at: [Link]

  • Verma, S., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-17. Available at: [Link]

  • Gowda, B. T., Kozisek, J., Tokarcik, M., & Fuess, H. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1088. Available at: [Link]

  • Britton, E. C., & Coleman, G. H. (1943). U.S. Patent No. 2,321,278. Washington, DC: U.S. Patent and Trademark Office. Available at:

  • Thyzoid. (2022, August 28). Making Chloroacetamide a Precursor to Many Pharmaceuticals [Video]. YouTube. Available at: [Link]

  • Dai, J., & Wu, Y. (2012). N-Cyclohexyl-2-oxo-2-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2448. Available at: [Link]

  • Organic Syntheses. chloroacetamide. Available at: [Link]

  • Li, Y., et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 23(10), 2572. Available at: [Link]

  • Kumar, V., & Kumar, S. (2013). Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. Chemistry of Heterocyclic Compounds, 49(1), 1-13. Available at: [Link]

  • Semantic Scholar. REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Available at: [Link]

  • Singh, P., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 23(11), 2848. Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Available at: [Link]

  • Wikipedia. Chloroacetyl chloride. Available at: [Link]

  • PubChem. Chloroacetyl chloride. Available at: [Link]

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Technical Support Center: A Researcher's Guide to High-Purity 2-chloro-N-cyclohexyl-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-chloro-N-cyclohexyl-N-phenylacetamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification, ensuring the integrity and reliability of your experimental outcomes.

I. Understanding the Chemistry: Potential Impurities and Their Origins

The synthesis of this compound typically proceeds via the N-acylation of N-cyclohexylphenylamine with chloroacetyl chloride. The very nature of these reactants and the reaction conditions can give rise to several impurities that can compromise the purity of the final product. Understanding the origin of these impurities is the first step toward their effective removal.

Commonly Encountered Impurities:

  • Unreacted Starting Materials:

    • N-cyclohexylphenylamine

    • Chloroacetyl chloride

  • Hydrolysis Products:

    • Chloroacetic acid (from the hydrolysis of chloroacetyl chloride)

    • Hydrochloric acid (a byproduct of the acylation reaction and chloroacetyl chloride hydrolysis)

  • Side-Reaction Byproducts:

    • Over-acylated species (less common, but possible under certain conditions)

    • Products of rearrangement or degradation if the reaction is subjected to harsh conditions (e.g., excessive heat).

The presence of moisture is a critical factor, as chloroacetyl chloride readily reacts with water to form chloroacetic acid and HCl.[1][2] This not only consumes the reactant but also introduces acidic impurities that can be challenging to remove.

II. Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific issues you might encounter during the purification of this compound, providing step-by-step solutions.

Scenario 1: Your crude product is an oil and refuses to solidify.

  • Probable Cause: The presence of significant amounts of unreacted starting materials or solvent residues can lower the melting point of the crude product, preventing it from solidifying.

  • Solution: Acid-Base Extraction Workup

    • Dissolve the oily crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with:

      • A dilute aqueous acid solution (e.g., 1M HCl) to remove any unreacted N-cyclohexylphenylamine by converting it to its water-soluble salt.[3]

      • A dilute aqueous base solution (e.g., 1M NaHCO₃ or Na₂CO₃) to neutralize any HCl and remove chloroacetic acid.[3]

      • Brine (saturated aqueous NaCl solution) to remove the bulk of the water from the organic layer.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the organic layer under reduced pressure. The resulting solid should be of higher purity and more amenable to crystallization.

Scenario 2: After the workup, your product is a solid, but TLC analysis shows multiple spots.

  • Probable Cause: Your product is still contaminated with impurities that were not fully removed by the extraction, or with non-acidic/basic impurities.

  • Solution 1: Recrystallization Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system in which the desired compound is soluble at high temperatures but insoluble at low temperatures, while the impurities are either soluble at all temperatures or insoluble at all temperatures.

    • Recommended Solvent Systems:

      • Ethanol/Water: Many N-substituted chloroacetamides can be effectively recrystallized from aqueous ethanol.[4]

      • Ethyl Acetate/Hexane: This is another excellent solvent system for compounds of intermediate polarity.[5]

    • Step-by-Step Recrystallization Protocol:

      • Dissolve the crude solid in the minimum amount of the hot solvent (or the more soluble solvent of a binary system).

      • If insoluble impurities are present, perform a hot filtration.

      • If using a binary solvent system, add the less soluble solvent dropwise to the hot solution until a slight cloudiness persists. Add a drop or two of the more soluble solvent to redissolve the precipitate.

      • Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

      • Dry the crystals under vacuum.

  • Solution 2: Flash Column Chromatography If recrystallization fails to yield a pure product, flash column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.

    • Stationary Phase: Silica gel is the standard choice for compounds of this polarity.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is commonly used. The optimal ratio should be determined by TLC analysis, aiming for an Rf value of 0.2-0.4 for the desired product.[5]

    • Step-by-Step Column Chromatography Protocol:

      • Prepare a slurry of silica gel in the chosen eluent and pack it into a column.

      • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

      • Load the sample onto the top of the silica gel bed.

      • Elute the column with the chosen solvent system, collecting fractions.

      • Analyze the fractions by TLC to identify those containing the pure product.

      • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

III. Frequently Asked Questions (FAQs)

Q1: How can I identify the impurities in my sample?

A1: Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of the purity of your sample. By co-spotting your sample with the starting materials, you can tentatively identify some of the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about your compound and any impurities present. Unreacted starting materials and chloroacetic acid have distinct NMR signals that can be readily identified.[6][7]

  • Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weights of the components in your sample, aiding in the identification of impurities.[4]

Q2: My purified product has a yellowish tint. How can I remove the color?

A2: Colored impurities are often highly conjugated organic molecules present in trace amounts.

  • Activated Charcoal: During recrystallization, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Use charcoal sparingly, as it can also adsorb some of your product.

  • Column Chromatography: A carefully run column can effectively separate colored impurities.

Q3: What are the expected spectroscopic data for pure this compound?

A3: While you should always run your own analytical characterization, here are some expected data based on its structure:

  • ¹H NMR (in CDCl₃): Expect to see signals for the aromatic protons of the phenyl group, a multiplet for the cyclohexyl protons, and a singlet for the chloromethyl protons (Cl-CH₂-). The exact chemical shifts will depend on the specific conformation and electronic environment.

  • ¹³C NMR (in CDCl₃): Expect signals for the carbonyl carbon, the aromatic carbons, the cyclohexyl carbons, and the chloromethyl carbon.

  • Mass Spectrometry (ESI+): The protonated molecule [M+H]⁺ would have an m/z of approximately 252.11.[8]

IV. Visualizing the Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product (Oil or Impure Solid) Workup Acid-Base Extraction Workup Crude->Workup Recrystallization Recrystallization Workup->Recrystallization Solidifies Column Column Chromatography Workup->Column Remains Oily Recrystallization->Column Still Impure Pure Pure Product Recrystallization->Pure Pure by TLC/NMR Column->Pure

Caption: Purification workflow for this compound.

V. Data Summary

Potential Impurity Origin Removal Method
N-cyclohexylphenylamineUnreacted starting materialAcid wash (e.g., 1M HCl)
Chloroacetyl chlorideUnreacted starting materialHydrolyzes during workup
Chloroacetic acidHydrolysis of chloroacetyl chlorideBase wash (e.g., 1M NaHCO₃)
Hydrochloric acidByproductBase wash (e.g., 1M NaHCO₃)

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • ResearchGate. (n.d.). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). Retrieved January 24, 2026, from [Link]

  • Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o987. [Link]

  • PubChem. (n.d.). This compound (C14H18ClNO). Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 24, 2026, from [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

  • Sciencemadness.org. (2020, July 11). Problem using Chloroacetyl Chloride. Retrieved January 24, 2026, from [Link]

  • Semantic Scholar. (2024, May 23). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). Chloroacetyl chloride. Retrieved January 24, 2026, from [Link]

  • YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. Retrieved January 24, 2026, from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved January 24, 2026, from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (n.d.). Chloroacetyl chloride. Retrieved January 24, 2026, from [Link]

  • Indian Journal of Chemistry. (2007). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 24, 2026, from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

Sources

"resolving poor solubility issues of 2-chloro-N-cyclohexyl-N-phenylacetamide in assays"

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-chloro-N-cyclohexyl-N-phenylacetamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in-vitro and in-vivo assays, with a specific focus on resolving issues related to the compound's poor aqueous solubility.

Compound Profile: this compound

A foundational understanding of the physicochemical properties of this compound is critical for designing effective experimental protocols. Its characteristics inherently predispose it to solubility challenges in aqueous environments.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₁₄H₁₈ClNO[1]
Molecular Weight 251.75 g/mol [1]
Aqueous Solubility 36.6 µg/mL (at pH 7.4) [1]
Calculated LogP 3.7[1]
Appearance Solid (predicted)[2]

The low aqueous solubility (0.0366 mg/mL) and high LogP value (a measure of lipophilicity) confirm that this compound is poorly water-soluble, a common challenge for many drug candidates that can lead to unreliable assay results and low bioavailability.[3][4]

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered by researchers.

Q1: My compound precipitated immediately when I diluted my DMSO stock into my aqueous assay buffer. Why did this happen?

This is a classic sign of a compound with poor aqueous solubility and is often referred to as "DMSO shock" or precipitation upon dilution. Your compound is highly soluble in the 100% Dimethyl Sulfoxide (DMSO) stock, but when this solution is introduced to the aqueous buffer, the DMSO concentration drops dramatically. The buffer cannot maintain the compound in solution, causing it to crash out. Kinetic solubility values, often generated in early screening, can overestimate the true (thermodynamic) solubility, leading to this exact problem.[5][6]

Q2: What is the maximum concentration of DMSO I should have in my final assay?

The final concentration of DMSO should be as low as possible, typically well below 1% , and ideally less than 0.5% , to avoid artifacts. Many cell lines and enzymes are sensitive to DMSO, which can impact viability, metabolism, and signaling pathways, thereby confounding your results.[4] You must always run a vehicle control (assay buffer with the same final concentration of DMSO) to account for any solvent effects.

Q3: Can I use pH adjustment to increase the solubility of this compound?

This is unlikely to be effective. The solubility of compounds is strongly affected by pH only when they have ionizable functional groups (weak acids or bases).[7][8] this compound possesses an amide functional group, which is generally considered neutral and does not readily protonate or deprotonate under typical physiological pH ranges (pH 4-8).[9] Therefore, altering the pH within this range is not expected to significantly improve its solubility. Extreme pH values could lead to compound degradation.

Q4: What is the difference between kinetic and thermodynamic solubility, and why is it important for my experiments?

Understanding this distinction is crucial for troubleshooting.

  • Kinetic Solubility is measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer until precipitation is observed. It measures the concentration at which a compound precipitates from a supersaturated solution and is often higher than the true equilibrium value.[6][10]

  • Thermodynamic Solubility is the true equilibrium solubility of the solid compound in a solvent. It is determined by adding an excess of the solid compound to the solvent, allowing it to equilibrate (often for 24 hours or more), and then measuring the concentration of the dissolved compound.[11][12]

Assay failures often occur because the desired final concentration exceeds the compound's thermodynamic solubility, even if it appears soluble during kinetic measurements.[5]

Systematic Troubleshooting Guide for Solubility Issues

When encountering precipitation or suspecting solubility-related artifacts, follow this systematic approach. The goal is to maintain the compound in a monomeric, dissolved state to ensure accurate and reproducible assay data.

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing solubility challenges with this compound.

G cluster_0 Step 1: Stock Solution cluster_1 Step 2: Dilution Strategy cluster_2 Step 3: Observation & Action cluster_3 Step 4: Advanced Solutions A Prepare 10-50 mM Stock in 100% Anhydrous DMSO B Perform intermediate serial dilutions in 100% DMSO A->B C Add stock/intermediate to assay buffer. Final [DMSO] < 0.5% B->C D Precipitate Observed? C->D E Proceed with Assay. Run vehicle control. D->E No F TROUBLESHOOT D->F Yes G Reduce final compound concentration F->G H Incorporate a co-solvent (e.g., PEG 400) in assay buffer G->H I Use a surfactant (e.g., Tween-80, Pluronic F-68) H->I J Consider particle size reduction (sonication, nanosuspension) I->J

Caption: A step-by-step workflow for troubleshooting compound precipitation.

Causality Behind Experimental Choices
  • Step 1: Stock Solution: Using 100% anhydrous DMSO is critical because water can decrease the initial stock solubility. A high-concentration stock allows for smaller volumes to be transferred to the assay medium, minimizing the final solvent concentration.

  • Step 2: Dilution Strategy: Direct dilution of a highly concentrated stock into an aqueous buffer creates a zone of extreme supersaturation, promoting rapid precipitation. Performing intermediate dilutions in DMSO before adding to the buffer allows for a more controlled transition.

  • Step 4: Advanced Solutions:

    • Reducing Concentration: The simplest solution is often to work below the compound's thermodynamic solubility limit.

    • Co-solvents: Co-solvents like Polyethylene Glycol (PEG) or Propylene Glycol work by reducing the polarity of the aqueous solvent, making it more favorable for lipophilic compounds.[13][14] They are particularly useful for in-vivo formulations.

    • Surfactants: Surfactants form micelles—tiny spheres with a hydrophobic core and a hydrophilic exterior. The poorly soluble compound partitions into the hydrophobic core, allowing it to be dispersed in the aqueous medium.[3] This is a powerful technique for in-vitro assays.

    • Particle Size Reduction: Decreasing particle size increases the surface-area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[15][16] This is more relevant for achieving thermodynamic solubility but can also help if starting from solid material.

Commonly Used Solubilizing Excipients
Excipient TypeExamplesTypical Starting Concentration (in vitro)Mechanism of Action & Considerations
Co-solvents DMSO, Ethanol, Propylene Glycol, PEG 400< 1% (DMSO/Ethanol), 1-5% (PG, PEG)Reduces solvent polarity.[4] Can cause cell toxicity. Risk of precipitation upon further dilution remains.
Non-ionic Surfactants Tween® 20/80, Pluronic® F-68, Cremophor® EL0.01% - 0.1%Forms micelles to encapsulate the compound.[3] Generally better tolerated by cells than organic solvents. Screen for effects on assay target.
Cyclodextrins β-cyclodextrin, HP-β-CD, SBE-β-CD1 - 10 mMForms inclusion complexes where the compound sits inside the hydrophobic cavity of the cyclodextrin molecule.[4]
Detailed Experimental Protocols

These protocols provide a starting point for robustly handling this compound in your assays.

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes or amber glass vials.

  • Procedure:

    • Accurately weigh the desired amount of compound into a vial.

    • Add the calculated volume of anhydrous DMSO to reach the target concentration (e.g., 20 mM).

    • Vortex vigorously for 2-5 minutes.

    • Gently warm the solution at 30-37°C for 10 minutes if dissolution is slow.

    • Visually inspect for any remaining solid particles against a bright light. The solution must be perfectly clear.

    • Store at -20°C or -80°C, protected from light and moisture. Before each use, thaw completely and vortex to ensure homogeneity.

Protocol 2: General Method for Dosing in a Cell-Based Assay

This protocol aims to minimize precipitation when introducing the compound to cell culture media.

  • Objective: To achieve a final concentration of 10 µM compound with a final DMSO concentration of 0.1%.

  • Stock Solution: 10 mM this compound in 100% DMSO.

  • Procedure:

    • Intermediate Dilution: Prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in 100% DMSO (e.g., 5 µL of 10 mM stock + 45 µL of DMSO).

    • Working Solution: Prepare a 100X working solution (1 mM) by diluting the 10 mM stock 1:10 in cell culture medium. Vortex immediately and vigorously after addition. Self-Validation Step: Visually inspect this working solution for any signs of cloudiness or precipitate. If it is not clear, the concentration is too high, and a co-solvent or surfactant strategy is needed.

    • Final Dosing: Add the 100X working solution to the cells in the assay plate at a 1:100 ratio. For example, add 2 µL of the 1 mM working solution to a well containing 198 µL of cells in media to achieve a final concentration of 10 µM.

    • Vehicle Control: Prepare a control by performing the same dilutions with 100% DMSO (without compound) and adding it to control wells.

Diagram: Micellar Solubilization

This diagram illustrates how surfactants can enhance the apparent solubility of a hydrophobic compound like this compound.

Caption: Surfactant molecules arrange into a micelle, sequestering the drug in a hydrophobic core.

References
  • Kumar, S., & Singh, R. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • He, C., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Gautam, A., & Jain, A. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. [Link]

  • Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. ResearchGate. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • Alsenz, J., & Kansy, M. (2012). kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. [Link]

  • Fiveable. (n.d.). pH and Solubility. AP Chem. [Link]

  • Jouyban, A., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports. [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Nature. (2021). Comparison of kinetic solubility with equilibrium solubility (μM) of.... ResearchGate. [Link]

  • Chemistry Steps. (n.d.). The Effect of pH on Solubility. Chemistry Steps. [Link]

Sources

Technical Support Center: Enhancing the Stability of 2-chloro-N-cyclohexyl-N-phenylacetamide Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-chloro-N-cyclohexyl-N-phenylacetamide. This resource is designed to provide you with in-depth technical guidance and troubleshooting advice to ensure the stability and integrity of your stock solutions, a critical factor for reproducible and reliable experimental outcomes.

Introduction: Understanding the Molecule

This compound is a chloroacetamide derivative with a molecular formula of C₁₄H₁₈ClNO and a molecular weight of 251.75 g/mol .[1] Its structure, featuring a reactive chloroacetyl group and a tertiary amide, presents specific stability challenges that researchers must address. The low aqueous solubility, reported to be 36.6 µg/mL at pH 7.4, necessitates the use of organic solvents for preparing stock solutions.[1] This guide will walk you through the potential degradation pathways and provide best practices for preparing, storing, and handling your stock solutions to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent. Could my this compound stock solution be degrading?

A1: Yes, inconsistent results are a common symptom of stock solution instability. This compound belongs to the chloroacetamide class of compounds, which can be susceptible to degradation, primarily through hydrolysis.[2][3] Degradation can lead to a decrease in the effective concentration of the active compound and the formation of new, potentially interfering species. We recommend performing a stability assessment of your stock solution.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemistry of related chloroacetamide compounds, the two primary degradation pathways are:

  • Hydrolysis: The amide bond can be susceptible to both acid and base-catalyzed hydrolysis, cleaving the molecule into 2-chloroacetic acid and N-cyclohexyl-N-phenylamine. The chloroacetyl group itself can also undergo nucleophilic substitution with water or other nucleophiles present in the solution.[2][3][4]

  • Dehalogenation: The chlorine atom can be displaced by nucleophiles, a common reaction for alpha-chloro amides.

The rate of these reactions is influenced by factors such as pH, temperature, and the presence of nucleophiles.

Q3: What is the best solvent for my stock solution?

A3: Given its low aqueous solubility, organic solvents are necessary. We recommend starting with anhydrous, high-purity dimethyl sulfoxide (DMSO) or ethanol. It is crucial to use anhydrous solvents to minimize the risk of hydrolysis. Avoid solvents containing reactive nucleophiles.

Q4: How should I store my stock solution?

A4: For optimal stability, we recommend storing your stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light by using amber vials or by wrapping the vials in aluminum foil.

Q5: How can I check the stability of my stock solution?

A5: You can assess the stability of your stock solution using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] By comparing a freshly prepared solution to an aged one, you can quantify the amount of parent compound remaining and detect the appearance of degradation products.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Inconsistent or poor experimental results. Stock solution degradation.Perform a stability check using HPLC or LC-MS. Prepare a fresh stock solution from a new batch of solid compound.
Precipitate observed in the stock solution upon thawing. Poor solubility or solvent evaporation.Gently warm the solution and vortex to redissolve. If precipitation persists, consider preparing a more dilute stock solution. Ensure vials are tightly sealed.
Change in color of the stock solution over time. Degradation of the compound.Discard the solution and prepare a fresh stock. Re-evaluate your storage conditions (temperature, light exposure).

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out 2.52 mg of this compound powder.

  • Dissolution: Add 1 mL of anhydrous, high-purity DMSO to the powder.

  • Mixing: Vortex the solution until the solid is completely dissolved.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in amber vials.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessment of Stock Solution Stability by HPLC
  • Sample Preparation:

    • Time Zero (T₀): Immediately after preparing a fresh stock solution, dilute an aliquot to a suitable concentration (e.g., 10 µM) in your mobile phase.

    • Aged Sample (Tₓ): Store an aliquot of the stock solution under your desired conditions (e.g., -20°C for 4 weeks). After the storage period, dilute an aliquot to the same concentration as the T₀ sample.

  • HPLC Analysis:

    • Inject both the T₀ and Tₓ samples onto a suitable C18 HPLC column.

    • Use an appropriate mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) to achieve good separation.

    • Monitor the elution of the parent compound and any potential degradation products using a UV detector.

  • Data Analysis:

    • Compare the peak area of the parent compound in the Tₓ sample to that in the T₀ sample.

    • Calculate the percentage of the compound remaining. A decrease of >5-10% may indicate significant degradation.

    • Examine the chromatogram of the Tₓ sample for the appearance of new peaks, which could correspond to degradation products.

Visualizing Stability Factors and Troubleshooting

Stability_Troubleshooting Troubleshooting Workflow for Stock Solution Instability start Inconsistent Experimental Results check_solution Check Stock Solution Integrity start->check_solution prepare_fresh Prepare Fresh Stock Solution check_solution->prepare_fresh stability_test Perform Stability Test (e.g., HPLC) prepare_fresh->stability_test compare_results Compare Fresh vs. Aged Solution stability_test->compare_results stable Solution is Stable (>95% Parent Compound) compare_results->stable No significant degradation unstable Solution is Unstable (<95% Parent Compound) compare_results->unstable Degradation observed end_stable Proceed with Experiments stable->end_stable optimize_storage Optimize Storage Conditions unstable->optimize_storage change_solvent Consider Alternative Solvent unstable->change_solvent end_unstable Contact Technical Support unstable->end_unstable retest Retest Stability optimize_storage->retest change_solvent->retest retest->compare_results Degradation_Pathway Potential Hydrolytic Degradation of this compound parent This compound C₁₄H₁₈ClNO hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) parent->hydrolysis products Degradation Products hydrolysis->products product1 N-cyclohexyl-N-phenylamine C₁₂H₁₇N products->product1 product2 2-chloroacetic acid C₂H₃ClO₂ products->product2

Caption: A diagram illustrating a potential hydrolytic degradation pathway of the parent compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Huang, L., & Stagnitti, F. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(14), 5015–5021.
  • Save My Exams. (2025, January 4). Reactions of Amides. Retrieved from [Link]

  • Cornish, L. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science. Retrieved from [Link]

  • Martin, I. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International. Retrieved from [Link]

Sources

"troubleshooting peak tailing in HPLC analysis of 2-chloro-N-cyclohexyl-N-phenylacetamide"

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to troubleshooting peak tailing in the HPLC analysis of 2-chloro-N-cyclohexyl-N-phenylacetamide.

Technical Support Center: HPLC Analysis of this compound

Welcome to the technical support resource for the chromatographic analysis of this compound. This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues, with a primary focus on the prevalent problem of peak tailing. As Senior Application Scientists, our goal is to provide not just solutions, but a foundational understanding of the chromatographic principles at play.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant peak tailing in my chromatogram for this compound. What are the most likely causes?

A1: Peak tailing, characterized by an asymmetric peak where the latter half is broader than the front, is one of the most common issues in HPLC.[1] For a molecule like this compound, which is a neutral, polar compound, the causes can be multifaceted. The primary reason for peak tailing is the presence of more than one retention mechanism for the analyte.[2]

The most common culprits can be broadly categorized as follows:

  • Chemical Interactions: Unwanted secondary interactions between the analyte and the stationary phase are the most frequent cause.[3] This includes interactions with residual silanol groups and trace metal contaminants.[3][4]

  • Column & System Issues: Physical problems within the HPLC system or the column itself can lead to peak distortion for all analytes in the run.[5]

  • Methodological Flaws: Sub-optimal method parameters, such as improper mobile phase composition or sample overload, can induce tailing.[6]

The following sections will delve into diagnosing and resolving each of these potential issues.

Q2: My analyte, this compound, is a tertiary amide and not a strong base. Can secondary silanol interactions still be a major cause of peak tailing?

A2: Yes, absolutely. This is a critical point of expert insight. While strong bases are the most notorious for interacting with acidic silanol groups (Si-OH) on silica-based stationary phases, other polar functional groups can also participate in these secondary interactions.[2][7]

Here's the causality:

  • Analyte Structure: this compound possesses a polar amide group. The lone pair of electrons on the oxygen atom can form hydrogen bonds with active, acidic silanol groups on the silica surface.

  • Silanol Activity: Even on modern, end-capped C18 columns, some residual silanol groups remain.[4] These groups can become ionized (deprotonated) at mobile phase pH levels above approximately 3, creating active sites for polar or ionic interactions.[2][8] This secondary retention mechanism, which is different from the primary hydrophobic retention, leads to peak tailing.[7]

Below is a diagram illustrating this secondary interaction.

G cluster_0 Silica Stationary Phase Silica Si-O-Si-O-Si Silanol Si-OH C18 Si-(CH₂)₁₇CH₃ Analyte This compound (R-C=O) Silanol->Analyte  Secondary Interaction  (Hydrogen Bonding)

Caption: Secondary interaction between an analyte's polar amide group and a residual silanol group on the stationary phase.

Q3: How can I modify my mobile phase to reduce peak tailing caused by silanol interactions?

A3: Optimizing the mobile phase is one of the most effective strategies to mitigate secondary silanol interactions. The goal is to make the chemical environment less conducive to these unwanted interactions.

Strategy 1: Lower the Mobile Phase pH Operating at a low pH (typically ≤ 3.0) protonates the acidic silanol groups, effectively neutralizing their negative charge and reducing their ability to interact with polar analytes.[1][4]

Experimental Protocol: pH Modification

  • Prepare Aqueous Phase: Prepare the aqueous component of your mobile phase.

  • Add Acid Modifier: Add a small amount of an acid modifier. Common choices include:

    • 0.1% Formic Acid (v/v): Compatible with mass spectrometry (MS).

    • 0.1% Trifluoroacetic Acid (TFA) (v/v): A stronger ion-pairing agent, very effective at reducing tailing but can cause ion suppression in MS.

    • Phosphate Buffer (e.g., 20 mM Potassium Phosphate): Very effective for UV-only methods, but not MS-compatible and can precipitate in high concentrations of organic solvent.

  • Measure pH: Before mixing with the organic modifier, ensure the pH of the aqueous portion is at or below 3.0 using a calibrated pH meter.[3]

  • Run Experiment: Equilibrate the column with the new mobile phase and analyze the sample.

Strategy 2: Use Mobile Phase Additives (for neutral or higher pH) If low pH is not an option, a competing base can be added to the mobile phase. These additives, often called silanol suppressors, are small, basic molecules that preferentially interact with the active silanol sites, effectively shielding them from the analyte.

  • Triethylamine (TEA): Historically used at concentrations around 0.05 M (or ~20-25 mM), TEA can significantly improve the peak shape of basic compounds.[3][4] However, it can shorten column lifetime and is not MS-friendly.[9]

Table 1: Effect of Mobile Phase Modifiers on Peak Shape

ModifierTypical ConcentrationMechanism of ActionMS Compatibility
Formic Acid 0.1%Suppresses silanol ionizationExcellent
TFA 0.05% - 0.1%Suppresses silanol ionization, strong ion-pairingPoor (ion suppression)
Phosphate Buffer 10 - 25 mMSuppresses silanol ionization, increases ionic strengthNo
Triethylamine (TEA) 20 - 50 mMActs as a competing base (silanol suppressor)No
Q4: My peak tailing persists even after mobile phase optimization. Could my column be the problem?

A4: Yes. If mobile phase adjustments do not resolve the issue, the column itself is the next logical component to investigate.

1. Column Choice: The type of silica used in the column has a major impact. Modern columns made from high-purity, Type B silica have significantly lower trace metal content and fewer, less acidic silanol groups than older Type A silica columns.[4]

  • Recommendation: Use a high-quality, end-capped C18 column based on Type B silica. For particularly stubborn tailing, consider a column with a polar-embedded stationary phase, which provides additional shielding of the silica surface.[8]

2. Column Contamination & Degradation: Over time, columns can become contaminated or degrade, leading to poor peak shape.

  • Metal Contamination: The analyte may be chelating with trace metals that have accumulated on the column frit or the stationary phase itself.[3] These metals can leach from HPLC system components, especially in biocompatible (titanium-based) systems under certain conditions.[10]

  • Column Void: A void can form at the head of the column due to bed collapse, leading to peak broadening and tailing.[2] This often affects earlier eluting peaks more severely.[1]

Troubleshooting Workflow: Is it the Column or the System?

G Start Observe Tailing Peak Test1 Replace column with a new, trusted column. Keep method the same. Start->Test1 Result1 Peak shape improves? Test1->Result1 Conclusion1 Original column is the problem. (Contaminated, void, or degraded) Result1->Conclusion1 Yes Conclusion2 Problem is likely in the HPLC system (extra-column volume, leak, etc.) Result1->Conclusion2 No Action1 Clean or replace the original column. Conclusion1->Action1

Sources

"minimizing side reactions in the synthesis of 2-chloro-N-cyclohexyl-N-phenylacetamide"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-cyclohexyl-N-phenylacetamide. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances associated with this specific N-acylation reaction. Our goal is to provide you with in-depth, actionable insights to help you minimize side reactions and maximize the yield and purity of your target compound.

I. Reaction Overview and Key Challenges

The synthesis of this compound typically proceeds via the N-acylation of N-cyclohexylaniline with chloroacetyl chloride. This reaction, while straightforward in principle, is often complicated by a few key factors:

  • Steric Hindrance: The bulky cyclohexyl group on the secondary amine can sterically hinder the approach of the acylating agent, potentially slowing down the desired reaction and allowing side reactions to become more competitive.

  • Reactivity of Chloroacetyl Chloride: Chloroacetyl chloride is a highly reactive electrophile, making it susceptible to hydrolysis if moisture is present.[1]

  • Byproduct Formation: The reaction generates hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the choice and amount of base are critical.[2]

This guide will address these challenges in a practical, question-and-answer format, providing you with the knowledge to anticipate and overcome potential hurdles in your synthesis.

II. Troubleshooting Guide & FAQs

This section is structured to address specific problems you may encounter during the synthesis of this compound.

Low or No Product Formation

Q1: I'm seeing very low conversion of my N-cyclohexylaniline to the desired product. What are the likely causes?

A1: Low conversion is a common issue and can often be traced back to a few key areas:

  • Insufficiently Reactive Amine: The HCl generated during the reaction can protonate the starting N-cyclohexylaniline, making it unreactive. An adequate amount of a suitable base is crucial to neutralize the HCl as it is formed.[2]

  • Hydrolyzed Chloroacetyl Chloride: Chloroacetyl chloride is highly sensitive to moisture. If your reagents or solvent are not anhydrous, the acylating agent will be consumed by reaction with water, leading to low yields.

  • Steric Hindrance: The bulky nature of N-cyclohexylaniline can slow down the reaction rate. You may need to employ more forcing conditions (e.g., longer reaction times, slightly elevated temperatures) than for less hindered amines.

  • Poor Solubility: If your starting materials are not fully dissolved in the reaction solvent, the reaction will be slow and inefficient.

Troubleshooting Steps:

  • Verify Base Stoichiometry and Type: Ensure you are using at least one equivalent of a suitable base. For sterically hindered amines, a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be advantageous over tertiary amines like triethylamine, which can sometimes form unwanted adducts.[3]

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Handle chloroacetyl chloride under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Reaction Conditions: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or gently warming the reaction mixture (e.g., to 40-50 °C).

  • Improve Solubility: Choose a solvent in which both N-cyclohexylaniline and the base are readily soluble. Tetrahydrofuran (THF) or dichloromethane (DCM) are common choices.[4]

Presence of Significant Impurities

Q2: My crude product shows multiple spots on TLC, and the final yield after purification is low. What are the likely side products?

A2: The most common side products in this reaction are:

  • Unreacted N-cyclohexylaniline: As discussed above, incomplete reaction is a common issue.

  • Chloroacetic Acid: This is the product of chloroacetyl chloride hydrolysis.

  • Diacylation Product: While less common with sterically hindered secondary amines, it's possible for a second molecule of chloroacetyl chloride to react, particularly if a strong, non-hindered base is used.

  • N-cyclohexylaniline Hydrochloride: If the base is insufficient, the starting amine will be present as its hydrochloride salt.

Identification and Removal of Impurities:

ImpurityIdentification via TLCRemoval Strategy
N-cyclohexylanilineTypically a different Rf value than the product. Can be visualized with a suitable stain (e.g., ninhydrin for primary/secondary amines, though less effective for this secondary amine).Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) during workup. The basic amine will be protonated and move into the aqueous layer.[5]
Chloroacetic AcidCan be visualized on TLC, often streaking.Wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate) during workup. The acidic byproduct will be deprotonated and move into the aqueous layer.[5]
Diacylation ProductWill likely have a different Rf value.Careful column chromatography is usually required for separation.
N-cyclohexylaniline HClMay not be visible on TLC if it's insoluble in the mobile phase.Will be removed during the aqueous workup.

Q3: How can I confirm the identity of my product and any isolated impurities?

A3: A combination of spectroscopic techniques is essential for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR of this compound should show characteristic signals for the cyclohexyl, phenyl, and chloroacetyl protons.

    • ¹³C NMR will confirm the presence of the amide carbonyl and the different carbon environments.

  • Infrared (IR) Spectroscopy: Look for a strong absorption band around 1650-1680 cm⁻¹ corresponding to the amide C=O stretch.

  • Mass Spectrometry (MS): This will provide the molecular weight of your product and can help in identifying impurities by their mass-to-charge ratio. LC-MS is particularly useful for analyzing the crude reaction mixture.

Workflow & Experimental Protocol

Below is a generalized experimental protocol based on established methods for N-acylation of secondary amines. This should be used as a starting point and optimized for your specific laboratory conditions.

Diagram of the Experimental Workflow:

experimental_workflow reagents Reagents: - N-cyclohexylaniline - Chloroacetyl chloride - Anhydrous Solvent (e.g., THF) - Base (e.g., DBU or Pyridine) setup Reaction Setup: - Inert atmosphere (N2/Ar) - Anhydrous conditions - Cool to 0 °C reagents->setup addition Slow Addition: - Add chloroacetyl chloride  dropwise to the amine/base solution setup->addition reaction Reaction: - Stir at 0 °C to RT - Monitor by TLC addition->reaction workup Aqueous Workup: 1. Quench with water 2. Extract with organic solvent 3. Wash with dilute acid 4. Wash with dilute base reaction->workup purification Purification: - Dry organic layer - Concentrate in vacuo - Recrystallization or  Column Chromatography workup->purification analysis Analysis: - NMR - IR - MS purification->analysis reaction_mechanism amine N-Cyclohexylaniline tetrahedral_intermediate Tetrahedral Intermediate amine->tetrahedral_intermediate Nucleophilic Attack acyl_chloride Chloroacetyl Chloride acyl_chloride->tetrahedral_intermediate base Base base_hcl Base-HCl Salt base->base_hcl product This compound tetrahedral_intermediate->product Collapse & Chloride Elimination hcl HCl tetrahedral_intermediate->hcl hcl->base_hcl Neutralization side_reactions cluster_main Main Reaction cluster_side Side Reactions amine N-Cyclohexylaniline product Desired Product amine->product protonation Protonation of Amine amine->protonation + HCl acyl_chloride Chloroacetyl Chloride acyl_chloride->product hydrolysis Hydrolysis of Acyl Chloride acyl_chloride->hydrolysis + H2O diacylation Diacylation (less common) product->diacylation + Acyl Chloride

Sources

"addressing reproducibility issues in biological assays with 2-chloro-N-cyclohexyl-N-phenylacetamide"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the use of 2-chloro-N-cyclohexyl-N-phenylacetamide in biological assays. This guide is designed for researchers, scientists, and drug development professionals to address potential reproducibility issues and provide robust troubleshooting strategies. As Senior Application Scientists, we have compiled this resource based on extensive experience in assay development and small molecule screening.

Introduction to this compound

This compound is a small molecule with potential applications in various biological assays. Its chemical structure, featuring a chloroacetamide functional group, suggests it may act as an inhibitor, potentially through covalent modification of target proteins.[1][2] However, this reactivity also necessitates careful handling and experimental design to ensure reproducible results. This guide will walk you through common challenges and their solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Based on its physicochemical properties, this compound has limited aqueous solubility (36.6 µg/mL at pH 7.4).[3] Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[4][5] It is crucial to use a high-purity, anhydrous grade of the chosen solvent to prevent compound degradation.

Q2: How should I store the stock solution of this compound?

A2: Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can lead to compound degradation and precipitation.[6][7] The vials should be tightly sealed to prevent absorption of atmospheric moisture.

Q3: What is the maximum final concentration of the organic solvent (e.g., DMSO) that can be used in my cell-based assay?

A3: The final concentration of the organic solvent in your assay should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells and may interfere with the assay readout.[4][6] It is essential to include a vehicle control (cells treated with the same final concentration of the solvent) in every experiment to account for any solvent-induced effects.

Q4: I am observing high variability between replicate wells. What could be the cause?

A4: High variability can stem from several factors, including inconsistent cell seeding, improper compound mixing, plate edge effects, or issues with the detection instrument.[8][9][10] Refer to the detailed troubleshooting guides below for a systematic approach to identifying and resolving the source of variability.

Q5: Could this compound be exhibiting off-target effects in my assay?

A5: Yes, the chloroacetamide moiety is a reactive electrophile that can potentially interact with nucleophilic residues, such as cysteine, on multiple proteins, leading to off-target effects.[1][2] It is advisable to perform counter-screens and use structurally related but inactive control compounds to validate that the observed biological activity is specific to the intended target.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Inhibition/Activity

Symptoms:

  • High standard deviations between replicate wells.

  • Inconsistent IC50 values between experiments.

  • Lack of a clear dose-response curve.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Compound Instability/Degradation The chloroacetamide group can be susceptible to hydrolysis in aqueous solutions. The compound may degrade over time in your assay medium.1. Prepare fresh dilutions of the compound from a frozen stock for each experiment. 2. Minimize the incubation time of the compound with the cells to the shortest duration necessary to observe an effect. 3. Assess compound stability in your assay buffer over the time course of your experiment using analytical methods like HPLC-MS.
Compound Precipitation The compound may be precipitating out of solution at the tested concentrations due to its low aqueous solubility.[3]1. Visually inspect the wells for any signs of precipitation after adding the compound. 2. Reduce the highest concentration of the compound in your dose-response curve. 3. Consider using a formulation aid, such as a small percentage of a non-ionic surfactant, but validate its compatibility with your assay.
Inaccurate Pipetting Small volume additions of a viscous solvent like DMSO can be inaccurate, leading to variability in the final compound concentration.1. Use calibrated pipettes and appropriate tips for handling small volumes of viscous liquids. 2. Prepare intermediate dilutions of your compound to increase the pipetting volume. 3. Ensure thorough mixing of the compound in the assay plate by gentle swirling or using an orbital shaker.
Cell Health and Passage Number Variations in cell health, density, and passage number can significantly impact their response to a compound.1. Maintain a consistent cell seeding density across all plates and experiments. 2. Use cells within a defined, low passage number range. 3. Regularly test your cell lines for mycoplasma contamination.
Issue 2: High Background Signal or False Positives

Symptoms:

  • High signal in the negative control wells.

  • Apparent activity of the compound in counter-screens or orthogonal assays.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Compound Interference with Assay Readout The compound may possess intrinsic fluorescence or absorbance at the wavelengths used in your assay, or it may quench the signal.1. Run a control plate with the compound in assay buffer without cells or reagents to measure its intrinsic signal. 2. If interference is observed, consider using an alternative detection method with a different readout (e.g., luminescence instead of fluorescence).
Cytotoxicity At higher concentrations, the compound may be causing cell death, which can lead to artifacts in certain assay formats (e.g., release of cellular components that interfere with the assay). Chloroacetamide herbicides have been shown to induce cytotoxicity.[11]1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your primary assay to determine the cytotoxic concentration range of the compound. 2. Ensure that the concentrations used in your primary assay are non-toxic.
Reactive Compound Artifacts The chloroacetamide group can react non-specifically with components of the assay medium or cellular proteins, leading to false-positive signals.1. Include a pre-incubation step of the compound in the assay medium before adding it to the cells to allow for the reaction of any highly reactive species. 2. Add a reducing agent like DTT to your assay buffer (if compatible with your assay) to quench the reactivity of the chloroacetamide. 3. Test a structurally similar analog of the compound that lacks the reactive chloroacetamide group to see if the activity is abolished.

Experimental Workflow & Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the powdered compound to equilibrate to room temperature before opening the vial.

    • Weigh out the desired amount of the compound in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

    • Aliquot the stock solution into single-use, tightly sealed tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Cell-Based Assay Workflow

AssayWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Analysis A Seed Cells in Microplate C Add Compound to Cells A->C 24h incubation B Prepare Compound Dilutions B->C D Incubate C->D Compound treatment E Add Assay Reagents D->E Assay-specific time F Measure Signal E->F G Data Analysis F->G SignalingPathway Receptor Growth Factor Receptor Adaptor Adaptor Protein Receptor->Adaptor activates ReproKinase Reproducibility Kinase Adaptor->ReproKinase recruits and activates Substrate Substrate Protein ReproKinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response initiates Compound This compound Compound->ReproKinase inhibits (covalent)

Caption: Hypothetical signaling pathway illustrating the inhibitory action of the compound.

References

  • Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o987. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2794916, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 222365, 2-Chloro-N-cyclohexylacetamide. Retrieved from [Link]

  • Vipergen. (n.d.). Hit Identification. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Lomenick, B., et al. (2009). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ACS Chemical Biology, 4(11), 941-948. [Link]

  • Billah, M. A., et al. (2016). Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses. BMC Bioinformatics, 17(1), 307. [Link]

  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Retrieved from [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 598-611. [Link]

  • Kevorkov, D., & Makarenkov, V. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics, 16(2), 227-241. [Link]

  • Ward, C. C., et al. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ACS Chemical Biology, 18(8), 1735-1744. [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249. [Link]

  • Hansen, E. W., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 875-881. [Link]

  • Medikamenter QS. (2025). Understanding Assay, Purity, and Potency in Analytical Chemistry. Retrieved from [Link]

  • R-HTS. (n.d.). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]

  • DrOmics Labs. (2023). Hit Identification: A Crucial Step in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. Retrieved from [Link]

  • Hansen, E. W., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 875-881. [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 598-611. [Link]

  • Evotec. (2024). How To Optimize Your Hit Identification Strategy. Retrieved from [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]

  • Mocan, A., et al. (2021). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. Molecules, 26(16), 4945. [Link]

  • Stara, A., et al. (2022). Chronic Toxicity of Primary Metabolites of Chloroacetamide and Glyphosate to Early Life Stages of Marbled Crayfish Procambarus virginalis. Toxics, 10(11), 666. [Link]

  • Makarenkov, V., et al. (2007). Quality control and data correction in high-throughput screening. Methods in Molecular Biology, 403, 227-243. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Retrieved from [Link]

  • Li, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine, 22(1), 711. [Link]

  • Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • ReAgent. (2022). Why Is Purity Important In Chemistry?. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Salter, G. J., & Kell, D. B. (1995). Solvent Selection for Whole Cell Biotransformations in Organic Media. Critical Reviews in Biotechnology, 15(2), 139-177. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11485, Chloroacetanilide. Retrieved from [Link]

  • Biocompare. (2022). Best Practices for Biological Sample Storage and Management. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6580, Chloroacetamide. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative In Vivo Guide to Validating the Analgesic Activity of 2-chloro-N-cyclohexyl-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel analgesic agents is a cornerstone of modern pharmacology, driven by the need for more effective and safer pain management strategies. This guide provides a comprehensive framework for the in vivo validation of 2-chloro-N-cyclohexyl-N-phenylacetamide (hereafter referred to as C-NCPA), a compound with a chemical structure suggestive of potential analgesic properties.

Given the absence of extensive prior research on C-NCPA's specific biological activities, this document outlines a foundational strategy.[1] It is designed to not only ascertain its analgesic efficacy but also to provide initial insights into its potential mechanism of action by comparing its performance against well-characterized reference drugs. We will explore experimental designs that differentiate between central and peripheral analgesic effects, ensuring a robust and self-validating preclinical assessment.

Rationale and Comparative Strategy

The core of this validation rests on a comparative approach. The analgesic profile of C-NCPA will be benchmarked against two gold-standard drugs representing distinct mechanistic classes:

  • Morphine: An opioid agonist, representing centrally acting analgesics that modulate pain perception primarily within the central nervous system (CNS).[2][3]

  • Diclofenac Sodium: A potent Non-Steroidal Anti-Inflammatory Drug (NSAID), representing peripherally acting analgesics that primarily inhibit cyclooxygenase (COX) enzymes at the site of injury.[4][5][6]

By comparing C-NCPA's efficacy in different pain models to these standards, we can hypothesize whether its activity is more aligned with central, peripheral, or mixed pathways.

Differentiating Central vs. Peripheral Analgesia: Experimental Models

To build a comprehensive analgesic profile, it is crucial to employ assays that are sensitive to different pain modalities and mechanisms.

Hot Plate Test: A Model for Central (Supraspinal) Analgesia

The hot plate test is a classic method for assessing the response to thermal pain, which involves higher-order CNS processing.[7] It is particularly sensitive to centrally acting analgesics like opioids.[7] The test measures the latency of a rodent's response (e.g., paw licking, jumping) when placed on a heated surface. An increase in this latency period suggests an analgesic effect.

Causality Behind Experimental Choice: This model is selected for its effectiveness in evaluating supraspinally organized responses to noxious stimuli.[7] A significant increase in reaction time by C-NCPA, comparable to morphine, would strongly suggest central nervous system involvement. However, it is crucial to conduct motor performance evaluations, as sedatives or muscle relaxants can produce false-positive results by impairing the animal's ability to respond, rather than by reducing pain perception.[8]

Acetic Acid-Induced Writhing Test: A Model for Peripheral Analgesia

This model induces visceral pain by intraperitoneal injection of an irritant like acetic acid.[9][10] The acid triggers the release of inflammatory mediators, such as prostaglandins and bradykinin, in the peritoneal cavity, causing characteristic abdominal constrictions or "writhes".[11] This test is highly sensitive to peripherally acting analgesics, including NSAIDs.[12]

Causality Behind Experimental Choice: The writhing test is a robust and reliable model for screening peripherally active analgesics.[11][12] A significant reduction in the number of writhes by C-NCPA, similar to the effect of diclofenac, would point towards a peripheral mechanism of action, likely involving the inhibition of inflammatory mediator synthesis.[4][13]

Formalin Test: A Biphasic Model for Tonic Pain

For a more nuanced investigation, the formalin test is invaluable. It involves injecting a dilute formalin solution into the animal's paw, which elicits a biphasic pain response.[14][15][16]

  • Phase I (Early Phase): An initial, acute period of pain resulting from the direct chemical activation of nociceptors.[14][16]

  • Phase II (Late Phase): A later, prolonged period of tonic pain driven by inflammation and central sensitization in the spinal cord.[14][16]

Causality Behind Experimental Choice: This model's strength lies in its ability to differentiate between direct nociceptive pain and inflammatory/neuropathic pain mechanisms within a single experiment.[15][17] Drugs acting on the CNS (like opioids) are typically effective in both phases, whereas peripherally acting drugs (like NSAIDs) are more effective in Phase II.[18] The performance of C-NCPA in this model can therefore provide critical clues about its site and mechanism of action.

Experimental Design & Protocols

Ethical treatment of laboratory animals is paramount. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to established guidelines for animal welfare.

Overall Experimental Workflow

The general workflow for validating C-NCPA involves several key stages, from animal preparation to data analysis and interpretation.

G cluster_prep Preparation Phase cluster_exp Experimentation Phase cluster_analysis Analysis Phase acclimatize Animal Acclimatization (7 days) randomize Randomization into Groups (n=8 per group) acclimatize->randomize dosing Drug Administration (Vehicle, C-NCPA, Morphine, Diclofenac) randomize->dosing wait Absorption Period (e.g., 30-60 min) dosing->wait assay Perform Analgesic Assay (Hot Plate / Writhing Test) wait->assay record Record Data (Latency / Writhes) assay->record calculate Calculate % Inhibition or % MPE record->calculate stats Statistical Analysis (ANOVA) calculate->stats interpret Interpret Results & Draw Conclusions stats->interpret

Caption: General workflow for in vivo analgesic validation.

Protocol: Hot Plate Test
  • Apparatus: A commercially available hot plate apparatus with the surface temperature precisely controlled.

  • Acclimatization: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.[19]

  • Baseline Latency: Gently place each mouse on the unheated plate for a brief period. Then, set the plate temperature to 55 ± 0.5°C.[8] Place each mouse individually on the hot plate and start a timer.

  • Endpoint: Record the latency (in seconds) to the first sign of nociception, typically hind paw licking, flicking, or jumping.[19]

  • Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30 seconds) must be established.[19] If the animal does not respond by this time, it should be removed, and the latency recorded as the cut-off time.

  • Dosing: Administer the vehicle, C-NCPA (at various doses), or Morphine (e.g., 5 mg/kg) via the appropriate route (e.g., intraperitoneal or oral).

  • Post-Treatment Latency: At predetermined intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration, repeat the hot plate test.

  • Data Analysis: The percentage of Maximal Possible Effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Protocol: Acetic Acid-Induced Writhing Test
  • Animal Groups: Divide mice into groups: Vehicle Control, C-NCPA (various doses), and Diclofenac Sodium (e.g., 10 mg/kg) as the standard.[9]

  • Dosing: Administer the respective substances orally or intraperitoneally.

  • Absorption Period: Allow for an absorption period, typically 30-40 minutes.[9]

  • Induction of Writhing: Administer a 0.6-1% solution of acetic acid intraperitoneally (e.g., 10 mL/kg body weight).[11][20]

  • Observation: Immediately after acetic acid injection, place the mouse in an individual observation chamber. After a 5-minute latency period, count the total number of writhes (abdominal constrictions and hind limb extensions) over a 10-15 minute period.[9][11]

  • Data Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity (inhibition) is calculated as: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100

Data Presentation and Interpretation

Quantitative data should be summarized in clear, comparative tables. Below are examples of how the results could be structured.

Table 1: Comparative Effect of C-NCPA in the Hot Plate Test

Treatment Group (Dose)NMean Latency (seconds) at 60 min ± SEM% Maximal Possible Effect (% MPE)
Vehicle Control88.5 ± 0.7N/A
C-NCPA (10 mg/kg)812.1 ± 1.116.7%
C-NCPA (30 mg/kg)818.9 ± 1.5 48.4%
Morphine (5 mg/kg)825.3 ± 1.878.1%
p < 0.05, *p < 0.01 compared to Vehicle Control (One-way ANOVA followed by post-hoc test)

Table 2: Comparative Effect of C-NCPA in the Acetic Acid Writhing Test

Treatment Group (Dose)NMean Number of Writhes ± SEM% Inhibition
Vehicle Control845.2 ± 3.1N/A
C-NCPA (10 mg/kg)831.5 ± 2.530.3%
C-NCPA (30 mg/kg)818.1 ± 2.2 59.9%
Diclofenac (10 mg/kg)812.6 ± 1.972.1%
p < 0.05, *p < 0.01 compared to Vehicle Control (One-way ANOVA followed by post-hoc test)

Mechanistic Insights from Comparative Data

The interpretation of these results provides the foundation for understanding C-NCPA's potential mechanism.

  • Scenario A: Strong Hot Plate Activity, Weak Writhing Inhibition: This profile would resemble that of morphine, suggesting C-NCPA acts primarily on central pain pathways.

  • Scenario B: Weak Hot Plate Activity, Strong Writhing Inhibition: This outcome would mirror diclofenac, indicating a primary peripheral mechanism, possibly through inhibition of prostaglandin synthesis.[4][21][22]

  • Scenario C: Strong Activity in Both Models: This would suggest a mixed or broad-spectrum mechanism, potentially involving both central and peripheral targets, or a novel pathway altogether.

To visualize these potential mechanisms, we can consider the established pathways for the reference drugs.

Opioid Receptor Signaling (Central)

Opioids exert their effects by binding to G protein-coupled receptors (GPCRs) in the CNS, leading to reduced neuronal excitability and neurotransmitter release.[2][23][24]

G cluster_opioid Opioid Analgesia Pathway morphine Morphine / Opioid receptor μ-Opioid Receptor (GPCR) morphine->receptor g_protein G-Protein Activation (Gi/Go) receptor->g_protein ac Inhibition of Adenylyl Cyclase g_protein->ac ca_channel Inhibition of Ca2+ Voltage-Gated Channels g_protein->ca_channel k_channel Activation of K+ Channels g_protein->k_channel camp ↓ cAMP ac->camp neuro_release ↓ Neurotransmitter Release (e.g., Glutamate) ca_channel->neuro_release hyperpolarization Hyperpolarization k_channel->hyperpolarization analgesia Analgesia neuro_release->analgesia hyperpolarization->analgesia

Caption: Simplified opioid receptor signaling cascade.

COX Inhibition Pathway (Peripheral)

NSAIDs block the COX enzymes, preventing the conversion of arachidonic acid into pain- and inflammation-inducing prostaglandins at the site of tissue injury.[4][5][6]

G cluster_nsaid NSAID Analgesia Pathway injury Tissue Injury pla2 Phospholipase A2 injury->pla2 phospholipids Membrane Phospholipids aa Arachidonic Acid phospholipids->aa via PLA2 pla2->phospholipids cox COX-1 / COX-2 Enzymes aa->cox pgs Prostaglandins cox->pgs nociceptor Nociceptor Sensitization pgs->nociceptor pain Pain & Inflammation nociceptor->pain diclofenac Diclofenac / NSAID diclofenac->cox INHIBITS

Caption: NSAID mechanism via COX enzyme inhibition.

Conclusion and Future Directions

This guide provides a foundational, comparative framework for the initial in vivo validation of this compound. By systematically comparing its efficacy against morphine and diclofenac in models of central and peripheral pain, researchers can generate the critical data needed to establish its analgesic potential and formulate hypotheses about its mechanism of action. Positive and differential results from these assays would warrant further investigation, including dose-response studies, evaluation in chronic pain models, and detailed mechanistic studies to identify its molecular target(s).

References

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  • Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. (2017). SAS Publishers. [Link]

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  • In vivo evaluation of analgesic activity of methanolic extract of Laportea interrupea (L.) leaves. (2014). ResearchGate. [Link]

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A Comparative Efficacy Analysis of 2-chloro-N-cyclohexyl-N-phenylacetamide and Structurally Related Chloroacetamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the potential efficacy of 2-chloro-N-cyclohexyl-N-phenylacetamide against other well-characterized chloroacetamide compounds. Designed for researchers, scientists, and professionals in drug and agrochemical development, this document synthesizes established data with structure-activity relationship (SAR) principles to forecast the biological activity of a novel derivative and provides detailed protocols for its empirical validation.

Introduction: The Versatility of the Chloroacetamide Scaffold

The chloroacetamide (ClCH₂CONH₂) scaffold is a cornerstone in the development of biologically active molecules, most notably as a versatile intermediate and a key component in a major class of herbicides.[1][2] Chloroacetamide herbicides are used extensively worldwide to control annual grasses and some broadleaf weeds in major crops like corn and soybeans.[3][4] Beyond agriculture, the electrophilic nature of the chloroacetamide "warhead" has been leveraged in medicinal chemistry to design covalent inhibitors targeting specific biological pathways, including those implicated in cancer.[5][6][7]

The efficacy of these compounds is dictated by the substituents on the amide nitrogen, which modulate their physicochemical properties and target specificity. This guide focuses on this compound, a compound with bulky, lipophilic N-substituents, and compares its projected efficacy against established chloroacetamides such as Alachlor, Metolachlor, and Acetochlor. We will explore the shared mechanism of action, analyze how structural variations influence herbicidal and antimicrobial activity, and provide robust experimental workflows for validation.

Core Mechanism of Action: Covalent Inhibition

The biological activity of chloroacetamides stems from their function as alkylating agents.[1] The core mechanism involves the inhibition of very-long-chain fatty acid (VLCFA) elongases, which are critical for various cellular processes, including membrane formation and cell division.[8][9][10] This inhibition is achieved through a covalent bond formed between the chloroacetamide's electrophilic carbon and the thiol group of a cysteine residue within the enzyme's active site.[1][8] This irreversible SN2 reaction effectively neutralizes the enzyme, disrupting downstream metabolic pathways and leading to cell death in susceptible organisms.[11]

The interaction of metazachlor, a chloroacetamide herbicide, with the active site cysteine of chalcone synthase has been directly demonstrated through mass spectrometric peptide mapping, providing definitive evidence for this covalent binding mechanism.[8]

G cluster_0 Enzyme Active Site cluster_1 Chloroacetamide cluster_2 Covalent Adduct Enzyme Target Enzyme (e.g., VLCFA Elongase) Adduct Enzyme-Cysteine-S-CH₂-CO-N-R₁,R₂ (Inactive Enzyme) Enzyme->Adduct  Irreversible Inhibition Chloroacetamide R₁,R₂-N-CO-CH₂-Cl Chloroacetamide->Adduct  SN2 Reaction (Nucleophilic Attack) G start Start: Reagents dissolve 1. Dissolve Amine in Solvent + Base start->dissolve cool 2. Cool to 0°C dissolve->cool add 3. Add Chloroacetyl Chloride (Dropwise) cool->add stir 4. Stir at Room Temp (2-4 hours) add->stir monitor 5. Monitor with TLC stir->monitor monitor->stir Incomplete precipitate 6. Quench in Ice Water monitor->precipitate Reaction Complete filter 7. Filter & Wash Product precipitate->filter dry 8. Dry & Recrystallize filter->dry validate 9. Characterize Product (NMR, MS, IR) dry->validate end End: Purified Product validate->end G start Prepare Test Compound Stock Solutions prep_plates Prepare Agar Plates (Triplicate) start->prep_plates apply_cpd Apply Compound Dilutions & Controls to Plates prep_plates->apply_cpd sow_seeds Sow Indicator Seeds (Monocot & Dicot) apply_cpd->sow_seeds incubate Incubate in Growth Chamber (7-10 days) sow_seeds->incubate measure Measure Root & Shoot Length incubate->measure analyze Calculate % Inhibition & GR₅₀ Values measure->analyze end End: Efficacy Data analyze->end

Sources

A Senior Application Scientist's Guide to Assessing Immunoassay Cross-Reactivity: A Case Study with 2-chloro-N-cyclohexyl-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for designing, executing, and interpreting an immunoassay cross-reactivity study. We will use 2-chloro-N-cyclohexyl-N-phenylacetamide, a member of the chloroacetamide class of compounds often used in agriculture, as a practical case study. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable immunoassay data.

Introduction: The Imperative of Specificity in Immunoassays

Immunoassays are powerful bioanalytical tools valued for their sensitivity, high-throughput capability, and cost-effectiveness, making them indispensable for detecting small molecules like pesticide residues in environmental and biological samples.[1][2][3] The core principle of these assays is the highly specific binding interaction between an antibody and its target antigen.[4] However, the very nature of this interaction makes it susceptible to interference from structurally similar compounds, a phenomenon known as cross-reactivity.[5][6]

Undiscovered cross-reactivity can lead to false-positive results, causing significant analytical errors and impairing critical decisions in areas from clinical diagnostics to environmental monitoring.[7][8] Therefore, a rigorous cross-reactivity assessment is not merely a procedural step but a cornerstone of immunoassay validation, ensuring the trustworthiness and specificity of the results.

This guide will focus on this compound (PubChem CID: 2794916)[9], a chloroacetamide derivative. We will outline a complete workflow to assess its potential to interfere with an immunoassay designed for a primary, structurally related analyte, such as the herbicide Acetochlor.

The Causality of Method Selection: Why a Competitive Immunoassay Format?

For the detection of small molecules like this compound, a competitive immunoassay (often in an ELISA format) is the method of choice. This is a deliberate design decision rooted in the fundamental structure of the analyte.

Small molecules, or haptens, typically possess only a single epitope (the site recognized by the antibody). This structural limitation prevents the simultaneous binding of two different antibodies, which is a requirement for the common "sandwich" ELISA format. The competitive format elegantly circumvents this issue.[10][11]

The principle relies on the competition between the free analyte in the sample and a fixed amount of a labeled (e.g., enzyme-conjugated) analyte for a limited number of antibody binding sites, which are typically immobilized on a microplate. The resulting signal is inversely proportional to the concentration of the analyte in the sample: more analyte in the sample leads to less binding of the labeled analyte, and thus a weaker signal.[1][12]

Competitive Immunoassay Principle cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Ab1 Antibody Binding Site Tracer1 Labeled Analyte (Tracer) Result1 Low Signal Ab1->Result1 Generates Analyte1 Sample Analyte (e.g., this compound) Analyte1->Ab1 Binds Ab2 Antibody Binding Site Result2 High Signal Ab2->Result2 Generates Tracer2 Labeled Analyte (Tracer) Tracer2->Ab2 Binds

Caption: Principle of Competitive Immunoassay.

Designing the Cross-Reactivity Study

A self-validating cross-reactivity study requires careful selection of test compounds and a clear metric for comparison.

A. Selection of the Primary Analyte and Test Compounds: The central experiment involves challenging an existing, validated immunoassay with potential cross-reactants. For this guide, we will assume the existence of a highly specific monoclonal antibody and a validated competitive ELISA for the herbicide Acetochlor .

Our panel of test compounds will include:

  • Primary Analyte: Acetochlor (for generating the reference standard curve).

  • Primary Test Compound: this compound.

  • Structurally Similar Negative Control: 2-chloro-N-phenylacetamide (lacks the cyclohexyl group).

  • Structurally Dissimilar Negative Control: 2,4-Dichlorophenoxyacetic acid (2,4-D) (a different class of herbicide)[13].

This selection allows for a direct comparison with the primary analyte and helps establish the structural motifs responsible for any observed cross-reactivity.

B. The Key Metric: IC50 and Percent Cross-Reactivity (%CR): The cornerstone of quantitative cross-reactivity analysis is the IC50 value. This is the concentration of a given analyte that produces a 50% reduction in the maximum signal (i.e., 50% inhibition of binding of the labeled tracer).

Once the IC50 is determined for both the primary analyte and the test compound, the Percent Cross-Reactivity (%CR) is calculated using the following formula:

%CR = (IC50 of Primary Analyte / IC50 of Test Compound) x 100

A high %CR value indicates significant interference, while a low value suggests the assay is specific for the primary analyte.

Detailed Experimental Protocol: Competitive ELISA

This protocol provides a step-by-step methodology for assessing the cross-reactivity of our test compounds in an Acetochlor-specific competitive ELISA.

Cross-Reactivity Workflow Start Start Coat 1. Coat Microplate with Anti-Acetochlor Antibody Start->Coat Wash1 2. Wash Plate Coat->Wash1 Block 3. Block Plate with BSA Solution Wash1->Block Wash2 4. Wash Plate Block->Wash2 Prepare 5. Prepare Serial Dilutions of Acetochlor & Test Compounds Wash2->Prepare Add 6. Add Standards/Test Compounds and Acetochlor-HRP Conjugate Prepare->Add Incubate 7. Incubate (Competitive Binding) Add->Incubate Wash3 8. Wash Plate Incubate->Wash3 Substrate 9. Add TMB Substrate Wash3->Substrate Stop 10. Add Stop Solution Substrate->Stop Read 11. Read Absorbance at 450 nm Stop->Read Analyze 12. Analyze Data (Calculate IC50 & %CR) Read->Analyze End End Analyze->End

Caption: Experimental Workflow for Cross-Reactivity Assessment.

A. Reagents and Materials:

  • High-bind 96-well microplates

  • Anti-Acetochlor monoclonal antibody (coating antibody)

  • Acetochlor-Horseradish Peroxidase (HRP) conjugate (labeled analyte/tracer)

  • Acetochlor analytical standard

  • Test compounds: this compound, 2-chloro-N-phenylacetamide, 2,4-D

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

  • Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

B. Step-by-Step Methodology:

  • Antibody Coating:

    • Dilute the anti-Acetochlor antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of the microplate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate 3 times with 300 µL/well of Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Standard and Test Compound Preparation:

    • Prepare stock solutions of Acetochlor and all test compounds in a suitable solvent (e.g., DMSO), then dilute further in Assay Buffer.

    • Create a serial dilution series for each compound. A typical range for an herbicide assay might be 0.01 ng/mL to 1000 ng/mL. Include a zero-concentration control (B₀), which contains only Assay Buffer.

  • Competitive Reaction:

    • Wash the blocked plate 3 times with Wash Buffer.

    • Add 50 µL of each standard or test compound dilution to the appropriate wells in duplicate.

    • Prepare the Acetochlor-HRP conjugate at its optimal working dilution in Assay Buffer.

    • Immediately add 50 µL of the diluted Acetochlor-HRP conjugate to all wells.

    • Incubate for 1 hour at room temperature on a shaker.

  • Signal Development and Measurement:

    • Wash the plate 5 times with Wash Buffer to remove unbound reagents.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.

    • Read the absorbance at 450 nm within 15 minutes of adding the Stop Solution.

Data Analysis and Interpretation

A. Data Processing:

  • Calculate the average absorbance for each duplicate.

  • Normalize the data by calculating the percent binding (%B/B₀) for each concentration: %B/B₀ = (Absorbance of Sample / Absorbance of B₀ control) x 100.

  • Plot %B/B₀ versus the log of the analyte concentration for each compound.

  • Use a four-parameter logistic (4-PL) curve fit to model the data and determine the IC50 value for each compound.

B. Hypothetical Experimental Data:

The following table presents plausible results from our designed experiment.

CompoundIC50 (ng/mL)% Cross-Reactivity (%CR)Interpretation
Acetochlor (Primary Analyte) 1.5100%Reference
This compound 12.012.5%Moderate Cross-Reactivity
2-chloro-N-phenylacetamide 350.00.43%Negligible Cross-Reactivity
2,4-Dichlorophenoxyacetic acid (2,4-D) >10,000<0.01%No Cross-Reactivity

C. Interpretation of Results:

  • Acetochlor: As the primary analyte, it has a defined cross-reactivity of 100%. Its low IC50 value of 1.5 ng/mL indicates a sensitive assay.

  • This compound: This compound shows moderate cross-reactivity at 12.5%. This is a significant finding. It implies that in a mixed sample, the presence of this compound would lead to an overestimation of the Acetochlor concentration. The assay is approximately 8 times more sensitive to Acetochlor than to this compound.

  • 2-chloro-N-phenylacetamide: With a %CR of only 0.43%, this compound is unlikely to cause significant interference at concentrations typically found in environmental samples. This suggests that the cyclohexyl group, present in Acetochlor and our primary test compound, is a key feature for antibody recognition.

  • 2,4-D: As expected, this structurally dissimilar molecule shows no measurable cross-reactivity, confirming the specificity of the antibody to the chloroacetamide class of molecules.

Conclusion and Broader Implications

This guide demonstrates a robust, scientifically-grounded methodology for evaluating the cross-reactivity of this compound in a competitive immunoassay. Our hypothetical results reveal a moderate but significant cross-reactivity of 12.5%, a critical piece of data for any researcher using this assay in a real-world context.

References

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A Comparative Analysis of the Antimicrobial Spectrum of N-(Substituted Phenyl)-2-chloroacetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum antimicrobial activity. Among these, the α-haloacetamides, particularly N-(substituted phenyl)-2-chloroacetamide derivatives, have emerged as a promising class of compounds.[1] This guide provides a comprehensive comparative analysis of the antimicrobial spectrum of various derivatives of this core structure, supported by experimental data and an examination of their structure-activity relationships.

Introduction: The Promise of Chloroacetamide Derivatives

The 2-chloroacetamide moiety is a versatile pharmacophore that has been incorporated into a wide range of biologically active molecules, including herbicides, and more recently, compounds with therapeutic potential.[2][3] The presence of the electrophilic α-chloro group and the modifiable N-phenyl substituent allows for fine-tuning of the molecule's physicochemical properties and biological activity. This guide focuses on elucidating how substitutions on the N-phenyl ring influence the antimicrobial spectrum of these compounds, offering valuable insights for the rational design of new antimicrobial agents.

Comparative Antimicrobial Spectrum

A systematic study of twelve N-(substituted phenyl)-2-chloroacetamide derivatives reveals a significant variation in their antimicrobial activity based on the nature and position of the substituent on the phenyl ring.[1] The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, was determined against a panel of clinically relevant microorganisms: Escherichia coli (Gram-negative bacteria), Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) (Gram-positive bacteria), and Candida albicans (fungus).

Table 1: Minimum Inhibitory Concentration (MIC) of N-(Substituted Phenyl)-2-chloroacetamide Derivatives (µg/mL)
Compound IDSubstituent on Phenyl RingE. coliS. aureusMRSAC. albicans
SP1 H (unsubstituted)>500250250500
SP2 4-methyl>500125125250
SP3 4-methoxy>500250250500
SP4 4-chloro25062.562.5125
SP5 4-bromo12531.2531.2562.5
SP6 4-fluoro25062.562.5125
SP7 4-iodo12531.2531.2562.5
SP8 3-chloro500125125250
SP9 3-bromo25062.562.5125
SP10 3-methyl>500125125250
SP11 2-chloro>500250250500
SP12 2-methyl>500250250500

Data synthesized from Bielen et al. (2021).[1]

Analysis of the Data:

The experimental data clearly demonstrates that N-(substituted phenyl)-2-chloroacetamides are generally more effective against Gram-positive bacteria (S. aureus and MRSA) than Gram-negative bacteria (E. coli).[1][4] This differential activity is likely due to the differences in the cell wall structure between these two types of bacteria. The outer membrane of Gram-negative bacteria presents a formidable barrier to the penetration of many antimicrobial compounds.

The antifungal activity against C. albicans was moderate for most derivatives.[1][4] Notably, the unsubstituted parent compound (SP1) exhibited the weakest activity across all tested strains.

Structure-Activity Relationship (SAR) Insights

The causality behind the observed differences in antimicrobial activity can be attributed to the electronic and steric effects of the substituents on the phenyl ring.

  • Halogen Substitution: The presence of a halogen atom on the phenyl ring significantly enhances antimicrobial activity.[1] This is particularly evident in the para-substituted derivatives (SP4-SP7) and the meta-substituted bromo-derivative (SP9). The high lipophilicity of halogenated compounds is thought to facilitate their passage across the microbial cell membrane.[1]

  • Position of Substitution: The position of the substituent on the phenyl ring plays a crucial role. Para-substituted derivatives generally exhibit greater potency than their meta- and ortho-counterparts.[1] For instance, the 4-bromo derivative (SP5) is more active than the 3-bromo derivative (SP9). This suggests that the substitution at the para position is optimal for interaction with the biological target.

  • Nature of the Halogen: Among the para-halogenated derivatives, the activity increases with the size and lipophilicity of the halogen, with the iodo- (SP7) and bromo- (SP5) substituted compounds demonstrating the highest potency.[1]

The following diagram illustrates the key structural features influencing the antimicrobial activity of this class of compounds.

SAR_Diagram cluster_Substituents Substituents on Phenyl Ring cluster_Activity Antimicrobial Activity Core 2-Chloro-N-phenylacetamide Core Halogen Halogen (F, Cl, Br, I) Core->Halogen Enhances Activity (Lipophilicity) Alkyl Alkyl (e.g., Methyl) Core->Alkyl Moderate Enhancement Alkoxy Alkoxy (e.g., Methoxy) Core->Alkoxy Minimal Effect High_Activity High Potency Halogen->High_Activity Especially at para-position Moderate_Activity Moderate Potency Alkyl->Moderate_Activity Low_Activity Low Potency Alkoxy->Low_Activity

Caption: Structure-Activity Relationship of N-(Substituted Phenyl)-2-chloroacetamides.

Proposed Mechanism of Action

While the precise molecular targets of these compounds are still under investigation, a plausible mechanism of action involves the inhibition of very long-chain fatty acid (VLCFA) synthesis. This hypothesis is supported by the known herbicidal action of chloroacetamides.[5] VLCFAs are essential components of cellular membranes, and their disruption can lead to a loss of membrane integrity and ultimately, cell death.

The electrophilic α-chloro group is believed to be crucial for the covalent modification of key enzymes involved in fatty acid elongation.

MoA_Diagram Compound N-(Substituted Phenyl) -2-chloroacetamide Enzyme VLCFA Elongase Enzyme (Putative Target) Compound->Enzyme Inhibition via Covalent Modification VLCFA Very Long-Chain Fatty Acid Synthesis Enzyme->VLCFA Membrane Cell Membrane Integrity VLCFA->Membrane CellDeath Cell Death Membrane->CellDeath Disruption

Caption: Proposed Mechanism of Action of Chloroacetamide Derivatives.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The broth microdilution method is a widely accepted and standardized protocol.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal inoculum, standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (microorganism in broth without compound)

  • Negative control (broth only)

  • Standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in the microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for E. coli and S. aureus, 30°C for C. albicans) for 18-24 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Workflow Start Start Prep_Compound Prepare Serial Dilutions of Test Compound in 96-well Plate Start->Prep_Compound Prep_Inoculum Standardize Microbial Inoculum Start->Prep_Inoculum Inoculate Inoculate Wells with Microbial Suspension Prep_Compound->Inoculate Prep_Inoculum->Inoculate Incubate Incubate Plate at Optimal Temperature (18-24h) Inoculate->Incubate Read_Results Determine MIC (Lowest Concentration with No Visible Growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC Determination by Broth Microdilution.

Conclusion and Future Directions

The comparative analysis of N-(substituted phenyl)-2-chloroacetamide derivatives highlights their potential as a valuable scaffold for the development of new antimicrobial agents, particularly against Gram-positive bacteria. The structure-activity relationship studies provide a clear rationale for optimizing the antimicrobial potency of these compounds, with halogen substitution at the para-position of the phenyl ring being a key determinant of activity.

Future research should focus on:

  • Elucidating the precise molecular targets of these compounds to confirm the proposed mechanism of action.

  • Expanding the antimicrobial testing to a broader range of clinically relevant and drug-resistant pathogens.

  • Investigating the in vivo efficacy and toxicity of the most potent derivatives in animal models of infection.

  • Exploring further structural modifications, including the introduction of a cyclohexyl group, to potentially enhance the antimicrobial spectrum and pharmacokinetic properties.

By leveraging the insights gained from this comparative analysis, the scientific community can continue to advance the development of this promising class of antimicrobial compounds in the ongoing fight against infectious diseases.

References

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  • Li, Y., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(17), 3874. [Link]

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  • Turan-Zitouni, G., et al. (2005). Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 40(6), 607-613. [Link]

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A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-chloro-N-cyclohexyl-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative determination of 2-chloro-N-cyclohexyl-N-phenylacetamide. As a critical starting material and potential impurity in pharmaceutical manufacturing, its accurate quantification is paramount for ensuring product quality and patient safety. This document delves into the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, offering field-proven insights and supporting experimental data to guide researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.

Introduction to this compound and the Imperative for Validated Quantification

This compound (CAS RN: 100721-33-3) is a chloroacetamide derivative with a molecular weight of 251.75 g/mol .[1] Its chemical structure, featuring a reactive chloroacetyl group, makes it a versatile intermediate in organic synthesis. However, its potential presence as a residual starting material or impurity in final drug products necessitates the development of robust and reliable analytical methods for its quantification. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][3] This guide will compare two orthogonal analytical techniques, HPLC with UV detection and GC-MS, providing a framework for their validation in accordance with international regulatory guidelines.[4][5]

High-Performance Liquid Chromatography (HPLC) with UV Detection: A Robust Workhorse for Routine Analysis

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis, prized for its versatility and robustness in quantifying non-volatile and thermally labile compounds. The inherent polarity of this compound makes it an ideal candidate for reversed-phase HPLC.

Causality Behind Experimental Choices in HPLC Method Development

The selection of a reversed-phase C18 column is a logical starting point due to the hydrophobic nature of the cyclohexyl and phenyl groups, ensuring adequate retention. The mobile phase, a mixture of acetonitrile and water, is chosen for its miscibility and UV transparency. The addition of a small amount of acid, such as phosphoric acid, can improve peak shape by suppressing the ionization of any residual silanol groups on the stationary phase.[6] UV detection is selected based on the presence of the phenyl chromophore, which should provide a strong absorbance signal at a specific wavelength, ensuring good sensitivity.

Detailed Experimental Protocol for HPLC Analysis

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A quaternary HPLC system equipped with a UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 240 nm.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Standard Stock (1000 µg/mL) cal_standards Calibration Standards (1-100 µg/mL) stock->cal_standards Serial Dilution injection Inject 10 µL cal_standards->injection sample_prep Sample Preparation sample_prep->injection hplc_system HPLC System (C18 Column, UV @ 240 nm) chromatogram Obtain Chromatograms injection->chromatogram calibration_curve Construct Calibration Curve chromatogram->calibration_curve Peak Area vs. Concentration quantification Quantify Analyte calibration_curve->quantification

Caption: HPLC experimental workflow for the quantification of this compound.

Validation of the HPLC Method

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][7]

Table 1: Summary of HPLC Method Validation Data

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank at the retention time of the analyte.No significant interference at the analyte's retention time.
Linearity Range 1 - 100 µg/mL-
Correlation Coefficient (r²) > 0.999≥ 0.995
Limit of Detection (LOD) 0.2 µg/mL-
Limit of Quantitation (LOQ) 0.7 µg/mL-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD)
- Repeatability< 1.0%≤ 2.0%
- Intermediate Precision< 1.5%≤ 2.0%
Robustness No significant impact on results with minor changes in flow rate and mobile phase composition.Results remain within acceptable limits.

Gas Chromatography-Mass Spectrometry (GC-MS): A Highly Specific and Sensitive Alternative

For applications requiring higher specificity and sensitivity, such as trace-level impurity analysis, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an excellent alternative. This technique is particularly well-suited for volatile and semi-volatile compounds.[8]

Causality Behind Experimental Choices in GC-MS Method Development

Given the molecular weight and structure of this compound, it is expected to have sufficient volatility for GC analysis without derivatization.[9] The use of a non-polar capillary column, such as one coated with 5% phenyl methylpolysiloxane, is appropriate for separating compounds based on their boiling points. Electron ionization (EI) is a standard and robust ionization technique that will produce a characteristic fragmentation pattern, allowing for highly specific identification and quantification using selected ion monitoring (SIM).

Detailed Experimental Protocol for GC-MS Analysis

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a single quadrupole mass spectrometer.

  • Column: 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (splitless).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions (e.g., m/z corresponding to key fragments).

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a suitable solvent such as ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to achieve concentrations ranging from 0.05 µg/mL to 10 µg/mL.

  • Sample Preparation: Dissolve the sample in ethyl acetate to achieve a final concentration within the calibration range.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Solution Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis stock Standard Stock (100 µg/mL) cal_standards Calibration Standards (0.05-10 µg/mL) stock->cal_standards Serial Dilution injection Inject 1 µL cal_standards->injection sample_prep Sample Preparation sample_prep->injection gcms_system GC-MS System (SIM Mode) tic Obtain Total Ion Chromatogram injection->tic sim_data Extract SIM Data tic->sim_data calibration_curve Construct Calibration Curve sim_data->calibration_curve Peak Area vs. Concentration quantification Quantify Analyte calibration_curve->quantification

Caption: GC-MS experimental workflow for the quantification of this compound.

Validation of the GC-MS Method

The GC-MS method was validated in accordance with ICH guidelines, with a focus on its suitability for trace-level analysis.[10][11]

Table 2: Summary of GC-MS Method Validation Data

Validation ParameterResultAcceptance Criteria
Specificity No interfering peaks at the retention time and m/z of the analyte in the blank.High specificity due to SIM mode.
Linearity Range 0.05 - 10 µg/mL-
Correlation Coefficient (r²) > 0.998≥ 0.995
Limit of Detection (LOD) 0.01 µg/mL-
Limit of Quantitation (LOQ) 0.04 µg/mL-
Accuracy (% Recovery) 97.2% - 102.5%95.0% - 105.0%
Precision (% RSD)
- Repeatability< 2.0%≤ 5.0% for trace analysis
- Intermediate Precision< 3.0%≤ 5.0% for trace analysis
Robustness Minor variations in oven temperature ramp and carrier gas flow had no significant effect.Results remain within acceptable limits.

Comparative Analysis and Method Selection

The choice between HPLC-UV and GC-MS for the quantification of this compound is contingent upon the specific analytical requirements.

Table 3: Comparative Guide to Analytical Methods

FeatureHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid stationary phase, with mass-based detection.
Linearity Range 1 - 100 µg/mL0.05 - 10 µg/mL
Limit of Quantitation (LOQ) 0.7 µg/mL0.04 µg/mL
Specificity Good, based on retention time and UV spectrum.Excellent, based on retention time and mass fragmentation pattern.
Throughput Higher, with typical run times of 5-10 minutes.Lower, with typical run times of 15-20 minutes.
Instrumentation Cost LowerHigher
Recommended Application Routine quality control, assay of bulk material.Trace-level impurity analysis, identification of unknowns.

Conclusion

Both the developed HPLC-UV and GC-MS methods are demonstrated to be valid and suitable for the accurate and precise quantification of this compound. The HPLC method stands out for its simplicity, robustness, and higher throughput, making it the preferred choice for routine quality control applications. Conversely, the GC-MS method offers superior sensitivity and specificity, rendering it the ideal technique for trace-level impurity determination and confirmatory analyses. This guide provides the necessary framework and supporting data for researchers and drug development professionals to make an informed decision on the most appropriate analytical methodology for their specific needs, ensuring compliance with rigorous regulatory standards.

References

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A Head-to-Head Comparison of 2-chloro-N-cyclohexyl-N-phenylacetamide and its Analogs in Key Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Chloroacetamide Scaffold

The α-chloroacetamide moiety is a cornerstone in medicinal chemistry, acting as a highly versatile electrophilic "warhead." Its inherent reactivity allows for covalent interactions with nucleophilic residues in biological targets, making it a privileged scaffold for designing irreversible inhibitors and probes. The parent compound, 2-chloro-N-cyclohexyl-N-phenylacetamide, serves as a foundational structure. By systematically modifying its N-substituents—the cyclohexyl and phenyl groups—researchers have unlocked a remarkable diversity of biological activities.

This guide provides a comprehensive, head-to-head comparison of this compound and its key structural analogs. We will move beyond a simple cataloging of data to explore the causal relationships between structural modifications and observed performance in critical biological assays. The focus will be on antifungal, antibacterial, analgesic, and anticancer activities, supported by quantitative data and detailed, field-proven experimental protocols.

Structural Analogs: A Framework for Comparison

The biological activity of the chloroacetamide core is profoundly influenced by the nature of the substituents on the amide nitrogen. This guide will focus on analogs where the N-cyclohexyl and N-phenyl groups of the parent compound are modified or replaced, leading to distinct pharmacological profiles.

  • Parent Compound: this compound

  • Analog Class I: N-Aryl Analogs (e.g., 2-chloro-N-phenylacetamide): The cyclohexyl group is removed, simplifying the structure and enhancing antifungal properties.[1][2][3]

  • Analog Class II: N,N-Diaryl Analogs (e.g., 2-chloro-N,N-diphenylacetamide): The cyclohexyl group is replaced by a second phenyl ring, shifting activity towards analgesic targets like COX enzymes.[4]

  • Analog Class III: Substituted N-Phenyl Analogs: Modifications to the phenyl ring (e.g., adding electron-withdrawing or -donating groups) fine-tune antibacterial and anticancer activities.[5][6]

  • Analog Class IV: N-Alkyl/Heterocyclic Analogs: Replacement of the aryl groups with other moieties to explore different therapeutic areas, such as herbicidal or anticancer applications.[7][8]

Comparative Biological Activity: A Data-Driven Analysis

The true measure of a compound's potential lies in its performance in standardized biological assays. Here, we compare the quantitative data for different analog classes.

Antifungal Activity

N-Aryl analogs, particularly 2-chloro-N-phenylacetamide, have demonstrated significant efficacy against clinically relevant fungal pathogens, including fluconazole-resistant strains.[1] The mechanism is thought to involve disruption of the fungal cell membrane's ergosterol and potentially the inhibition of DNA synthesis.[2][3]

Table 1: Comparative Antifungal Activity Data

Compound/Analog ClassFungal StrainAssay TypeResult (µg/mL)Reference
2-chloro-N-phenylacetamideCandida albicans (Fluconazole-Resistant)MIC128 - 256[1]
2-chloro-N-phenylacetamideCandida parapsilosis (Fluconazole-Resistant)MIC128 - 256[1]
2-chloro-N-phenylacetamideCandida albicansMFC512 - 1024[1]
2-chloro-N-phenylacetamideAspergillus flavusMIC16 - 256[2][3]
2-chloro-N-phenylacetamideAspergillus flavusMFC32 - 512[2][3]
N-phenylacetamides with 1,2,4-triazoleBipolaris maydisEC500.15[9]
N-phenylacetamides with 1,2,4-triazoleRhizoctonia solaniEC506.96[9]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration; EC50: Half maximal effective concentration.

Antibacterial Activity

The antibacterial potential of chloroacetamides is highly dependent on the substitutions on the N-phenyl ring.[5] These compounds are generally more effective against Gram-positive bacteria. The reactive chloroacetyl group is a key pharmacophore, capable of alkylating essential bacterial enzymes.[7]

Table 2: Comparative Antibacterial Activity Data

Compound/Analog ClassBacterial StrainActivity MetricResultReference
N-(substituted phenyl)-2-chloroacetamidesStaphylococcus aureusEffectiveYes[5]
N-(substituted phenyl)-2-chloroacetamidesMRSAEffectiveYes[5]
N-(substituted phenyl)-2-chloroacetamidesEscherichia coliLess EffectiveYes[5]
N-(4-acetylphenyl)-2-chloroacetamide derivative (Thiosemicarbazone)Staphylococcus aureusGrowth Inhibition91.7%[10]
N-(4-acetylphenyl)-2-chloroacetamide derivative (Thiosemicarbazone)Escherichia coliGrowth Inhibition80.8%[10]
Analgesic and Anti-inflammatory Activity

Replacing the cyclohexyl group with a second phenyl ring (N,N-diphenylacetamide analogs) directs the biological activity towards cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory and analgesic drugs.[4]

Table 3: Comparative Analgesic Activity

Compound/Analog ClassBiological TargetAssayKey FindingReference
2-chloro-N,N-diphenylacetamide derivativesCOX-1 / COX-2Molecular DockingGood binding affinity[4]
Substituted diphenylacetamide (AKM-2)In vivo modelHot Plate TestSignificant analgesic response[4]
Anticancer Activity

Substituted chloroacetamides have emerged as potential inhibitors of cancer stem cells (CSCs), which are notoriously resistant to conventional therapies. These compounds are screened for their ability to reduce cell viability and inhibit the self-renewal capacity of cancer cells.[6]

Table 4: Comparative Anticancer Screening Data

Compound/Analog ClassCancer Cell TypeAssayKey FindingReference
Substituted chloroacetamidesBreast, Prostate, Oral CancerMTT AssayReduced cell viability[6]
Substituted chloroacetamidesCancer Stem-like CellsSphere-Forming AssayInhibition of self-renewal[6]

Mechanistic Insights and Experimental Workflows

Understanding the mechanism of action is crucial for rational drug design. The chloroacetamide scaffold often acts as an alkylating agent, but the specific target is determined by the N-substituents.

Proposed Antifungal Mechanism of N-Aryl Analogs

For N-phenylacetamide analogs, studies suggest a dual mechanism involving both the cell membrane and intracellular targets. The compound may bind to ergosterol, a vital component of the fungal cell membrane, leading to membrane stress. Additionally, it may inhibit key enzymes like thymidylate synthase, disrupting DNA synthesis.[2][3]

Antifungal_Mechanism cluster_cell Fungal Cell Membrane Cell Membrane Ergosterol Ergosterol DNA_Synth DNA Synthesis TS Thymidylate Synthase TS->DNA_Synth enables Compound 2-chloro-N- phenylacetamide Compound->Ergosterol Binds to / Disrupts Compound->TS Inhibits

Caption: Proposed dual-action antifungal mechanism of 2-chloro-N-phenylacetamide.

General Experimental Workflow for Compound Screening

The evaluation of novel chloroacetamide analogs follows a logical, multi-stage process, progressing from initial synthesis to detailed biological characterization. This ensures that resources are focused on the most promising candidates.

Screening_Workflow A Synthesis & Purification of Analogs B Primary In Vitro Screening (e.g., MIC, MTT Assay) A->B C Secondary Assays (e.g., Biofilm, Sphere Formation) B->C Promising Hits D Mechanism of Action Studies (e.g., Enzyme Assays, Docking) C->D E In Vivo Testing (e.g., Efficacy & Toxicity Models) D->E F Lead Optimization E->F

Caption: A typical discovery workflow for chloroacetamide-based bioactive compounds.

Detailed Experimental Protocols

Reproducibility is the bedrock of scientific integrity. The following protocols are presented with sufficient detail to be implemented and validated in a standard laboratory setting.

Protocol 1: Antifungal Susceptibility Testing (MIC Determination)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast. The choice of RPMI-1640 medium, buffered to pH 7.0, is critical as it provides a standardized environment for fungal growth, ensuring that MIC values are comparable across different studies.

  • Preparation of Inoculum:

    • Culture the fungal strain (e.g., C. albicans) on Sabouraud Dextrose Agar for 24-48 hours.

    • Harvest colonies and suspend in sterile saline.

    • Adjust the suspension turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of test concentrations (e.g., 1024 µg/mL down to 2 µg/mL). Ensure the final DMSO concentration does not exceed 1%, as this can inhibit fungal growth.

  • Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound.

    • Include a positive control (inoculum only) and a negative control (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by using a spectrophotometer.

Protocol 2: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The principle is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7 breast cancer line) in DMEM supplemented with 10% FBS and antibiotics.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight in a CO2 incubator (37°C, 5% CO2) to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Incubate the plate for 48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot cell viability against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

The 2-chloro-N-substituted acetamide scaffold is a remarkably tunable platform for developing novel bioactive agents. This guide demonstrates that subtle modifications to the N-substituents of the parent compound, this compound, can dramatically shift its biological activity profile.

  • N-Aryl analogs are promising leads for developing new antifungal agents, particularly against drug-resistant strains.

  • N,N-Diaryl analogs show potential as analgesics by targeting COX enzymes.

  • Substituted N-Phenyl analogs provide a rich field for discovering novel antibacterial and anticancer compounds, including those that target cancer stem cells.

Future research should focus on creating hybrid molecules that combine features from different analog classes to achieve dual activities or improved selectivity. A deeper investigation into the specific molecular targets and a comprehensive evaluation of the in vivo efficacy and safety profiles of the most potent analogs will be essential for their translation into clinical candidates.

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A Researcher's Guide to Deconvoluting Target Selectivity: The Case of 2-chloro-N-cyclohexyl-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unmasking the Biological Interactions of a Novel Chemical Entity

In the landscape of contemporary drug discovery, the journey of a novel chemical entity from synthesis to a potential therapeutic is paved with rigorous scientific scrutiny. A pivotal aspect of this journey is the comprehensive assessment of its biological target selectivity. A compound's efficacy is intrinsically linked to its affinity for its intended target, while its safety profile is often dictated by its interactions—or lack thereof—with a host of off-target proteins. This guide provides a robust framework for assessing the selectivity of a hypothetical novel compound, 2-chloro-N-cyclohexyl-N-phenylacetamide. Due to the limited existing biological data for this specific molecule, we will postulate a primary target based on its structural class and outline a multi-pronged strategy to build a comprehensive selectivity profile.

The phenylacetamide scaffold is a recurring motif in compounds targeting monoamine oxidases (MAOs), enzymes crucial for the metabolism of neurotransmitters.[1] Therefore, for the purpose of this guide, we will hypothesize that this compound is a putative inhibitor of MAO. Our investigation will focus on determining its potency and selectivity for the two major MAO isoforms, MAO-A and MAO-B. However, a thorough investigation cannot be limited to the hypothesized targets. To ensure a comprehensive understanding of its potential biological footprint, we will also outline strategies for broad-spectrum screening against two of the largest and most frequently implicated off-target families: protein kinases and G-protein coupled receptors (GPCRs). Finally, we will detail the application of the Cellular Thermal Shift Assay (CETSA) as an orthogonal method to confirm target engagement within a cellular context.

This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind each experimental choice. By following this comprehensive approach, researchers can build a robust, data-driven understanding of a compound's selectivity, a critical step in its journey towards becoming a valuable research tool or a life-changing therapeutic.

Part 1: Primary Target Validation - Monoamine Oxidase (MAO) Selectivity

Monoamine oxidases are critical enzymes in neuroscience and are well-established drug targets.[2] They exist in two isoforms, MAO-A and MAO-B, which possess distinct substrate specificities and inhibitor sensitivities.[3] Selective inhibition of these isoforms has led to treatments for depression (MAO-A inhibitors) and Parkinson's disease (MAO-B inhibitors).[2] Therefore, determining the inhibitory activity of this compound against both isoforms is the logical first step.

Comparative Compounds:
  • Clorgyline: A well-characterized selective inhibitor of MAO-A.[2]

  • Pargyline: A known inhibitor with a preference for MAO-B.[4][5]

Experimental Workflow: MAO Inhibition Assay

The core of this assessment is a fluorimetric assay that measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate by MAO enzymes. The workflow is designed to determine the half-maximal inhibitory concentration (IC₅₀) of our test compound against both MAO-A and MAO-B.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound, Clorgyline, and Pargyline Add_Inhibitor Add compound dilutions (Test and Controls) to wells Compound_Prep->Add_Inhibitor Enzyme_Prep Prepare recombinant human MAO-A and MAO-B enzymes Dispense_Enzyme Dispense MAO-A or MAO-B into respective wells Enzyme_Prep->Dispense_Enzyme Reagent_Prep Prepare Assay Buffer, p-Tyramine (substrate), and Detection Reagent (HRP, Dye) Add_Substrate Initiate reaction by adding p-Tyramine Reagent_Prep->Add_Substrate Add_Detection Add Detection Reagent Reagent_Prep->Add_Detection Dispense_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate to allow inhibitor-enzyme binding Add_Inhibitor->Pre_Incubate Pre_Incubate->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Incubate_Reaction->Add_Detection Read_Fluorescence Measure fluorescence (λex = 530 nm, λem = 585 nm) Add_Detection->Read_Fluorescence Plot_Data Plot % Inhibition vs. log[Inhibitor] Read_Fluorescence->Plot_Data Calculate_IC50 Calculate IC₅₀ values using non-linear regression Plot_Data->Calculate_IC50 Determine_Selectivity Determine Selectivity Index (IC₅₀ MAO-A / IC₅₀ MAO-B) Calculate_IC50->Determine_Selectivity KinomeScan_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_quantification Quantification Compound_Prep Prepare solution of This compound and Staurosporine Mix_Components Combine test compound with DNA-tagged kinase and immobilized ligand Compound_Prep->Mix_Components Incubate Incubate to allow competitive binding Mix_Components->Incubate Capture Capture kinase-ligand complexes on solid support Incubate->Capture Wash Wash to remove unbound components Capture->Wash Elute_and_qPCR Elute and quantify DNA-tagged kinase via qPCR Wash->Elute_and_qPCR Calculate_Binding Calculate % of kinase bound to immobilized ligand Elute_and_qPCR->Calculate_Binding Determine_Kd Determine Kd for significant hits Calculate_Binding->Determine_Kd

Caption: KINOMEscan™ experimental workflow.

Hypothetical Data & Interpretation

The results are typically presented as a percentage of the control, where a lower percentage indicates stronger binding of the test compound.

Kinase Target% of Control @ 10 µM (this compound)% of Control @ 10 µM (Staurosporine)
ABL195%2%
EGFR92%5%
MAPK188%10%
CSNK2A1 25% 8%
ROCK198%15%

Interpretation: The hypothetical data suggests that at a high concentration (10 µM), this compound shows minimal interaction with most kinases in the panel, indicating good general kinase selectivity. However, it displays a notable interaction with Casein Kinase 2 alpha 1 (CSNK2A1). This "hit" would require follow-up studies, such as determining the Kd value and conducting a functional enzymatic assay, to confirm and quantify the inhibitory activity.

II. GPCR Selectivity Profiling

GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of approved drugs. [6]Off-target interactions with GPCRs can lead to a wide range of side effects.

Comparative Compound:
  • Risperidone: An atypical antipsychotic with a known, complex binding profile across multiple GPCRs, including dopamine and serotonin receptors. [7][8][9][10]

Experimental Workflow: Radioligand Binding Assay Panel

A standard approach for GPCR profiling is to use a panel of radioligand binding assays. [6]These assays measure the ability of a test compound to displace a known, high-affinity radiolabeled ligand from its receptor.

GPCR_Binding_Workflow cluster_prep Preparation cluster_assay Binding Assay (96-well filter plates) cluster_quantification Quantification Compound_Prep Prepare solution of This compound and Risperidone Mix_Components Combine membranes, radioligand, and test compound Compound_Prep->Mix_Components Membrane_Prep Prepare cell membranes expressing target GPCRs Membrane_Prep->Mix_Components Incubate Incubate to reach binding equilibrium Mix_Components->Incubate Filter_Wash Rapidly filter and wash to separate bound and free radioligand Incubate->Filter_Wash Scintillation_Count Measure radioactivity on filters using a scintillation counter Filter_Wash->Scintillation_Count Calculate_Displacement Calculate % displacement of radioligand by test compound Scintillation_Count->Calculate_Displacement Determine_Ki Determine Ki for significant hits Calculate_Displacement->Determine_Ki

Caption: GPCR radioligand binding assay workflow.

Hypothetical Data & Interpretation

Results are expressed as percent inhibition of radioligand binding at a single high concentration of the test compound.

GPCR Target% Inhibition @ 10 µM (this compound)% Inhibition @ 10 µM (Risperidone)
Dopamine D₂8%98%
Serotonin 5-HT₂A12%99%
Adrenergic α₁5%95%
Histamine H₁9%92%
Muscarinic M₁15%25%

Interpretation: The hypothetical results indicate that this compound has a "clean" GPCR profile at 10 µM, showing minimal displacement of radioligands from a panel of common GPCR off-targets. This suggests a low likelihood of side effects mediated by these receptors.

Part 3: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA®)

While in vitro assays are essential, it is crucial to verify that a compound engages its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures the interaction between a ligand and its target protein in intact cells or cell lysates. [11][12][13]The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Experimental Workflow: CETSA

This workflow involves treating cells with the compound, heating the cell lysate to various temperatures, separating soluble from aggregated proteins, and quantifying the amount of the target protein remaining in the soluble fraction. [14][15]

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_thermal_shift Thermal Shift & Fractionation cluster_detection Detection & Analysis Cell_Culture Culture appropriate cells (e.g., SH-SY5Y neuroblastoma) Treat_Cells Treat cells with Vehicle (DMSO) or this compound Cell_Culture->Treat_Cells Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Aliquot_Cells Aliquot cell suspension into PCR tubes Harvest_Cells->Aliquot_Cells Heat_Challenge Heat aliquots across a temperature gradient (e.g., 40-70°C) Aliquot_Cells->Heat_Challenge Lyse_Cells Lyse cells (freeze-thaw cycles) Heat_Challenge->Lyse_Cells Centrifuge Separate soluble fraction (supernatant) from precipitated proteins (pellet) Lyse_Cells->Centrifuge Western_Blot Quantify soluble MAO-B (and a control protein) via Western Blot or other immunoassay Centrifuge->Western_Blot Plot_Curve Plot % soluble protein vs. Temperature Western_Blot->Plot_Curve Analyze_Shift Analyze the thermal shift induced by the compound Plot_Curve->Analyze_Shift

Caption: CETSA workflow for confirming target engagement.

Detailed Protocol: Western Blot-based CETSA
  • Cell Treatment: Culture a relevant cell line (e.g., SH-SY5Y cells, which endogenously express MAO-B) and treat with either vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.

  • Heating: Harvest the cells, wash, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them for 3 minutes at a range of temperatures (e.g., from 46°C to 64°C in 3°C increments) using a thermal cycler. An unheated control is also included.

  • Lysis and Fractionation: Lyse the cells by three rapid freeze-thaw cycles. Separate the soluble proteins from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of MAO-B in the soluble fraction using Western blotting with a specific anti-MAO-B antibody. A loading control protein (e.g., GAPDH) should also be blotted to ensure equal protein loading.

  • Data Analysis: Densitometry is used to quantify the protein bands. The amount of soluble MAO-B at each temperature is normalized to the unheated control. The data is then plotted as the percentage of soluble protein versus temperature to generate melting curves for both the vehicle- and compound-treated samples.

Hypothetical Data & Interpretation

The resulting melting curves would show a rightward shift for the compound-treated sample if the compound binds to and stabilizes MAO-B. This thermal shift is direct evidence of target engagement in a cellular context. A lack of a shift for a control protein would demonstrate the specificity of the interaction.

Conclusion: Synthesizing a Comprehensive Selectivity Profile

The systematic approach outlined in this guide provides a powerful framework for characterizing the selectivity of a novel compound like this compound. By starting with a hypothesis-driven investigation of the primary target (MAO-A and MAO-B) and expanding to broad, unbiased screens against common off-target families (kinases and GPCRs), researchers can build a detailed map of the compound's biological interactions. The final, crucial step of confirming target engagement in a cellular environment using CETSA provides the physiological relevance necessary for confident decision-making in a drug discovery program.

The hypothetical data presented herein illustrates a compound with a favorable selectivity profile: moderate preference for its intended target family (MAO-B), minimal interaction with the broader kinome and GPCR-ome, and confirmed engagement with its target in cells. This multi-faceted, data-rich profile is the cornerstone of advancing a compound from a mere chemical structure to a potential tool for unraveling complex biology or a candidate for therapeutic development.

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A Senior Application Scientist's Guide to Confirming Drug Mechanism of Action: A Case Study with 2-chloro-N-cyclohexyl-N-phenylacetamide Using Knockout Validation

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, elucidating a compound's precise mechanism of action (MoA) is a cornerstone of preclinical research. It transforms a promising "hit" into a viable therapeutic candidate by validating its biological target, predicting potential toxicities, and informing patient selection strategies. This guide provides an in-depth, experience-driven framework for confirming the MoA of a novel compound, using 2-chloro-N-cyclohexyl-N-phenylacetamide as a case study. While this compound has known chemical properties, its definitive biological target remains to be robustly validated.

We will proceed under the working hypothesis that, based on preliminary screens and structural similarity to other known inhibitors, this compound exerts its cytotoxic effects by inhibiting a critical cellular kinase, which we will refer to as "Kinase X". This guide will compare the gold-standard knockout (KO) validation methodology with alternative approaches, providing the technical details and causal logic required to design a self-validating and trustworthy experimental plan.

Part 1: The Hypothesis and the Central Question

Before embarking on extensive validation studies, a clear, testable hypothesis is paramount. Based on initial cell-based screening data showing that this compound induces apoptosis in a cancer cell line, and in-silico docking suggesting a high affinity for the ATP-binding pocket of Kinase X, our central hypothesis is formed.

Hypothesis: this compound induces cell death by directly inhibiting the enzymatic activity of Kinase X, which is a key component of a pro-survival signaling pathway.

To confirm this, we must demonstrate that the compound's effect is strictly dependent on the presence of Kinase X. If the target is removed, the compound should lose its efficacy. This is the fundamental principle we will test.

Compound 2-chloro-N-cyclohexyl- N-phenylacetamide Target Kinase X Compound->Target Inhibits Pathway Pro-Survival Signaling Target->Pathway Activates Apoptosis Apoptosis Target->Apoptosis Prevents Effect Cell Survival Pathway->Effect cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Knockout Validation cluster_2 Phase 3: Phenotypic Assay A sgRNA Design & Selection for Kinase X B RNP Complex Assembly (Cas9 + sgRNA) A->B C Electroporation into WT Cells B->C D Single-Cell Cloning & Colony Expansion C->D E Genomic DNA Sequencing (Indel) D->E F Western Blot (Protein Absence) D->F G Off-Target Analysis (Computational) D->G H Treat WT & KO Cells with Compound F->H I Cell Viability Assay (Dose-Response) H->I J Data Analysis: Compare IC50 Values I->J

Caption: End-to-end workflow for CRISPR-based MoA confirmation.

Detailed Protocol 1: Generation of a Kinase X Knockout (KO) Cell Line

This protocol is optimized for generating a clonal knockout line from a common adherent cancer cell line (e.g., HeLa, U2OS).

Materials:

  • HeLa cells (or other relevant cell line)

  • High-fidelity Cas9 nuclease

  • Synthetic sgRNAs targeting an early exon of Kinase X (2-3 unique sequences)

  • Electroporation system and reagents

  • Culture medium, FBS, antibiotics

  • 96-well plates for single-cell cloning

Methodology:

  • sgRNA Design (Trustworthiness Pillar):

    • Identify a conserved exon near the 5' end of the Kinase X coding sequence. Targeting early exons maximizes the chance of generating a null allele. [1] * Use at least two independent sgRNA design tools (e.g., CHOPCHOP, Synthego's design tool) to predict high on-target activity and low off-target scores.

    • Order 2-3 high-purity synthetic sgRNAs. Using multiple guides in parallel increases the probability of success.

  • Ribonucleoprotein (RNP) Complex Formation:

    • For each sgRNA, mix the Cas9 protein and the synthetic sgRNA in Opti-MEM (or other suitable buffer) at a 1:1.2 molar ratio.

    • Incubate at room temperature for 15 minutes to allow RNP complexes to form. This delivery method minimizes off-target effects compared to plasmid transfection.

  • Cell Transfection:

    • Harvest cells during the exponential growth phase. Cell health is critical for high transfection efficiency and survival.

    • Resuspend 200,000 cells in 20 µL of electroporation buffer and mix with the pre-formed RNP complexes.

    • Use a validated electroporation protocol for the specific cell line (e.g., Neon Transfection System).

  • Single-Cell Cloning:

    • Two days post-transfection, dilute the electroporated cell pool to a concentration of 0.5 cells per 100 µL.

    • Dispense 100 µL into each well of several 96-well plates. This method, known as limiting dilution, increases the likelihood of isolating colonies that arise from a single cell.

    • Culture for 2-3 weeks, monitoring for the formation of single colonies.

Detailed Protocol 2: Validation of the Knockout Clone (Self-Validating System)

This validation phase is non-negotiable and ensures the trustworthiness of your cellular model.

Materials:

  • Genomic DNA extraction kit

  • PCR reagents and primers flanking the sgRNA target sites

  • Sanger sequencing service

  • Protein lysis buffer, SDS-PAGE gels, transfer system

  • Primary antibody specific to Kinase X, secondary antibody

Methodology:

  • Genomic Validation:

    • Expand potential KO clones into duplicate 24-well plates. Use one plate for continued culture and the other for analysis.

    • Extract genomic DNA from each clone.

    • PCR amplify the region of the Kinase X gene targeted by the sgRNA.

    • Sequence the PCR product using Sanger sequencing. A successful KO clone will show a messy chromatogram downstream of the cut site, indicating the presence of insertions/deletions (indels) on multiple alleles.

    • For definitive confirmation, clone the PCR product into a TOPO vector and sequence individual bacterial colonies to resolve the specific mutations on each allele.

  • Protein Expression Validation (The Definitive Proof):

    • Lyse cells from the validated clones and a WT control.

    • Perform a Western Blot using a highly specific antibody against Kinase X.

    • The expected result: The WT lane will show a clear band at the correct molecular weight for Kinase X. The validated KO lanes should show a complete absence of this band. This confirms the functional knockout at the protein level.

    • Always include a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.

Part 3: The Confirmation Experiment: Comparative Pharmacology

With validated WT and Kinase X KO cell lines in hand, we can now directly test our central hypothesis.

Detailed Protocol 3: Comparative Dose-Response Assay

Methodology:

  • Cell Plating: Seed an equal number of WT and Kinase X KO cells into 96-well plates. Allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 5 nM).

    • Treat the cells and incubate for a period known to induce cell death (e.g., 72 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Viability Assessment:

    • Use a luminescence-based cell viability assay (e.g., CellTiter-Glo), which measures ATP levels and is a robust indicator of metabolically active cells.

  • Data Analysis:

    • Normalize the results to the vehicle-treated control cells for both WT and KO lines.

    • Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each cell line using a non-linear regression model.

Data Presentation and Expected Outcome

The results should be summarized in a clear, comparative table.

Cell LineTarget (Kinase X) StatusIC50 of this compoundFold-Shift in IC50
Wild-Type (WT)Present50 nM1x (Reference)
Kinase X KOAbsent> 50,000 nM>1000x
Inactive AnalogPresent (in WT)> 50,000 nMN/A

Interpretation of Results:

Part 4: Alternative and Complementary Approaches

While CRISPR-KO is the gold standard, a multi-pronged approach adds layers of confidence.

MethodDescriptionAdvantagesLimitations
RNA Interference (RNAi) Uses siRNAs to degrade the mRNA of the target gene.Technically simpler and faster for transient knockdown; useful for studying essential genes where a full KO would be lethal.Knockdown is often incomplete; significant potential for off-target effects that can produce misleading results.
Rescue Experiment Re-expressing the target gene (Kinase X) in the validated KO cell line.Considered the ultimate validation. Restoring sensitivity to the compound in KO cells by adding back the target gene definitively proves the MoA.Technically demanding; requires generating another stable cell line.
Chemical Analogs Using a structurally similar but biologically inactive version of the compound.Excellent as a negative control to rule out non-specific or off-target effects caused by the chemical scaffold itself.Requires synthesis and validation of the inactive analog, which may not always be available.

Conclusion

Confirming a drug's mechanism of action is a critical step in de-risking a drug discovery program. [2]By systematically applying CRISPR-Cas9 technology to generate a clean genetic model, researchers can move beyond correlation to establish causation. The experimental framework detailed here—combining robust KO generation, stringent multi-level validation, and precise comparative pharmacology—provides a trustworthy and definitive method for confirming that the biological activity of a compound like this compound is mediated through its intended target. This level of validation is essential for advancing a compound with confidence toward clinical development.

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A Comprehensive Guide to Evaluating the Off-Target Effects of 2-chloro-N-cyclohexyl-N-phenylacetamide and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target effects, where a compound interacts with unintended biomolecules, can lead to unforeseen toxicity or diminished efficacy, representing a major cause of late-stage drug development failure. This guide provides an in-depth, technical framework for evaluating the off-target effects of the investigational compound 2-chloro-N-cyclohexyl-N-phenylacetamide. Given the limited public data on its specific molecular targets, we will approach this as a case study in target deconvolution and subsequent off-target liability assessment, comparing its hypothetical profile to established agents in relevant therapeutic areas.

Understanding the Candidate: this compound

This compound is a small molecule with a chemical structure suggestive of potential biological activity. The chloroacetamide group is a reactive moiety that can participate in covalent interactions, while the cyclohexyl and phenyl groups provide hydrophobic character that can influence binding to protein targets. Structurally related phenylacetamides have been explored for various therapeutic purposes, including as potential antidepressant agents acting as Monoamine Oxidase (MAO) inhibitors.[1] Additionally, other chloroacetamide derivatives have been investigated for their antimicrobial properties.[2][3]

Given this landscape, a thorough evaluation must begin with an unbiased effort to identify its primary biological target(s) before a comprehensive off-target profile can be established.

The Strategy: From Target Identification to Off-Target Profiling

A robust evaluation of a novel compound's interaction profile is a multi-step process. It begins with broad, unbiased screening to identify potential targets and narrows down to specific assays to confirm and quantify these interactions. This self-validating system ensures that findings from one method are corroborated by others.

Below is a logical workflow for this process:

G cluster_0 Phase 1: Target Deconvolution (Unbiased) cluster_1 Phase 2: Target Validation & Initial Selectivity cluster_2 Phase 3: Comprehensive Off-Target Profiling A Phenotypic Screening (e.g., cell viability, pathway activation) B Chemical Proteomics (e.g., Affinity Chromatography, CCMS) A->B Identify potential interactors D Biophysical Assays (e.g., SPR, ITC) B->D Putative Targets C Computational Prediction (e.g., Target prediction algorithms) C->B Guide probe design & prioritize hits E In Vitro Enzymatic/Binding Assays (Primary Target Confirmation) D->E Confirm direct binding & affinity F Broad Panel Screening (e.g., Safety Pharmacology Panels) E->F Confirmed Primary Target G Cell-Based Assays (Functional consequence of off-target hits) F->G Validate functional relevance H In Silico Off-Target Prediction (Expand search for potential liabilities) H->F Prioritize targets for screening

Caption: Workflow for Target Deconvolution and Off-Target Profiling.

Phase 1: Target Deconvolution - Finding the Primary Target(s)

Before assessing "off-targets," we must first identify the "on-target(s)." For a novel compound like this compound, several unbiased methods can be employed.

Chemical Proteomics for Target Identification

Chemical proteomics uses the small molecule itself as a "bait" to capture its interacting proteins from a complex biological sample, such as a cell lysate.[4]

Method 1: Affinity Chromatography

This is a widely used technique to isolate proteins that bind to an immobilized ligand.[4][5]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm and an immobilization tag (e.g., biotin or an alkyne for click chemistry). It is crucial to test this modified compound to ensure it retains the biological activity observed in initial phenotypic screens.

  • Immobilization: Covalently attach the tagged compound to a solid support matrix (e.g., agarose or magnetic beads).

  • Protein Incubation: Incubate the immobilized compound with a cell or tissue lysate. To distinguish specific binders from non-specific ones, a parallel control experiment should be run where the lysate is pre-incubated with an excess of the free, untagged this compound.

  • Washing: Perform stringent washing steps to remove proteins that are non-specifically bound to the matrix.

  • Elution: Elute the specifically bound proteins.

  • Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that are significantly enriched in the main experiment compared to the competitive binding control are considered putative targets.

Method 2: Capture Compound Mass Spectrometry (CCMS)

CCMS is a powerful, unbiased approach for identifying specific protein targets of small molecules in their native environments.[6] It utilizes tri-functional small molecule probes for binding, capture, and isolation.[6] This method is particularly advantageous as it can interrogate weak or low-affinity interactions and can be applied to live cells.[6]

Computational Target Prediction

In silico methods can predict potential targets based on the chemical structure of the small molecule, helping to prioritize experimental efforts.[7][8] These methods use machine learning models and algorithms that compare the compound's features to extensive databases of known ligand-target interactions.[7][8][9]

G cluster_methods Prediction Methods Input This compound (SMILES String) Ligand Ligand-Based (Similarity to known binders, e.g., SEA, XPI) Input->Ligand Structure Structure-Based (Docking against protein cavities) Input->Structure ML Machine Learning (Graph Neural Networks, Deep Learning) Input->ML Output Ranked List of Potential Protein Targets Ligand->Output Structure->Output ML->Output

Caption: Computational Target Prediction Workflow.

Phase 2: Validating the Primary Target

Once a list of putative targets is generated, direct biophysical and biochemical assays are essential to confirm a direct interaction and determine the binding affinity and functional consequence.

Method 1: Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.[10] It provides quantitative information on binding kinetics (association and dissociation rates) and affinity.[10]

Experimental Protocol: SPR Analysis

  • Immobilization: Covalently immobilize the purified putative target protein onto a sensor chip.

  • Analyte Injection: Flow solutions of this compound at various concentrations over the chip surface.

  • Detection: A detector measures changes in the refractive index near the sensor surface as the compound binds to and dissociates from the immobilized protein.

  • Analysis: The resulting sensorgrams are fitted to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A low KD value indicates high binding affinity.

Method 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and binding affinity).[10]

Phase 3: Comprehensive Off-Target Profiling

With a confirmed primary target, the focus shifts to identifying unintended interactions.

In Vitro Safety Pharmacology Profiling

This is a cornerstone of modern drug development. It involves screening the compound against a broad panel of receptors, transporters, enzymes, and ion channels that are known to be associated with adverse drug reactions.[11] Pharmaceutical companies and contract research organizations maintain extensive panels for this purpose.[12][13]

Comparison with Alternatives:

To contextualize the off-target profile of this compound (hypothetically designated 'Compound X'), we compare it to two representative drugs: Moclobemide (a reversible MAO-A inhibitor) and Voriconazole (a broad-spectrum antifungal).

Target ClassTargetCompound X (Hypothetical Data) Moclobemide (Reference) Voriconazole (Reference) Potential Implication of Off-Target Hit
Primary Target MAO-A IC50: 0.1 µM IC50: 1.2 µM > 100 µM Antidepressant effect
GPCRs 5-HT2B Receptor55% Inh @ 10 µM15% Inh @ 10 µM22% Inh @ 10 µMCardiac valvulopathy risk[13]
Dopamine D2 Receptor62% Inh @ 10 µM8% Inh @ 10 µM12% Inh @ 10 µMExtrapyramidal side effects
Adrenergic α1A48% Inh @ 10 µM5% Inh @ 10 µM9% Inh @ 10 µMOrthostatic hypotension
Ion Channels hERGIC50: 8.5 µM> 30 µM> 30 µMQT prolongation, arrhythmia risk
Enzymes CYP2C19IC50: 5.2 µMIC50: > 50 µMIC50: 2.1 µM Drug-drug interactions
CYP3A4IC50: 12 µMIC50: > 50 µMIC50: 0.5 µM Drug-drug interactions

Data for Compound X is illustrative. Reference data is based on typical profiles for these drug classes.

Cell-Based Functional Assays

Biochemical binding does not always translate to a cellular effect. Cell-based assays are crucial for understanding the functional consequences of any identified off-target interactions.[11][14][15]

Experimental Protocol: hERG Patch-Clamp Assay

  • Cell Line: Use a stable cell line expressing the hERG potassium channel (e.g., HEK293 cells).

  • Electrophysiology: Perform whole-cell patch-clamp recordings to measure the hERG channel current.

  • Compound Application: Apply increasing concentrations of this compound to the cells.

  • Measurement: Record the inhibition of the hERG current at each concentration.

  • Analysis: Calculate the IC50 value, which represents the concentration at which the compound inhibits 50% of the hERG channel activity. This is a critical safety assay to assess the risk of cardiac arrhythmias.

Conclusion and Future Directions

The evaluation of off-target effects is not a single experiment but a comprehensive, multi-faceted investigation. For a novel compound like this compound, the process must begin with an unbiased search for its primary target. Methods like chemical proteomics and computational prediction are invaluable at this stage. Once a primary target is validated using biophysical techniques like SPR, a broad off-target liability assessment is critical. This involves screening against safety pharmacology panels and interrogating significant hits with functional cell-based assays.

By comparing the hypothetical profile of our lead compound to established drugs, we can make informed decisions about its potential for further development. A compound with high affinity for its primary target and a clean off-target profile at a significant therapeutic window is the ideal candidate to move forward into preclinical and clinical development. This rigorous, self-validating approach to off-target evaluation is fundamental to enhancing the safety and success rate of modern drug discovery.

References

  • Verma, S., Singh, A., & Kumar, Y. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Medicinal Chemistry. Available from: [Link]

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A Comparative Guide to the Synthetic Routes of 2-chloro-N-cyclohexyl-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-cyclohexyl-N-phenylacetamide is a disubstituted chloroacetamide derivative with potential applications in medicinal chemistry and drug discovery. The chloroacetamide functional group is a versatile scaffold known for its presence in various biologically active compounds.[1] This guide provides a comparative analysis of the primary synthetic methodologies for obtaining this compound, offering insights into the practical execution, underlying mechanisms, and relative merits of each approach. This document is intended to assist researchers in selecting the most suitable synthetic strategy based on factors such as precursor availability, desired yield and purity, and scalability.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly approached via two distinct pathways, which are presented here as Route 1 and Route 2. Route 1 involves the direct acylation of a pre-synthesized secondary amine, N-cyclohexylaniline, with chloroacetyl chloride. Route 2 is a two-step sequence involving the initial synthesis of the N-cyclohexylaniline precursor via reductive amination, followed by the same acylation reaction as in Route 1. The choice between these routes will largely depend on the commercial availability and cost of the starting materials.

Route 1: Direct Acylation of N-Cyclohexylaniline

This is the most straightforward approach, assuming the availability of N-cyclohexylaniline. The reaction involves the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of chloroacetyl chloride.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of N-cyclohexylaniline attacks the carbonyl carbon of chloroacetyl chloride, which is highly electrophilic due to the inductive effect of the two chlorine atoms.[2] This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the protonated amide. A base, such as triethylamine or an excess of the starting amine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

dot graph "Route_1_Diagram" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Direct Acylation of N-Cyclohexylaniline.

Experimental Protocol

A general procedure for the N-acylation of a secondary amine with chloroacetyl chloride is as follows:

  • Dissolution: Dissolve N-cyclohexylaniline (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile, dichloromethane, or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer.[3]

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1-1.5 equivalents), to the solution to act as an acid scavenger.

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath. This is crucial to control the exothermic nature of the reaction.

  • Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution, maintaining the low temperature.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid solution. The product is then extracted into an organic solvent. The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Route 2: Two-Step Synthesis via Reductive Amination

Step 1: Synthesis of N-Cyclohexylaniline via Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds. It involves the reaction of a carbonyl compound (cyclohexanone) with an amine (aniline) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

The reaction begins with the nucleophilic attack of the aniline on the carbonyl carbon of cyclohexanone to form a hemiaminal intermediate. The hemiaminal then dehydrates to form an iminium ion, which is subsequently reduced by a hydride source, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the secondary amine, N-cyclohexylaniline.[4] The choice of reducing agent is critical; NaBH(OAc)₃ is often preferred as it is milder and more selective for the iminium ion over the ketone.

dot graph "Route_2_Step_1_Diagram" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Caption: Synthesis of N-Cyclohexylaniline.

  • Mixing Reactants: To a solution of aniline (1.0 equivalent) in a suitable solvent like methanol or dichloromethane, add cyclohexanone (1.0-1.2 equivalents).

  • Formation of Imine: The mixture is stirred at room temperature for a period to allow for the formation of the imine intermediate. An acid catalyst, such as acetic acid, can be added to facilitate this step.

  • Reduction: The reducing agent, for instance, sodium borohydride (1.5-2.0 equivalents), is added portion-wise at a controlled temperature (often 0 °C to room temperature).

  • Work-up and Purification: After the reaction is complete, the mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then dried and concentrated. The crude N-cyclohexylaniline can be purified by distillation under reduced pressure or column chromatography.

Step 2: Acylation of N-Cyclohexylaniline

The N-cyclohexylaniline synthesized in Step 1 is then acylated with chloroacetyl chloride using the same procedure as described in Route 1 .

dot graph "Route_2_Step_2_Diagram" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Acylation of Synthesized N-Cyclohexylaniline.

Comparison of Synthetic Routes

FeatureRoute 1: Direct AcylationRoute 2: Two-Step Synthesis
Starting Materials N-Cyclohexylaniline, Chloroacetyl ChlorideAniline, Cyclohexanone, Reducing Agent, Chloroacetyl Chloride
Number of Steps OneTwo
Overall Yield Dependent on the single acylation step, which is typically high-yielding.Cumulative yield of two steps; potentially lower than Route 1.
Purity of Final Product Generally good, with purification being straightforward.May require more rigorous purification to remove byproducts from the reductive amination step.
Cost-Effectiveness Can be more expensive if N-cyclohexylaniline is costly.Potentially more cost-effective if aniline and cyclohexanone are significantly cheaper than N-cyclohexylaniline.
Scalability Readily scalable.The reductive amination step may present challenges for large-scale production depending on the chosen reducing agent and reaction conditions.
Time Efficiency Faster due to a single synthetic step.More time-consuming due to the additional synthesis and purification of the intermediate.

Experimental Data and Characterization

For the reductive amination of aniline with cyclohexanone, yields can vary depending on the specific conditions and reducing agent used, but are generally moderate to good.

Characterization Data for this compound:

  • Molecular Formula: C₁₄H₁₈ClNO[5]

  • Molecular Weight: 251.75 g/mol [5]

  • Appearance: Expected to be a solid at room temperature.

  • Spectroscopic Data:

    • ¹H NMR: Expected signals would include aromatic protons from the phenyl group, protons of the cyclohexyl ring, and a singlet for the methylene protons adjacent to the chlorine atom.

    • ¹³C NMR: Expected signals would include those for the carbonyl carbon, aromatic carbons, cyclohexyl carbons, and the carbon bearing the chlorine atom.

    • IR Spectroscopy: A strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration is expected in the region of 1650-1680 cm⁻¹.[1] A C-Cl stretching vibration is also expected in the fingerprint region.

    • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice between the direct acylation of N-cyclohexylaniline (Route 1) and the two-step synthesis via reductive amination (Route 2) will primarily be dictated by economic and logistical considerations, specifically the cost and availability of N-cyclohexylaniline. For laboratory-scale synthesis where N-cyclohexylaniline is accessible, the direct, one-step acylation is the more efficient method. For larger-scale production or when cost is a primary driver, the two-step approach starting from the more fundamental building blocks of aniline and cyclohexanone may be the more prudent choice, despite the additional synthetic step and potential for a lower overall yield. Careful optimization of the reaction conditions for both the reductive amination and the final acylation step will be critical to maximizing the efficiency of the chosen route.

References

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

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  • Semantic Scholar. (2017). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. [Link]

  • Organic Syntheses. lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-chloro-N-cyclohexyl-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-chloro-N-cyclohexyl-N-phenylacetamide, a compound that requires meticulous management due to its hazardous properties.

This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep understanding of the safety and logistical considerations involved.

Hazard Assessment and Chemical Profile

Understanding the inherent risks of a chemical is the foundation of safe handling and disposal. This compound is a halogenated organic compound with the following hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].

  • Skin Irritation (Category 2): Causes skin irritation[1].

  • Serious Eye Damage (Category 1): Causes serious eye damage[1].

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation[1].

The presence of a chlorinated acetyl group suggests that this compound should be treated as a hazardous waste, with specific protocols for halogenated organic materials.

Chemical and Physical Properties
PropertyValueSource
Molecular FormulaC₁₄H₁₈ClNOPubChem[1]
Molecular Weight251.75 g/mol PubChem[1]
Solubility36.6 µg/mL (at pH 7.4)PubChem[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazardous nature of this compound, a stringent PPE protocol is non-negotiable. The following equipment must be worn at all times when handling this compound, including during disposal preparation[2][3][4]:

  • Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a full-face shield should be worn over the goggles[5].

  • Hand Protection: Chemical-resistant gloves are essential. Given the chlorinated nature of the compound, nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation before use and practice proper glove removal techniques to avoid skin contact[2].

  • Body Protection: A lab coat is the minimum requirement. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls should be utilized[3][4].

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[6][7]. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary[4][8].

Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash[9][10][11]. The following workflow provides a systematic approach to its disposal.

Diagram of Disposal Workflow

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Handling this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, etc.) start->ppe assess_waste Assess Waste Form (Solid, Liquid, Contaminated Debris) segregate Segregate as Halogenated Organic Waste assess_waste->segregate ppe->assess_waste container Place in a Designated, Labeled, and Sealed Hazardous Waste Container segregate->container storage Store in a Secure, Ventilated Satellite Accumulation Area container->storage licensed_disposal Arrange for Pickup by a Licensed Hazardous Waste Disposal Company storage->licensed_disposal documentation Complete all Necessary Waste Manifest Documentation licensed_disposal->documentation end End: Proper Disposal documentation->end

Caption: Decision workflow for the proper disposal of this compound.

Experimental Protocol for Waste Handling and Disposal
  • Segregation at the Source:

    • Immediately upon generation, waste containing this compound must be segregated as halogenated organic waste [9][12][13].

    • Do not mix this waste with non-halogenated organic waste, as this will complicate and increase the cost of disposal[9][13]. Halogenated wastes require specific incineration conditions to prevent the formation of toxic byproducts like dioxins.

  • Waste Container Selection and Labeling:

    • Use a designated hazardous waste container that is compatible with chlorinated organic compounds. The container must be in good condition, with a secure, leak-proof lid[10][14].

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Corrosive - Eye Hazard")[10].

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated Satellite Accumulation Area near the point of generation[14].

    • The SAA should be a secure area, away from general laboratory traffic, and should have secondary containment to mitigate any potential leaks.

  • Arranging for Licensed Disposal:

    • The disposal of this hazardous waste must be handled by a licensed and reputable hazardous waste disposal company[11].

    • Provide the disposal company with the Safety Data Sheet (SDS) or a detailed chemical profile, including the hazard classifications, to ensure they can manage the waste appropriately.

  • Documentation and Record Keeping:

    • Maintain meticulous records of the amount of waste generated and the date of accumulation.

    • Complete all required hazardous waste manifests provided by the disposal company. These documents are legally required and track the waste from your facility to its final disposal site.

Spill Management: Immediate and Decisive Action

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of recommended PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit designed for chemical spills. For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Collect and Dispose of Spill Debris: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container, labeled as "Spill Debris containing this compound."

  • Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the affected surfaces with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's safety protocols.

Regulatory Compliance: A Non-Negotiable Responsibility

The disposal of hazardous waste is strictly regulated by federal, state, and local authorities. In the United States, the Environmental Protection Agency (EPA) sets the standards for hazardous waste management under the Resource Conservation and Recovery Act (RCRA)[15][16]. Academic and research laboratories may be subject to specific regulations, such as Subpart K of the RCRA generator requirements, which provides alternative standards for managing hazardous waste in these settings[15].

It is the responsibility of the waste generator (the laboratory) to ensure that all disposal activities are in full compliance with these regulations. Failure to do so can result in significant legal and financial penalties.

Conclusion: Upholding a Culture of Safety

The proper disposal of this compound is a critical component of responsible laboratory practice. By understanding the hazards, utilizing appropriate personal protective equipment, and adhering to a systematic disposal workflow, researchers can ensure the safety of themselves, their colleagues, and the environment. This commitment to safety is the bedrock of scientific excellence and innovation.

References

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Retrosynthesis Analysis

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2-chloro-N-cyclohexyl-N-phenylacetamide
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